molecular formula C10H12O3 B090953 4-Methoxybenzyl acetate CAS No. 104-21-2

4-Methoxybenzyl acetate

Cat. No.: B090953
CAS No.: 104-21-2
M. Wt: 180.2 g/mol
InChI Key: HFNGYHHRRMSKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl acetate (anisyl acetate) is a valuable compound in scientific research, primarily serving as a precursor in acid-catalyzed organic synthesis. Studies demonstrate its reactivity in electrophilic aromatic substitution reactions when catalyzed by solid acid catalysts like bentonitic clay, leading to the formation of linear isomeric dimers, trimers, and higher oligomers; this makes it a model substrate for investigating Brønsted-Lowry and Lewis acid-catalyzed reaction mechanisms and oligomer growth patterns . The mechanistic pathway for this oligomerization, supported by computational chemistry calculations, is proposed to proceed via a para-methoxybenzylic carbenium ion intermediate, highlighting its utility in studying AAl1-type hydrolysis mechanisms under heterogeneous catalysis . In applied research, this compound is a significant subject in green chemistry methodologies. It can be synthesized with high conversion yields exceeding 50% via enzymatic transesterification of vinyl acetate using Candida antarctica lipase B, positioning it as an environmentally friendly alternative to traditional chemical synthesis for flavor and fragrance applications . Its well-characterized pleasant, sweet, and fruity odor profile makes it a relevant compound for research and development in the flavor and fragrance industry, where it is used to study and replicate complex aroma profiles in consumer products . This ester is strictly for use in laboratory research settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNGYHHRRMSKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044770
Record name 4-Methoxybenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Solid, colourless to pale yellow liquid with a floral, fruity, balsamic odour
Record name Benzenemethanol, 4-methoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 °C. @ 12.00 mm Hg
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, glycerol, propylene glycol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.104-1.111
Record name Anisyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/736/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

104-21-2, 1331-83-5
Record name 4-Methoxybenzyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anisyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, 4-methoxy-, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Methoxybenzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-methoxybenzyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Anisyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANISYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GEC7KBO31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

84 °C
Record name 4-Methoxybenzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033761
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methoxybenzyl Acetate from 4-Methoxybenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-methoxybenzyl acetate (B1210297) from 4-methoxybenzyl alcohol, a crucial transformation in organic chemistry with applications in the flavor, fragrance, and pharmaceutical industries. This document details various synthetic methodologies, including classical esterification with acetic anhydride (B1165640) under different catalytic conditions and solvent-free approaches. Detailed experimental protocols, a comparative analysis of quantitative data, and a visual representation of the general experimental workflow are presented to aid researchers in selecting and implementing the most suitable method for their specific needs.

Introduction

4-Methoxybenzyl acetate, also known as anisyl acetate, is a naturally occurring ester found in various fruits and vanilla.[1] It possesses a pleasant, sweet, floral, and fruity aroma, leading to its extensive use as a flavoring and fragrance agent.[1] Beyond its sensory applications, the 4-methoxybenzyl (PMB) group serves as a valuable protecting group for alcohols and carboxylic acids in multi-step organic synthesis due to its stability under various conditions and its selective deprotection. The synthesis of this compound from its corresponding alcohol is a fundamental esterification reaction. This guide explores several efficient methods to achieve this transformation, focusing on reaction conditions, catalytic systems, and product yields.

The primary synthetic route involves the reaction of 4-methoxybenzyl alcohol with an acetylating agent, most commonly acetic anhydride or acetyl chloride. The efficiency of this reaction is often enhanced by the use of a catalyst. This guide will focus on three prominent methods: catalysis by 4-(dimethylamino)pyridine (DMAP), heterogeneous catalysis using expansive graphite (B72142), and a solvent-free approach, providing a comparative analysis to inform methodology selection.

Reaction Pathway: Esterification

The fundamental chemical transformation is the esterification of 4-methoxybenzyl alcohol with an acetylating agent. The general reaction is depicted below:

Comparative Analysis of Synthetic Methodologies

The choice of synthetic methodology for the acetylation of 4-methoxybenzyl alcohol can significantly impact reaction efficiency, yield, and environmental footprint. This section provides a comparative summary of different approaches.

Method Catalyst/Reagent Solvent Temperature (°C) Time Yield (%) Reference
Method 1 Acetic Anhydride, DMAP, Pyridine (B92270)DichloromethaneRoom Temperature24 hNot specified for this specific substrate, but generally high[2]
Method 2 Acetic Anhydride, Expansive GraphiteNone (Solvent-Free)Room Temperature1 h92 (for Benzyl Alcohol)[3]
Method 3 Acetic AnhydrideNone (Solvent-Free)607 hComplete conversion (for Benzyl Alcohol)[4][5]
Method 4 Isopropenyl Acetate, Pd(OAc)2/DPPFMethanol13018 h95 (Isolated)[6]

Detailed Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound.

Method 1: Acetylation using Acetic Anhydride with DMAP and Pyridine

This method utilizes the highly efficient acylation catalyst 4-(dimethylamino)pyridine (DMAP) in the presence of pyridine as a base to neutralize the acetic acid byproduct.[2]

Procedure:

  • In a round-bottom flask, dissolve 4-methoxybenzyl alcohol (1.0 eq) in dry dichloromethane.

  • Add pyridine (2.0 eq) and acetic anhydride (1.5 eq) to the solution.

  • Add a catalytic amount of DMAP (0.05 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer successively with 1M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Method 2: Heterogeneous Catalysis with Expansive Graphite

This environmentally friendly method employs expansive graphite as a reusable, solid acid catalyst under solvent-free conditions.[3]

Procedure:

  • In a round-bottom flask, mix 4-methoxybenzyl alcohol (1.0 eq) and acetic anhydride (2.0 eq).

  • Add expansive graphite (e.g., 200 mg per 10 mmol of alcohol) to the mixture.[3]

  • Stir the mixture vigorously at room temperature for 1 hour.

  • Monitor the reaction progress by TLC.

  • Upon completion, add diethyl ether to the reaction mixture and filter to remove the catalyst.

  • Wash the filtrate with a 5% sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.

Method 3: Solvent-Free Acetylation

This protocol offers a greener alternative by eliminating the use of a solvent.[4][5]

Procedure:

  • In a sealed vial, combine 4-methoxybenzyl alcohol (1.0 eq) and acetic anhydride (1.5 eq).

  • Heat the mixture at 60 °C with stirring for 7 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash the solution with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purify by column chromatography if necessary.

Experimental Workflow and Logic Diagrams

To visualize the general laboratory procedure, the following diagrams illustrate the synthesis and purification workflow, as well as the signaling pathway of the DMAP-catalyzed reaction.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Combine 4-Methoxybenzyl Alcohol and Solvent B Add Acetic Anhydride and Catalyst A->B C Stir at Specified Temperature and Time B->C D Quench Reaction C->D E Liquid-Liquid Extraction D->E F Dry Organic Layer E->F G Evaporate Solvent F->G H Column Chromatography G->H I Characterization (NMR, IR, etc.) H->I

Caption: General experimental workflow for the synthesis of this compound.

DMAP_Catalysis Ac2O Acetic Anhydride (CH3CO)2O Intermediate N-acylpyridinium ion [Ac-DMAP]+ Ac2O->Intermediate Reaction with DMAP DMAP DMAP C7H10N2 DMAP->Intermediate Product This compound R-OAc Intermediate->Product Nucleophilic attack by Alcohol Alcohol 4-Methoxybenzyl Alcohol R-OH Alcohol->Product Product->DMAP Catalyst Regeneration AcOH Acetic Acid CH3COOH Product->AcOH Pyridinium Pyridinium Acetate AcOH->Pyridinium Neutralization Pyridine Pyridine C5H5N Pyridine->Pyridinium

Caption: Signaling pathway for DMAP-catalyzed acetylation.

Characterization Data

The final product, this compound, can be characterized using various spectroscopic techniques.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J=8.6 Hz, 2H), 6.89 (d, J=8.6 Hz, 2H), 5.04 (s, 2H), 3.81 (s, 3H), 2.09 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.8, 159.6, 130.2, 128.0, 113.9, 66.2, 55.3, 21.0.

  • IR (neat, cm⁻¹): 1735 (C=O, ester), 1612, 1514 (C=C, aromatic), 1245 (C-O, ester), 1035 (C-O, ether).

Conclusion

The synthesis of this compound from 4-methoxybenzyl alcohol can be achieved through several effective methods. The choice of protocol depends on the desired scale, available resources, and environmental considerations. The DMAP-catalyzed method is highly efficient for laboratory-scale synthesis, while the expansive graphite and solvent-free methods offer greener alternatives. This guide provides the necessary technical details for researchers to successfully perform this important chemical transformation.

References

Spectroscopic Profile of 4-Methoxybenzyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Methoxybenzyl acetate (B1210297), a compound of interest in flavor, fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in various scientific endeavors.

Spectroscopic Data Summary

The empirical formula for 4-Methoxybenzyl acetate is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol . The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

Table 1: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.30Doublet8.62HAr-H (ortho to CH₂OAc)
6.89Doublet8.62HAr-H (ortho to OCH₃)
5.04Singlet-2H-CH₂-
3.81Singlet-3H-OCH₃
2.08Singlet-3H-C(O)CH₃
Table 2: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
171.14C=O (ester)
159.78Ar-C (para to CH₂OAc)
130.27Ar-C (ortho to CH₂OAc)
128.18Ar-C (ipso)
114.08Ar-C (ortho to OCH₃)
66.26-CH₂-
55.41-OCH₃
21.21-C(O)CH₃
Table 3: Mass Spectrometry Data for this compound

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Proposed Fragment
121100.0[M-C₂H₃O₂]⁺ (loss of acetyl group)
18041.0[M]⁺ (Molecular Ion)
12038.3[M-C₂H₄O₂]⁺
9121.1[C₇H₇]⁺ (Tropylium ion)
4320.1[C₂H₃O]⁺ (Acetyl cation)
Table 4: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Description of Vibration
~3000-2850C-H stretch (aromatic and aliphatic)
~1735C=O stretch (ester)
~1610, 1510C=C stretch (aromatic ring)
~1240C-O stretch (ester)
~1170C-O stretch (ether)

Experimental Protocols

The following sections outline the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation from any impurities. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the ATR crystal. The sample is then scanned with infrared radiation over the range of approximately 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Dissolution Dissolve in appropriate solvent (e.g., CDCl3 for NMR) Sample->Dissolution Preparation Prepare thin film (IR) or dilute solution (MS) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling Constants) NMR->ProcessNMR ProcessIR Process IR Data (Absorption Frequencies) IR->ProcessIR ProcessMS Process MS Data (m/z values, Fragmentation Pattern) MS->ProcessMS Structure Structural Elucidation and Confirmation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A flowchart illustrating the key stages of spectroscopic analysis for this compound.

An In-depth Technical Guide to 4-Methoxybenzyl Acetate (CAS 104-21-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxybenzyl acetate (B1210297), also known as p-anisyl acetate, is an aromatic ester with the chemical formula C₁₀H₁₂O₃. It is a naturally occurring compound found in various fruits and vanilla, contributing to their characteristic sweet, fruity, and floral aromas.[1] While extensively used in the fragrance and flavor industries, its role in research and drug development is primarily as a building block or intermediate in organic synthesis. This document provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis, analytical methods, and safety information, tailored for a scientific audience.

Physicochemical Properties

4-Methoxybenzyl acetate is a colorless to pale yellow liquid at room temperature.[2] It is characterized by its pleasant floral and fruity odor. Key physicochemical data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [3]
CAS Number 104-21-2[1]
Appearance Colorless to pale yellow liquid[2]
Density 1.104 - 1.111 g/mL at 25 °C[3]
Boiling Point 137 °C at 12.00 mm Hg[3]
Melting Point 84 °C[3]
Flash Point >100 °C[2]
Refractive Index 1.511 - 1.517[3]
Solubility Insoluble in water, glycerol, and propylene (B89431) glycol; Soluble in organic solvents and oils.[3]
LogP 1.9 - 2.2[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

Chemical Shift (δ) ppmMultiplicityProtons Assigned
2.10singlet3H (CH₃ of acetate)
3.83singlet3H (CH₃ of methoxy)
5.07singlet2H (CH₂ benzylic)
6.86 - 6.97multiplet2H (aromatic protons ortho to methoxy)
7.27 - 7.38multiplet2H (aromatic protons meta to methoxy)
(Source: Based on data from[5])
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

  • Molecular Ion (M⁺) : m/z 180

  • Major Fragments : m/z 121, 120, 91, 43[3]

Experimental Protocols

Synthesis of this compound via Enzymatic Transesterification

This protocol describes a greener alternative to traditional chemical synthesis using an enzymatic approach.

Materials:

  • 4-Methoxybenzyl alcohol (anisyl alcohol)

  • Vinyl acetate

  • Immobilized Lipase (B570770) B from Candida antarctica

  • Organic solvent (e.g., toluene)

  • Molecular sieves (for dehydration)

Procedure:

  • To a solution of 4-methoxybenzyl alcohol in toluene, add vinyl acetate.

  • Add immobilized Candida antarctica lipase B to the reaction mixture.

  • The reaction can be carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, filter the enzyme from the reaction mixture.

  • The solvent and excess vinyl acetate can be removed under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography on silica (B1680970) gel.

(This protocol is adapted from the methodology described in[5])

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the analysis of this compound.[6]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250mm x 4.6mm, 5µm)

Mobile Phase:

  • A mixture of acetonitrile (B52724) (MeCN) and water. Phosphoric acid can be added to adjust the pH. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead of phosphoric acid.[6]

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase.

  • Set the flow rate (e.g., 1.0 mL/min) and the column temperature.

  • Set the UV detector to an appropriate wavelength for detection.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the this compound peak in the sample by comparing its retention time and peak area with that of the standard.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4_Methoxybenzyl_Alcohol 4-Methoxybenzyl Alcohol Reaction_Vessel Reaction Vessel (Toluene, Immobilized Lipase) 4_Methoxybenzyl_Alcohol->Reaction_Vessel Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Reaction Mixture Solvent_Removal Solvent Removal Filtration->Solvent_Removal Filtrate Column_Chromatography Column Chromatography Solvent_Removal->Column_Chromatography Crude Product Product Pure 4-Methoxybenzyl Acetate Column_Chromatography->Product

Caption: Enzymatic Synthesis Workflow for this compound.

HPLC_Analysis_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Standard_Prep Standard Preparation (Known Concentration) Standard_Prep->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Peak Integration & Comparison) Data_Acquisition->Data_Analysis Result Quantification of This compound Data_Analysis->Result

Caption: HPLC Analysis Workflow for this compound.

Biological Activity

This compound is primarily recognized for its flavor and fragrance properties.[1] Studies on its biological activity are limited. One study investigating the antimicrobial properties of several benzyl (B1604629) alcohol derivatives, including this compound, found it to have no significant antibacterial effect against E. coli and S. aureus.[7] Its use in drug development is more as a synthetic intermediate rather than an active pharmaceutical ingredient.

Safety and Toxicology

This compound is classified as a skin and eye irritant. Appropriate personal protective equipment should be used when handling this compound.

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin IrritationGHS07 (Exclamation Mark)WarningH315: Causes skin irritation
Skin SensitizationGHS07 (Exclamation Mark)WarningH317: May cause an allergic skin reaction
(Source:[1])

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated p-methoxybenzyl acetate and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[3]

Conclusion

This compound (CAS 104-21-2) is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis and analysis are achievable through standard laboratory techniques, including enzymatic methods and HPLC. While its biological activity appears limited based on current literature, its utility as a synthetic precursor in organic chemistry remains relevant. This guide provides essential technical information for researchers and professionals working with this compound.

References

Physical properties of p-anisyl acetate for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the physical properties of p-anisyl acetate (B1210297) intended for researchers, scientists, and drug development professionals.

Introduction

p-Anisyl acetate (also known as 4-methoxybenzyl acetate) is an aromatic ester valued for its sweet, floral, and fruity aroma, reminiscent of vanilla, plum, and cherry.[1][2][3] It is found naturally in various fruits and vanilla but is often synthesized for commercial use.[2] In laboratory and industrial settings, particularly in fragrance, flavor, and pharmaceutical industries, a thorough understanding of its physical properties is crucial for its application, quality control, and safe handling.[4][5][6] This guide provides a comprehensive overview of the key physical and chemical properties of p-anisyl acetate, detailed experimental protocols for their verification, and essential safety information.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of p-anisyl acetate are summarized below. These values are critical for predicting its behavior in various experimental and manufacturing conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[7][8][9]
Molecular Weight 180.20 g/mol [7][8][9][10]
Appearance Colorless to pale-yellow liquid[5][9][11]
Odor Sweet, fruity, powdery, vanilla, cherry, plum[1][3]
Melting Point -21.4 °C (More plausible) or 84 °C (Conflicting data)¹[1][4][10][11]
Boiling Point 270 °C @ 760 mmHg; 137-139 °C @ 12 mmHg[1][7][10]
Density 1.107 - 1.116 g/mL at 20-25 °C[1][7][9]
Refractive Index (n²⁰/D) 1.511 - 1.518[7][9]
Vapor Pressure 12 Pa @ 20 °C; 0.020 mmHg @ 25 °C[7][8]
Flash Point >100 °C (>212 °F)[1][10][12]
Solubility Soluble in alcohol; Water solubility: 1.982 g/L @ 25 °C[1][8][12]
logP (o/w) 1.887 - 1.9[7][10]
CAS Number 104-21-2[7][8][9]

¹Note on Melting Point: There is a significant discrepancy in reported melting points. While many sources cite 84 °C, this is inconsistent with the substance's well-documented state as a liquid at room temperature.[1][4][10][11] The value of -21.4 °C is more consistent with its physical appearance and is considered more plausible.[11] Researchers should verify this property if it is critical for their application.

Safety and Handling

Proper handling of p-anisyl acetate is essential in a laboratory setting. The following table summarizes its hazard classifications and precautionary statements according to the Globally Harmonized System (GHS) and NFPA 704.

Hazard ClassCodeDescription
GHS Hazard Statements H315Causes skin irritation.[13]
H317May cause an allergic skin reaction.[2][11]
H319Causes serious eye irritation.[13]
H412Harmful to aquatic life with long lasting effects.[14]
GHS Precautionary Statements P273Avoid release to the environment.[14]
P280Wear protective gloves/eye protection/face protection.[13]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[13]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
P501Dispose of contents/container to an approved waste disposal plant.[14]
NFPA 704 Ratings Health2
Flammability1
Reactivity0

Spectroscopic Data

Spectroscopic analysis is fundamental for confirming the identity and purity of p-anisyl acetate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key tool for structural confirmation. The expected signals for p-anisyl acetate would include a singlet for the acetyl methyl protons, a singlet for the methoxy (B1213986) protons, and distinct signals in the aromatic region corresponding to the protons on the benzene (B151609) ring.[15]

  • IR (Infrared) Spectroscopy: The IR spectrum provides information about the functional groups present. Key absorption bands for p-anisyl acetate would include a strong C=O stretch for the ester group and C-O stretches for the ether and ester linkages.

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum of p-anisyl acetate would show a molecular ion peak corresponding to its molecular weight (180.20 g/mol ).[7][9]

Experimental Protocols

The following are detailed methodologies for verifying the key physical properties of p-anisyl acetate in a laboratory setting.

Determination of Density

The density of a liquid can be determined accurately using a pycnometer or by simply measuring the mass of a known volume.[16][17]

  • Objective: To measure the density (mass per unit volume) of p-anisyl acetate.

  • Apparatus: Analytical balance, pycnometer (or a graduated cylinder and beaker), and a temperature-controlled water bath or thermometer.[17][18]

  • Methodology:

    • Ensure the pycnometer (or graduated cylinder) is clean and completely dry.

    • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).[16]

    • Fill the pycnometer with p-anisyl acetate, ensuring no air bubbles are present. If using a pycnometer with a stopper, the excess liquid will be expelled through the capillary.

    • Place the filled pycnometer in a water bath set to a specific temperature (e.g., 20 °C or 25 °C) and allow it to equilibrate.

    • Carefully dry the outside of the pycnometer and weigh it again to get the combined mass (m₂).

    • To determine the exact volume of the pycnometer (V), repeat steps 1-5 using distilled water, for which the density at the given temperature is known.

    • Calculation:

      • Mass of p-anisyl acetate (m_sample) = m₂ - m₁

      • Density (ρ) = m_sample / V

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a valuable indicator of purity.

  • Objective: To measure the refractive index of p-anisyl acetate.

  • Apparatus: An Abbe refractometer, a constant temperature water bath, and a dropper.[19][20]

  • Methodology:

    • Turn on the refractometer and the light source. Ensure the prism surfaces are clean and dry.

    • Calibrate the instrument using a standard with a known refractive index, such as distilled water.[19]

    • Connect the refractometer to a water bath set to 20 °C to maintain a constant temperature.

    • Using a clean dropper, place a few drops of p-anisyl acetate onto the surface of the measuring prism.[20]

    • Close the illuminating prism gently to spread the liquid into a thin film.

    • Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.[19]

    • Read the refractive index value directly from the instrument's scale.

    • Clean the prisms thoroughly with a suitable solvent (e.g., ethanol (B145695) or acetone) and a soft lens tissue after the measurement.

Determination of Boiling Point

Determining the boiling point can help identify a substance and assess its purity. The boiling point is often measured at reduced pressure for high-boiling compounds to prevent decomposition.

  • Objective: To determine the boiling point of p-anisyl acetate.

  • Apparatus: Distillation flask, condenser, thermometer, heating mantle, and a vacuum source (for reduced pressure measurement).

  • Methodology (Atmospheric Pressure):

    • Place a small volume of p-anisyl acetate and a few boiling chips into the distillation flask.

    • Set up a simple distillation apparatus. Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

    • Begin heating the flask gently with the heating mantle.

    • Record the temperature when the liquid begins to boil and a stable ring of condensate is observed on the thermometer bulb. This stable temperature is the boiling point.

  • Methodology (Reduced Pressure):

    • Follow the same setup but connect the distillation apparatus to a vacuum pump with a manometer to measure the pressure.

    • Slowly reduce the pressure to the desired level (e.g., 12 mmHg).

    • Heat the sample and record the stable temperature at which it boils. This is the boiling point at that specific pressure.[1]

Determination of Melting Point

Although p-anisyl acetate is a liquid at room temperature, determining its freezing point (or melting point of the solid) is a key purity indicator.

  • Objective: To determine the melting point of solidified p-anisyl acetate.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp) or a Thiele tube, capillary tubes, and a cooling bath (e.g., ice-salt or dry ice-acetone).[21]

  • Methodology:

    • Place a small sample of liquid p-anisyl acetate in a test tube and cool it in a cooling bath until it completely solidifies.

    • Grind the solidified sample into a fine powder.[22]

    • Pack a small amount of the powdered solid into a capillary tube to a height of 2-4 mm.[22][23]

    • Place the capillary tube into the melting point apparatus.

    • Heat the sample slowly (1-2 °C per minute) as the temperature approaches the expected melting point.[21]

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal disappears (completion of melting). This range is the melting point. A pure substance will have a sharp melting point range of 1-2 °C.[21]

Laboratory Workflow Visualization

The following diagram illustrates a standard quality control workflow for an incoming sample of p-anisyl acetate in a research or industrial laboratory. This process ensures the material meets the required specifications before use.

QC_Workflow_p_Anisyl_Acetate start Receive Sample visual Visual Inspection (Color, Clarity) start->visual phys_prop Physical Property Testing visual->phys_prop density Density phys_prop->density ref_index Refractive Index phys_prop->ref_index purity Purity Analysis (e.g., GC) density->purity ref_index->purity decision Compare to Specifications purity->decision accept Accept Lot decision->accept Pass reject Reject Lot decision->reject Fail

Caption: Quality Control Workflow for p-Anisyl Acetate.

References

An In-depth Technical Guide to the Solubility of 4-Methoxybenzyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methoxybenzyl acetate (B1210297), a compound of interest in various research and development sectors. The following sections detail its solubility profile in a range of organic solvents, present experimental protocols for solubility determination, and offer a visual representation of the experimental workflow.

Core Topic: Solubility Profile of 4-Methoxybenzyl Acetate

This compound, also known as anisyl acetate, is an ester recognized for its characteristic sweet, floral, and fruity aroma. Beyond its applications in the fragrance and flavor industries, its physicochemical properties, including solubility, are crucial for its use in chemical synthesis, formulation development, and as a potential intermediate in the pharmaceutical industry.

Quantitative Solubility Data

The solubility of this compound has been reported in various solvents. The following table summarizes the available quantitative data to facilitate comparison. It is important to note that quantitative solubility data for this compound in a wide array of organic solvents is not extensively published in readily available literature. The data presented here is compiled from various sources and includes both experimentally determined and estimated values.

Solvent CategorySolvent NameTemperature (°C)SolubilityData Type
Polar Protic Water251.982 g/LExperimental
Water250.7829 g/LEstimated
WaterNot Specified0.616 g/LNot Specified
WaterNot Specified0.36 g/LPredicted
Ethanol (B145695)Room TemperatureMiscibleExperimental
Polar Aprotic AcetoneNot SpecifiedReadily SolubleQualitative
Ester Ethyl AcetateNot SpecifiedSolubleQualitative
Ether Diethyl EtherNot SpecifiedReadily SolubleQualitative
Glycols Propylene (B89431) GlycolNot SpecifiedInsolubleQualitative
GlycerolNot SpecifiedInsolubleQualitative
Dipropylene GlycolNot SpecifiedSolubleQualitative
Oils Fixed OilsNot SpecifiedSolubleQualitative

Note: "Miscible" indicates that the solute and solvent are soluble in all proportions. "Readily Soluble" and "Soluble" are qualitative descriptors and do not provide a specific concentration. The significant variance in the reported aqueous solubility values highlights the importance of experimental verification.

Qualitative Solubility Summary

This compound is generally characterized as being soluble in organic solvents and oils, while it is insoluble in water, glycerol, and propylene glycol[1][2]. It is described as being miscible with ethanol at room temperature[1]. Further qualitative descriptions indicate that it is readily soluble in organic solvents such as ethanol, acetone, and ether[3]. It is also reported to be soluble in dipropylene glycol and fixed oils[4].

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in chemistry and pharmaceutical sciences. The following is a detailed methodology for the determination of the solubility of this compound in an organic solvent, based on the widely used isothermal shake-flask method followed by gravimetric analysis.

Isothermal Shake-Flask Method with Gravimetric Analysis

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Screw-capped glass vials or flasks

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.45 µm pore size)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of screw-capped vials. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

    • Add a known volume of the selected organic solvent to each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

  • Sample Withdrawal and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish. This step is critical to remove any undissolved microcrystals. The filtration should be performed quickly to minimize temperature changes and solvent evaporation.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation dish containing the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound. Alternatively, a vacuum desiccator can be used for more sensitive compounds or volatile solvents.

    • Continue drying until a constant weight is achieved, indicating complete removal of the solvent.

    • Accurately weigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight of the dish with the dried solute.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the solution withdrawn.

    • Express the solubility in desired units, such as g/100 g of solvent, mg/mL, or moles per liter.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start: Select Solute and Solvent add_excess Add excess this compound to solvent in a sealed vial start->add_excess agitate Agitate at constant temperature (e.g., 24-72 hours) add_excess->agitate settle Allow excess solid to settle agitate->settle withdraw Withdraw supernatant using a syringe settle->withdraw filter_sample Filter through a 0.45 µm syringe filter into a pre-weighed dish withdraw->filter_sample weigh_solution Weigh the filtered solution filter_sample->weigh_solution evaporate Evaporate solvent to dryness weigh_solution->evaporate weigh_solute Weigh the dried solute evaporate->weigh_solute calculate Calculate solubility (e.g., g/100g solvent) weigh_solute->calculate end End: Report Solubility Data calculate->end

Caption: Workflow for Solubility Determination

This diagram outlines the key steps involved in the experimental determination of the solubility of this compound using the isothermal shake-flask method with gravimetric analysis.

References

The Natural Occurrence of 4-Methoxybenzyl Acetate in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate (B1210297), also known as anisyl acetate, is a naturally occurring ester recognized for its pleasant, sweet, floral, and fruity aroma, reminiscent of vanilla, cherry, and plum.[1] This benzenoid compound is a significant contributor to the fragrance and flavor profiles of a variety of plant species, playing a crucial role in plant-pollinator interactions and defense mechanisms. Its presence in essential oils and plant extracts has also led to its use in the food, fragrance, and cosmetic industries.[2][3] This technical guide provides an in-depth overview of the natural occurrence of 4-methoxybenzyl acetate in plants, its biosynthetic pathway, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile or semi-volatile component in a diverse range of plant species. It is notably present in the flowers of various orchids, the fruits of anise (Pimpinella anisum), and vanilla (Vanilla planifolia) pods.[1][4] Its occurrence has also been reported in tea and sugarcane seeds.[2] The concentration of this compound can vary significantly depending on the plant species, the specific plant part, the developmental stage, and environmental conditions.

A summary of the quantitative data available for this compound and related compounds in various plants is presented in Table 1. It is important to note that quantitative data for this specific compound is not always available, and in many studies, it is reported as a relative percentage of the total volatile compounds.

Table 1: Quantitative Data of this compound and Related Compounds in Various Plants

Plant SpeciesPlant PartCompoundConcentration/Relative AbundanceAnalytical MethodReference(s)
Prunus mume (cultivars)FlowersBenzyl (B1604629) acetate1.55–61.26% of total headspace volatilesHS-SPME-GC-MS[5]
Prunus mume (cultivars)FlowersBenzyl acetate5.13–57.13% of total endogenous extractsOrganic Solvent Extraction-GC-MS[5]
Vanilla planifoliaCured Beans4-Methoxybenzyl alcoholPresent, not quantifiedGC-MS[6]
Vanilla planifolia (Taiwan)PodsBenzyl acetate0.13 ± 0.01%Not specified[7]
Stanhopea tricornisFlowersBenzyl acetatePresent, mixed with 1,8-cineole and α-pineneGC-MS[8]
Acacia farnesianaFlowersAnisyl acetatePresent, not quantifiedGC-MS[1][9][10]
Pimpinella anisumFruitsAnisyl alcohol, AnisaldehydePresent, oxidation products of anetholeGC-MS[11]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that begins with the shikimate pathway, a central metabolic route for the production of aromatic amino acids, including L-phenylalanine.[12][13] Phenylalanine serves as the precursor for a wide array of benzenoid compounds.

The proposed biosynthetic pathway for this compound involves the following key steps:

  • Conversion of L-Phenylalanine to Benzaldehyde: L-phenylalanine is converted to trans-cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Subsequent reactions, which can occur via CoA-dependent or -independent β-oxidative or non-β-oxidative pathways, lead to the shortening of the side chain to produce benzaldehyde.[12]

  • Reduction to Benzyl Alcohol: Benzaldehyde is then reduced to benzyl alcohol.

  • Hydroxylation: Benzyl alcohol is hydroxylated at the para-position to form 4-hydroxybenzyl alcohol.

  • O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group of 4-hydroxybenzyl alcohol, yielding 4-methoxybenzyl alcohol (anisyl alcohol). OMTs with activity towards various phenolic compounds have been identified in plants like Vanilla planifolia.[1][9]

  • Acetylation: Finally, an alcohol acyltransferase (AAT), specifically an acetyl-CoA:benzylalcohol acetyltransferase (BEAT)-like enzyme, catalyzes the esterification of 4-methoxybenzyl alcohol with acetyl-CoA to produce this compound.[14][15][16] Plant AATs often exhibit broad substrate specificity, and it is likely that an AAT capable of utilizing 4-methoxybenzyl alcohol is involved in this final step.[17]

Biosynthesis_of_4_Methoxybenzyl_Acetate Shikimate_Pathway Shikimate Pathway L_Phenylalanine L-Phenylalanine Shikimate_Pathway->L_Phenylalanine PAL PAL L_Phenylalanine->PAL trans_Cinnamic_Acid trans-Cinnamic Acid Multiple_Steps Multiple Steps (β-oxidation/ non-β-oxidation) trans_Cinnamic_Acid->Multiple_Steps Benzaldehyde Benzaldehyde Reduction Reduction Benzaldehyde->Reduction Benzyl_Alcohol Benzyl Alcohol Hydroxylation Hydroxylation Benzyl_Alcohol->Hydroxylation p_Hydroxybenzyl_Alcohol 4-Hydroxybenzyl Alcohol OMT OMT (SAM) p_Hydroxybenzyl_Alcohol->OMT p_Methoxybenzyl_Alcohol 4-Methoxybenzyl Alcohol (Anisyl Alcohol) AAT AAT (Acetyl-CoA) p_Methoxybenzyl_Alcohol->AAT p_Methoxybenzyl_Acetate This compound (Anisyl Acetate) PAL->trans_Cinnamic_Acid Multiple_Steps->Benzaldehyde Reduction->Benzyl_Alcohol Hydroxylation->p_Hydroxybenzyl_Alcohol OMT->p_Methoxybenzyl_Alcohol AAT->p_Methoxybenzyl_Acetate

Putative biosynthetic pathway of this compound in plants.

Experimental Protocols

The analysis of this compound in plant tissues typically involves extraction of the volatile and semi-volatile compounds followed by chromatographic separation and detection. Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used, solvent-free technique for the analysis of floral scents and other plant volatiles.[2][18] High-performance liquid chromatography with a diode-array detector (HPLC-DAD) can also be employed for the quantification of this compound in plant extracts.

Protocol 1: Quantitative Analysis of this compound using Headspace SPME-GC-MS

This protocol is suitable for the analysis of volatile and semi-volatile compounds from fresh plant material, such as flowers or fruits.

1. Sample Preparation and Headspace Extraction:

  • Materials: Fresh plant material (e.g., 1 g of flower petals), 20 mL headspace vials with PTFE/silicone septa, SPME fiber (e.g., 85 µm Carboxen/Polydimethylsiloxane (CAR/PDMS)), SPME holder.

  • Procedure:

    • Place a known weight of fresh plant material into a headspace vial.

    • Seal the vial immediately.

    • Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace.

    • Expose the conditioned SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-60 minutes) at the same temperature.

    • Retract the fiber into the needle.

2. GC-MS Analysis:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Procedure:

    • Immediately insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., at 250°C for 2-5 minutes) in splitless mode.

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program: An example program could be: initial temperature of 40°C for 2 min, ramp at 5°C/min to 250°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).

    • Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Spike a blank matrix (or a similar plant matrix known to be free of the analyte) with the standards and perform the HS-SPME-GC-MS analysis as described above. An internal standard (e.g., a deuterated analog like 4-methoxybenzyl-d3 acetate) should be used for accurate quantification.[19]

HS_SPME_GC_MS_Workflow Start Start: Fresh Plant Sample Vial Place in Headspace Vial Start->Vial Equilibrate Equilibrate (e.g., 40-60°C) Vial->Equilibrate SPME Expose SPME Fiber (e.g., CAR/PDMS) Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb GC_Separation GC Separation (e.g., HP-5MS column) Desorb->GC_Separation MS_Detection MS Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Analysis Data Analysis: Identification & Quantification MS_Detection->Data_Analysis End End: Concentration of This compound Data_Analysis->End

Workflow for HS-SPME-GC-MS analysis of this compound.

Protocol 2: Quantitative Analysis of this compound using HPLC-DAD

This protocol is suitable for the analysis of this compound in plant extracts.

1. Sample Extraction:

  • Materials: Dried and powdered plant material, extraction solvent (e.g., methanol (B129727) or ethanol), ultrasonic bath or shaker, centrifuge.

  • Procedure:

    • Weigh a known amount of powdered plant material (e.g., 1 g) into a flask.

    • Add a specific volume of extraction solvent (e.g., 20 mL).

    • Extract the sample using ultrasonication (e.g., 30 minutes) or shaking (e.g., 24 hours).

    • Centrifuge the mixture (e.g., at 4000 rpm for 10 minutes) and collect the supernatant.

    • The extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge if matrix interference is high.

    • Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.

2. HPLC-DAD Analysis:

  • Instrumentation: High-performance liquid chromatograph with a diode-array detector (HPLC-DAD).

  • Procedure:

    • HPLC Column: Use a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of acetonitrile (B52724) and water (both containing a small amount of acid, e.g., 0.1% formic acid) can be employed. A starting condition of 10% acetonitrile could be ramped up to 90% over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 10-20 µL.

    • DAD Detection: Monitor the absorbance at the wavelength of maximum absorbance for this compound (around 225 nm).

    • Quantification: Prepare a calibration curve by injecting standard solutions of this compound of known concentrations. Calculate the concentration in the plant extract based on the peak area.

HPLC_DAD_Workflow Start Start: Dried, Powdered Plant Sample Extraction Solvent Extraction (e.g., Methanol, Ultrasonication) Start->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE Optional: Solid-Phase Extraction (SPE) Supernatant->SPE Filtration Filter (0.45 µm) SPE->Filtration HPLC_Injection Inject into HPLC-DAD Filtration->HPLC_Injection Chromatography Reversed-Phase Chromatography (C18 column) HPLC_Injection->Chromatography Detection DAD Detection (e.g., 225 nm) Chromatography->Detection Quantification Quantification against Standards Detection->Quantification End End: Concentration of This compound Quantification->End

Workflow for HPLC-DAD analysis of this compound.

Signaling Pathways and Regulation

The production of floral volatiles, including benzenoids like this compound, is tightly regulated by a complex network of signaling pathways. These pathways are influenced by developmental cues, circadian rhythms, and environmental stimuli such as light and temperature. Transcription factors, particularly those from the MYB family, have been shown to play a significant role in regulating the expression of genes involved in the benzenoid biosynthetic pathway.[1][10] For instance, in petunia, a MYB transcription factor has been found to regulate genes of the shikimate pathway, which provides the precursor for benzenoids.[1] Further research is needed to elucidate the specific signaling pathways and regulatory networks that control the biosynthesis of this compound in different plant species.

Conclusion

This compound is a naturally occurring benzenoid that contributes significantly to the aroma and flavor of various plants. Its biosynthesis originates from the shikimate pathway, with key enzymatic steps involving hydroxylation, O-methylation, and acetylation. The quantification of this compound in plant matrices can be effectively achieved using techniques such as HS-SPME-GC-MS and HPLC-DAD. A deeper understanding of the biosynthetic and regulatory pathways of this compound will be valuable for applications in flavor and fragrance research, as well as for the metabolic engineering of plants to enhance the production of this desirable compound. Further research focusing on the isolation and characterization of the specific enzymes involved in its biosynthesis in key plant species will provide more precise targets for such endeavors.

References

An In-depth Technical Guide to the Thermochemical Data of 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of 4-Methoxybenzyl Acetate (B1210297)

While specific experimental thermochemical data is sparse, a range of physical properties for 4-methoxybenzyl acetate has been documented. These properties are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1][2]
Molar Mass 180.20 g/mol [1][3]
Appearance Colorless to pale yellow liquid[]
Melting Point 84 °C[1][]
Boiling Point 137 °C @ 12 mmHg[1][5]
Density 1.104 - 1.111 g/cm³[1][]
Refractive Index 1.511 - 1.517[1][]
Solubility Insoluble in water; soluble in organic solvents[1]
LogP 1.75830[]
Flash Point 135 °C[]

Experimental Protocols for Determining Thermochemical Data

The determination of key thermochemical properties for a compound like this compound would typically involve calorimetric techniques. The standard experimental protocol for determining the enthalpy of combustion, from which the enthalpy of formation can be derived, is bomb calorimetry .

Protocol for Bomb Calorimetry:

  • Sample Preparation: A precise mass of the this compound sample is placed in a sample holder, typically a crucible, within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.

  • Immersion: The bomb is then submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded accurately.

  • Ignition: The sample is ignited electrically. The combustion of the organic compound in the presence of excess oxygen is a highly exothermic reaction, releasing heat into the bomb and the surrounding water.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation of Heat of Combustion: The heat of combustion (q) is calculated using the formula q = C_cal * ΔT, where C_cal is the heat capacity of the calorimeter and ΔT is the change in temperature.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation (ΔH_f°) can then be calculated from the standard enthalpy of combustion (ΔH_c°) using Hess's Law, which involves the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).[6][7][8]

The following diagram illustrates the workflow for determining the standard enthalpy of formation using bomb calorimetry.

G cluster_0 Experimental Procedure cluster_1 Data Analysis Sample 1. Precisely weigh This compound sample Bomb 2. Place sample in bomb and pressurize with O2 Sample->Bomb Calorimeter 3. Submerge bomb in water-filled calorimeter and record initial temp. Bomb->Calorimeter Ignition 4. Ignite sample and record max temperature Calorimeter->Ignition Calc_q 5. Calculate heat released (q) using q = C_cal * ΔT Ignition->Calc_q Experimental Data Calc_Hc 6. Determine standard enthalpy of combustion (ΔH_c°) Calc_q->Calc_Hc Hess_Law 7. Apply Hess's Law using known ΔH_f° of CO2 and H2O Calc_Hc->Hess_Law Result 8. Calculate standard enthalpy of formation (ΔH_f°) of this compound Hess_Law->Result G cluster_0 Computational Method cluster_1 Data Derivation Structure Define molecular structure of This compound Method Select computational method (e.g., DFT, G3MP2) Structure->Method Calculation Perform electronic structure calculations Method->Calculation Energy Obtain ground state energy Calculation->Energy Correction Apply thermal corrections and zero-point energy Energy->Correction Raw Output Enthalpy Calculate theoretical enthalpy of formation (ΔH_f°) Correction->Enthalpy Other_Props Derive other properties (Entropy, Heat Capacity) Enthalpy->Other_Props Validation Compare with experimental data for similar compounds Other_Props->Validation

References

Alternate names for 4-Methoxybenzyl acetate in chemical literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methoxybenzyl acetate (B1210297), a significant compound in the fields of flavor, fragrance, and potentially broader chemical and pharmaceutical research. This document details its various chemical identifiers, physicochemical properties, and relevant experimental protocols, presenting a thorough resource for laboratory and development applications.

Alternate Names and Chemical Identifiers

4-Methoxybenzyl acetate is known by a variety of names in chemical literature and commercial contexts. A comprehensive list of these identifiers is crucial for accurate literature searches and unambiguous communication in research and development. The compound's IUPAC name is (4-methoxyphenyl)methyl acetate[1][][3][4]. It is also widely known by its common name, Anisyl acetate[1][3][5][6].

Below is a structured summary of its various synonyms and identification numbers.

Identifier Type Identifier Source(s)
IUPAC Name (4-methoxyphenyl)methyl acetate[1][][3][4]
Common Names Anisyl acetate, p-Methoxybenzyl acetate[1][3][4][5]
CAS Number 104-21-2[1][][3][5][6]
Other Synonyms Acetic acid 4-methoxybenzyl ester, Acetic acid anisyl ester, Cassie ketone, p-Anisyl acetate, 4-Methoxybenzenemethanol acetate, Benzyl alcohol, p-methoxy-, acetate[1][4][5][6]
FEMA Number 2098[1]
EC Number 203-185-8[1][3]
PubChem CID 7695[1][3][4]
InChI InChI=1S/C10H12O3/c1-8(11)13-7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3[1]
InChIKey HFNGYHHRRMSKEU-UHFFFAOYSA-N[1]
SMILES CC(=O)OCC1=CC=C(C=C1)OC[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below, providing essential data for experimental design and interpretation.

Property Value Source(s)
Molecular Formula C10H12O3[1][][5]
Molecular Weight 180.20 g/mol [1][][5]
Appearance Colorless to pale yellow liquid[6]
Boiling Point 137 °C at 12 mmHg[1]
Melting Point 84 °C[1][]
Density 1.104-1.111 g/cm³ at 25 °C[1]
Refractive Index 1.511-1.517[1]
Solubility Insoluble in water; soluble in organic solvents and oils[1]
Flash Point 140 °C
LogP 1.887 (estimated)[3]

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized as follows:

  • ¹H NMR (300 MHz, CDCl₃): δ 2.10 (3H, s), 3.83 (3H, s), 5.07 (2H, s), 6.86–6.97 (2H, m), 7.27–7.38 (2H, m).

  • Mass Spectrometry (GC-MS): Major fragments can be observed at m/z values of 121, 180, 120, 91, and 43[1].

  • Infrared (IR) Spectroscopy: The NIST WebBook provides reference spectra for detailed analysis[4].

Experimental Protocols

Synthesis of this compound via Enzymatic Transesterification

This protocol outlines the synthesis of this compound from 4-methoxybenzyl alcohol using an enzymatic approach, which is a greener alternative to traditional chemical synthesis.

Materials:

  • 4-methoxybenzyl alcohol

  • Vinyl acetate

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Anhydrous toluene (B28343) (or other suitable organic solvent)

  • Molecular sieves (optional, for drying)

Procedure:

  • To a solution of 4-methoxybenzyl alcohol in anhydrous toluene, add vinyl acetate. The molar ratio of alcohol to acetate can be optimized, but a 1:2 to 1:5 ratio is a common starting point.

  • Add the immobilized lipase to the reaction mixture. The amount of enzyme is typically 5-10% of the substrate weight.

  • The reaction mixture is incubated at a controlled temperature (e.g., 40-60 °C) with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the enzyme is removed by filtration.

  • The solvent and excess vinyl acetate are removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate gradient to yield pure this compound.

Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., Newcrom R1) is suitable[7].

  • Mobile Phase: A mixture of acetonitrile (B52724) and water[7]. Phosphoric acid can be added to adjust the pH[7]. For MS-compatible methods, formic acid should be used instead of phosphoric acid[7].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 225 nm).

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the test substance in the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution to determine the retention time and response factor.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound, providing a logical sequence of operations for researchers.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis and Characterization Reactants 4-Methoxybenzyl Alcohol + Vinyl Acetate Reaction Enzymatic Transesterification Reactants->Reaction Enzyme Immobilized Lipase Enzyme->Reaction Filtration Enzyme Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification Product Pure 4-Methoxybenzyl Acetate Purification->Product HPLC HPLC Analysis Product->HPLC Purity Check GCMS GC-MS Analysis Product->GCMS Impurity Profiling NMR ¹H NMR Spectroscopy Product->NMR Structure Elucidation IR IR Spectroscopy Product->IR Functional Group ID Data Structural Confirmation & Purity Assessment HPLC->Data GCMS->Data NMR->Data IR->Data

Caption: Workflow for the synthesis and analysis of this compound.

Biological and Chemical Context

While specific signaling pathways directly involving this compound are not extensively documented in current literature, its structural components, the acetate and 4-methoxybenzyl moieties, have broader biological relevance. Acetate itself is a key molecule in metabolism and has been shown to be involved in various signaling pathways, including those related to inflammation and lipid metabolism. The 4-methoxybenzyl group is present in numerous natural and synthetic compounds with diverse biological activities. The ester linkage in this compound makes it susceptible to hydrolysis by esterases in biological systems, potentially releasing 4-methoxybenzyl alcohol and acetic acid, which could then participate in their respective metabolic and signaling pathways. Further research is warranted to elucidate the specific biological roles and mechanisms of action of the intact ester.

References

Methodological & Application

Application Notes and Protocols: 4-Methoxybenzyl (PMB) Group for Carboxylic Acid Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the strategic use of protecting groups is fundamental. The 4-methoxybenzyl (PMB) group is a versatile and widely employed protecting group for carboxylic acids. Its popularity stems from its straightforward installation, stability across a range of reaction conditions, and, critically, the diverse and mild methods available for its removal. The electron-donating methoxy (B1213986) substituent on the benzyl (B1604629) ring enhances the acid lability of the corresponding ester, allowing for selective deprotection in the presence of other sensitive functionalities.

This document provides detailed application notes and experimental protocols for the protection of carboxylic acids as 4-methoxybenzyl esters and their subsequent deprotection.

Principle of Protection

The protection of a carboxylic acid using the 4-methoxybenzyl group involves the formation of a 4-methoxybenzyl ester. This transformation masks the acidic proton and the nucleophilic carboxylate, preventing unwanted side reactions during subsequent synthetic transformations. The PMB ester is generally stable to basic and nucleophilic conditions.

Methods for Protection of Carboxylic Acids as PMB Esters

The formation of 4-methoxybenzyl esters can be achieved through several methods, with the choice of method depending on the substrate's sensitivity and the availability of reagents.

Data Summary for PMB Ester Formation
MethodReagentsBase/CatalystSolventTemperatureTypical YieldReference(s)
Alkylation with PMB-Cl4-Methoxybenzyl chloride (PMB-Cl)Triethylamine (B128534) (TEA)VariousRT to refluxGood to high[1]
Carbodiimide Coupling4-Methoxybenzyl alcohol, Dicyclohexylcarbodiimide (DCC)4-(Dimethylamino)pyridine (DMAP)Dichloromethane (DCM)RTGood[2]
N,N'-Diisopropyl-O-(4-methoxybenzyl)isoureaN,N'-Diisopropyl-O-(4-methoxybenzyl)isourea-THF, Acetone, ACNRTGood[2]
From Activated Esters4-Methoxybenzyl alcohol, Acid ChloridePyridine or other amine baseVariousRTHigh[1][2]
Experimental Protocols for Protection

Protocol 1: Protection using 4-Methoxybenzyl Chloride (PMB-Cl)

This method is a common and direct approach for the formation of PMB esters.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Methoxybenzyl chloride (1.1 - 1.5 eq)

  • Triethylamine (1.5 - 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add triethylamine to the solution and stir for 10-15 minutes at room temperature.

  • Add 4-methoxybenzyl chloride to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: DCC/DMAP Coupling with 4-Methoxybenzyl Alcohol

This protocol is suitable for sensitive substrates where the formation of an acid chloride is not desirable.

Materials:

  • Carboxylic acid (1.0 eq)

  • 4-Methoxybenzyl alcohol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the carboxylic acid, 4-methoxybenzyl alcohol, and DMAP in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of DCC in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to afford the desired PMB ester.

Methods for Deprotection of PMB Esters

The key advantage of the PMB protecting group is the variety of methods available for its cleavage, providing orthogonality with other protecting groups.

Data Summary for PMB Ester Deprotection
MethodReagentsSolventTemperatureTypical YieldNotesReference(s)
Acidic Cleavage (TFA)Trifluoroacetic acid (TFA)Dichloromethane (DCM)0 °C to RTQuantitativeSelective over benzyl esters.[2]
Oxidative Cleavage (DDQ)2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)CH₂Cl₂/H₂ORefluxNo cleavagePMB esters are stable to DDQ, in contrast to PMB ethers.[2]
Lewis Acid CatalyzedAluminum chloride (AlCl₃), Boron triflate (B(OTf)₃)Neat TFA or other solventsVariableGoodCan be used to accelerate acidic cleavage.[2]
Phosphorus OxychloridePhosphorus oxychloride (POCl₃)DichloroethaneRTGood (e.g., 82%)Tolerates acid-sensitive Boc-carbamates and benzyl ethers.[1][2]
Experimental Protocols for Deprotection

Protocol 3: Deprotection using Trifluoroacetic Acid (TFA)

This is a widely used and efficient method for the cleavage of PMB esters.

Materials:

  • PMB-protected carboxylic acid (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

Procedure:

  • Dissolve the PMB ester in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution at 0 °C.

  • Stir the reaction mixture at 0 °C to room temperature, monitoring by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate the residue with toluene to remove residual TFA.

  • The resulting carboxylic acid can be used directly or purified further if necessary.

Visualizing Workflows and Mechanisms

To aid in the understanding of the application of the PMB protecting group, the following diagrams illustrate the key workflows and reaction mechanisms.

Protection_Workflow cluster_start Starting Materials Carboxylic_Acid Carboxylic Acid (R-COOH) Protection Protection Reaction (Esterification) Carboxylic_Acid->Protection PMB_Reagent PMB Reagent (e.g., PMB-Cl) PMB_Reagent->Protection PMB_Ester PMB Protected Carboxylic Acid (R-COOPMB) Protection->PMB_Ester Synthetic_Steps Further Synthetic Transformations PMB_Ester->Synthetic_Steps Deprotection Deprotection Synthetic_Steps->Deprotection Final_Product Final Product (R'-COOH) Deprotection->Final_Product

General workflow for the use of the PMB protecting group.

Protection_Mechanism cluster_reaction Protection with PMB-Cl RCOOH R-COOH RCOO_minus R-COO⁻ RCOOH->RCOO_minus + Base Base Base (e.g., Et3N) RCOOPMB R-COOPMB RCOO_minus->RCOOPMB + PMB-Cl PMB_Cl PMB-Cl Cl_minus Cl⁻

Mechanism of PMB ester formation with PMB-Cl.

Deprotection_Mechanism_TFA cluster_deprotection Deprotection with TFA RCOOPMB R-COOPMB Protonation Protonated Ester RCOOPMB->Protonation + H⁺ (from TFA) Cleavage Cleavage Protonation->Cleavage RCOOH R-COOH Cleavage->RCOOH PMB_cation PMB Cation (stabilized) Cleavage->PMB_cation

Mechanism of acid-catalyzed deprotection of a PMB ester.

Conclusion

The 4-methoxybenzyl group is a robust and versatile choice for the protection of carboxylic acids. Its ease of installation and, more importantly, the multiple pathways for its removal, particularly the acid-labile nature that allows for orthogonality with many other protecting groups, make it an invaluable tool in modern organic synthesis. The protocols and data provided herein serve as a comprehensive guide for the effective implementation of the PMB protecting group strategy in complex synthetic endeavors. Researchers should, however, optimize the reaction conditions for their specific substrates to achieve the best results.

References

Application Notes and Protocols: Introduction of the p-Methoxybenzyl (PMB) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p-methoxybenzyl (PMB) group is a versatile and widely used protecting group in organic synthesis, particularly for hydroxyl, amino, and thiol functionalities.[1] Its popularity stems from its relative stability under a range of reaction conditions and, most notably, its facile cleavage under specific, mild oxidative or acidic conditions. This allows for orthogonal deprotection strategies in the synthesis of complex molecules.[1][2] This document provides detailed protocols for the introduction of the PMB protecting group onto various functional groups, supported by quantitative data and a generalized experimental workflow.

General Principles

The most common method for the introduction of the PMB group is the Williamson ether synthesis, which involves the deprotonation of a nucleophile (e.g., an alcohol, amine, or thiol) by a base to form an anion, followed by nucleophilic substitution (SN2) on a p-methoxybenzyl halide (PMB-Cl or PMB-Br).[1][2] Alternative methods, such as acid-catalyzed reactions, are also employed, particularly for base-sensitive substrates.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and reported yields for the PMB protection of various functional groups.

Table 1: PMB Protection of Alcohols
Substrate TypePMB ReagentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
Primary AlcoholPMB-BrNaHTHF/DMF0192[1]
Primary AlcoholAnisyl AlcoholAmberlyst-15DCMReflux485[3]
Secondary AlcoholPMB-ClNaHTHF0 to RT12-16High
Hindered Secondary AlcoholPMB-OTfMgOTolueneRT0.5-180-99[4]
PhenolPMB-ClK₂CO₃AcetonitrileRT6High
Diol (Mono-protection)Anisyl AlcoholAmberlyst-15DCMReflux-90[5]
Table 2: PMB Protection of Amines and Thiols
Substrate TypePMB ReagentBaseSolvent(s)Temperature (°C)Time (h)Yield (%)
SulfonamidePMB-ClK₂CO₃DMFRT3-678-98[6][7][8]
AminePMB-BrEt₃NDCMRT-High
ThiolPMB-ClBaseSolvent--High

Experimental Protocols

Protocol 1: General Procedure for PMB Protection of Alcohols via Williamson Ether Synthesis

This protocol describes a standard procedure for the PMB protection of a primary alcohol using sodium hydride and p-methoxybenzyl bromide.

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • p-Methoxybenzyl bromide (PMB-Br)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Syringe or dropping funnel

Procedure:

  • To a solution of the alcohol (1.0 equiv) in a mixture of anhydrous THF and DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2-1.5 equiv) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Add a solution of p-methoxybenzyl bromide (1.1-1.2 equiv) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Acid-Catalyzed PMB Protection of Alcohols

This method is suitable for base-sensitive substrates and avoids the use of pyrophoric reagents like sodium hydride.

Materials:

  • Alcohol substrate

  • p-Anisyl alcohol

  • Amberlyst-15

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane, add p-anisyl alcohol (1.1 equiv) and Amberlyst-15 (10% w/w).

  • Reflux the mixture for 3-5 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the Amberlyst-15 resin.

  • Wash the resin with dichloromethane.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[3]

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the introduction of a PMB protecting group.

PMB_Protection_Reaction cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) ROPMB R-O-PMB (PMB Protected Alcohol) ROH->ROPMB ROH->ROPMB PMBCl PMB-Cl (p-Methoxybenzyl Chloride) PMBCl->ROPMB PMBCl->ROPMB Base Base (e.g., NaH) Salt Salt (e.g., NaCl) Base->Salt Base->Salt BaseH Protonated Base (e.g., H₂) Base->BaseH

Caption: Chemical transformation for PMB protection of an alcohol.

experimental_workflow start Start dissolve Dissolve Substrate in Anhydrous Solvent start->dissolve add_base Add Base (e.g., NaH at 0°C) dissolve->add_base stir1 Stir for 30 min add_base->stir1 add_pmb Add PMB-Halide stir1->add_pmb stir2 Stir (1-16 h) add_pmb->stir2 quench Quench Reaction (e.g., with NH₄Cl) stir2->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Generalized experimental workflow for PMB protection.

References

Application Notes and Protocols: Deprotection of 4-Methoxybenzyl Protecting Groups using DDQ

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-methoxybenzyl (PMB) group is a versatile protecting group for alcohols and other functional groups in organic synthesis. Its popularity stems from its stability under a range of conditions and, most notably, its susceptibility to mild oxidative cleavage. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for this purpose, offering high selectivity for the deprotection of PMB ethers. This document provides detailed application notes and protocols for the use of DDQ in the deprotection of PMB-protected compounds.

A critical distinction must be made between the deprotection of 4-methoxybenzyl ethers and 4-methoxybenzyl esters. While the DDQ-mediated cleavage of PMB ethers is a robust and widely used reaction, the direct deprotection of PMB esters using DDQ is generally unsuccessful.[1] This is attributed to the higher oxidation potential of the PMB ester, which prevents the formation of the necessary charge-transfer complex with DDQ.[1]

These notes will primarily focus on the successful and reliable deprotection of PMB ethers using DDQ, while also addressing the limitations regarding PMB esters and mentioning alternative strategies.

Mechanism of Deprotection (PMB Ethers)

The deprotection of a PMB ether with DDQ proceeds through a single electron transfer (SET) mechanism. The electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction from the benzylic position, generating a stabilized oxocarbenium ion. Subsequent hydrolysis in the presence of water yields the deprotected alcohol, 4-methoxybenzaldehyde (B44291), and the reduced hydroquinone (B1673460) form of DDQ.[2][3]

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products PMB_Ether R-O-PMB Charge_Transfer [R-O-PMB•••DDQ] Charge-Transfer Complex PMB_Ether->Charge_Transfer + DDQ DDQ DDQ DDQH2 DDQH₂ Oxocarbenium [R-O=CH-Ar(OMe)]+ Oxocarbenium Ion Charge_Transfer->Oxocarbenium Hydride Abstraction Charge_Transfer->DDQH2 Reduction Alcohol R-OH Oxocarbenium->Alcohol + H₂O Aldehyde 4-Methoxybenzaldehyde Oxocarbenium->Aldehyde + H₂O

Caption: Mechanism of PMB ether deprotection by DDQ.

Experimental Protocols

General Protocol for Deprotection of PMB Ethers

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • PMB-protected compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water (H₂O) or a suitable buffer solution (e.g., phosphate (B84403) buffer pH 7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and H₂O (typically 10:1 to 20:1 v/v). The reaction is often performed at a concentration of 0.05-0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.1–1.5 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown upon addition of DDQ.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with CH₂Cl₂ (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Example Protocol: To a solution of a PMB-protected alcohol (1.0 mmol) in 19 mL of a CH₂Cl₂:H₂O mixture (18:1) at 0 °C, solid DDQ (1.3 mmol, 295 mg) is added. The mixture is stirred at room temperature for 1 hour. The reaction is then quenched with 20 mL of saturated aqueous NaHCO₃. The layers are separated, and the aqueous phase is extracted with CH₂Cl₂ (2 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over Na₂SO₄, filtered, and concentrated. The residue is purified by flash chromatography.[2]

Data Presentation

The efficiency of DDQ-mediated deprotection can vary depending on the substrate and reaction conditions. The following table summarizes representative data for the deprotection of various PMB ethers.

EntrySubstrate (PMB-protected Alcohol)DDQ (equiv)Solvent System (v/v)Time (h)Yield (%)Reference
1Primary Alcohol1.3CH₂Cl₂:H₂O (18:1)197[2]
2Secondary Alcohol1.2CH₂Cl₂:H₂O (10:1)295[4]
3Phenolic Alcohol1.1CH₂Cl₂:H₂O (20:1)0.598[4]

Orthogonality and Selectivity

The PMB group is considered orthogonal to many other common protecting groups, making it valuable in multi-step syntheses.

Compatibility: DDQ-mediated deprotection of PMB ethers is generally compatible with:

  • Benzyl (B1604629) (Bn) ethers (though can be cleaved under more forcing conditions)

  • Silyl ethers (e.g., TBS, TIPS)

  • Esters (e.g., Acetate, Benzoate)[5]

  • Carbonates[5]

  • Amides

  • Alkenes (unless highly electron-rich)

Reactivity of other Benzyl-type Ethers: The rate of cleavage by DDQ is highly dependent on the electronic nature of the benzyl group.

Protecting GroupRelative Reactivity with DDQ
3,4-Dimethoxybenzyl (DMPM)More reactive than PMB[6]
4-Methoxybenzyl (PMB)High
Benzyl (Bn)Much slower than PMB[2]

This differential reactivity allows for the selective deprotection of a DMPM group in the presence of a PMB group, and a PMB group in the presence of a Bn group.

Deprotection of 4-Methoxybenzyl Esters

As previously mentioned, the deprotection of 4-methoxybenzyl esters with DDQ is generally not effective.[1] The electron-withdrawing nature of the adjacent carbonyl group sufficiently deactivates the PMB ring, hindering the initial electron transfer to DDQ.

Unsuccessful_Deprotection cluster_reactants Reactants cluster_result Result PMB_Ester R-COO-PMB No_Reaction No Reaction PMB_Ester->No_Reaction + DDQ DDQ DDQ DDQ->No_Reaction

Caption: Unsuccessful deprotection of PMB esters with DDQ.

Alternative Deprotection Methods for PMB Esters:

  • Acidic Conditions: Treatment with strong acids like trifluoroacetic acid (TFA).

  • Lewis Acids: Use of Lewis acids such as aluminum chloride (AlCl₃).[1]

  • Hydrogenation: Catalytic hydrogenation (e.g., Pd/C, H₂).[1]

Interestingly, other substituted benzyl esters, such as 2,6-dimethoxybenzyl esters and 4-methoxy-α-methylbenzyl esters, have been reported to undergo successful cleavage with DDQ.[1] The additional electron-donating groups or substitution at the benzylic position can lower the oxidation potential sufficiently for the reaction to proceed.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, adding a further portion of DDQ may drive it to completion. Ensure the CH₂Cl₂ is of high quality and anhydrous.

  • Side Reactions: The 4-methoxybenzaldehyde byproduct can sometimes react with nucleophilic sites on the deprotected product. Addition of a scavenger, such as a thiol, can mitigate this.

  • Purification: The reduced DDQ (DDQH₂) is acidic and can often be removed by an aqueous basic wash. However, purification by column chromatography is typically necessary to separate the product from the aldehyde byproduct and any remaining starting material.

  • Substrate Sensitivity: For acid-sensitive substrates, the use of a neutral buffer in the aqueous phase is recommended to prevent degradation.

Conclusion

The DDQ-mediated deprotection of 4-methoxybenzyl ethers is a powerful and selective method in organic synthesis. Understanding the reaction's mechanism, scope, and limitations is crucial for its successful application. While PMB esters are generally unreactive towards DDQ, the principles of this oxidative cleavage can be applied to other, more electron-rich benzyl-type protecting groups. For the deprotection of PMB esters, alternative methods such as acidolysis or hydrogenation should be employed.

References

Application Note: Selective Cleavage of the p-Methoxybenzyl (PMB) Ester Group in Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p-methoxybenzyl (PMB) ester is a widely utilized protecting group for carboxylic acids in multi-step organic synthesis due to its general stability under a variety of reaction conditions.[1] It can be readily introduced using mild methods and is robust enough to withstand many synthetic transformations.[1] However, the strategic removal of the PMB ester in the presence of other sensitive functional groups or protecting groups is crucial for the successful synthesis of complex molecules. This document provides a detailed overview of the primary methods for the selective cleavage of PMB esters, focusing on acidic, reductive, and other specialized conditions.

A critical point of selectivity, and a common source of confusion, lies in the difference between PMB ethers and PMB esters. While PMB ethers are readily cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), PMB esters are notably stable under these same conditions.[1][2] This resistance to oxidative cleavage makes the PMB ester an excellent orthogonal protecting group to the PMB ether.[1]

Deprotection Methodologies

The selective removal of the PMB ester is most commonly achieved through acid-catalyzed hydrolysis or hydrogenolysis. The choice of method depends on the overall functionality of the molecule.

Acid-Catalyzed Cleavage

Acid-catalyzed cleavage is the most common method for deprotecting PMB esters. The reaction proceeds via protonation of the ester's carbonyl oxygen, followed by the loss of the stabilized p-methoxybenzyl carbocation.[1] Various Brønsted and Lewis acids can be employed.

  • Brønsted Acids: Strong acids like trifluoroacetic acid (TFA) are highly effective. Conditions such as 10% TFA in dichloromethane (B109758) can quantitatively cleave PMB esters without affecting benzyl (B1604629) esters, demonstrating excellent orthogonality.[1] Other acids like neat formic acid or p-toluenesulfonic acid (TsOH) have also been used successfully.[1]

  • Lewis Acids: Strong Lewis acids, including aluminum trichloride (B1173362) (AlCl₃) and boron triflate (B(OTf)₃), can also effect cleavage, often in the presence of a cation scavenger like anisole (B1667542).[1] These conditions have proven useful in sensitive systems, such as carbapenem (B1253116) antibiotics, where other methods failed.[1] More recently, reagents like phosphorus oxychloride (POCl₃) have been shown to deprotect both PMB ethers and esters without affecting benzyl ethers or Boc-carbamates.[1]

Hydrogenolysis

Similar to benzyl esters, the PMB ester can be removed by transition metal-catalyzed hydrogenation.[1] A common system involves using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pd(OH)₂), under a hydrogen atmosphere.[1] This method is not selective if other reducible functional groups, such as alkenes, alkynes, or other benzyl-type protecting groups, are present in the molecule.[1]

Orthogonal Deprotection Strategies

The stability of the PMB ester to certain reagents allows for selective deprotection of other groups in its presence.

  • vs. t-Butyl Esters: While both are acid-labile, conditions can be found to selectively cleave one in the presence of the other. For instance, stoichiometric p-toluenesulfonic acid (TsOH) can cleave Boc carbamates while leaving PMB esters intact.[1]

  • vs. PMB Ethers: PMB esters are stable to oxidative cleavage with DDQ, which readily removes PMB ethers.[1][2] This provides a robust orthogonal strategy in molecules containing both functionalities.

Data Presentation: Conditions for Selective PMB Ester Cleavage

The following table summarizes various conditions reported for the selective deprotection of PMB esters in complex molecules.

EntrySubstrate TypeReagent(s) & ConditionsOther Groups PresentYield (%)Reference
1Pantocin B intermediate10% TFA in CH₂Cl₂Benzyl esterQuantitative[1]
2β-LactamPhenol, 60 °Cβ-Lactam ringN/A[1]
3Carbapenem antibiotic2.5 equiv. AlCl₃, anisole, CH₂Cl₂, -50 °Cβ-Lactam, sulfide60%[1]
4Tyrosine derivative0.5 equiv. POCl₃, dichloroethane, rtBenzyl ether, Boc-carbamate82%[1]
5General PMB esterH-Montmorillonite clay, CH₂Cl₂N/AN/A[1]
6Complex intermediatePd(OH)₂, H₂Alkene76% (over 2 steps)[1]
7General PMB esterDDQ, CH₂Cl₂/H₂O, refluxN/A0% (No reaction)[1]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated PMB Ester Cleavage

This protocol is suitable for substrates that can tolerate strong acidic conditions and is selective in the presence of benzyl esters.

  • Dissolution: Dissolve the PMB-protected substrate (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA, typically 10-50% v/v) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude carboxylic acid product by column chromatography, recrystallization, or other suitable methods.

Protocol 2: Lewis Acid-Mediated PMB Ester Cleavage with AlCl₃

This protocol is effective for sensitive substrates, such as certain β-lactams, where other acidic methods may fail.[1]

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon), add anhydrous dichloromethane (DCM) and cool to the desired temperature (e.g., -50 °C).

  • Substrate Addition: Add a solution of the PMB-protected substrate (1.0 eq.) in anhydrous DCM, followed by a cation scavenger such as anisole (1.5-3.0 eq.).

  • Reagent Addition: Add aluminum trichloride (AlCl₃, 2.5 eq.) portion-wise, maintaining the low temperature.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.

  • Workup: Once the reaction is complete, quench by the slow addition of water or a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude product as required.

Logical Workflow and Diagrams

Choosing the appropriate deprotection strategy is critical. The following diagram illustrates a decision-making workflow for the selective cleavage of a PMB ester.

G cluster_workflow Decision Workflow for PMB Ester Cleavage start Start: PMB-Protected Molecule check_acid Molecule Stable to Strong Acid? start->check_acid check_reductive Other Reducible Groups Present? (Alkenes, Bn, etc.) check_acid->check_reductive  No   acid_cleavage Use Acidic Cleavage (e.g., TFA / DCM) check_acid->acid_cleavage  Yes   lewis_acid Consider Milder Lewis Acids (e.g., AlCl3, POCl3) check_reductive->lewis_acid  Yes   hydrogenolysis Use Hydrogenolysis (e.g., H2, Pd/C) check_reductive->hydrogenolysis  No   reconsider Re-evaluate Protecting Group Strategy lewis_acid->reconsider

Caption: Decision workflow for selecting a PMB ester deprotection method.

The general experimental process follows a standard sequence from reaction setup to product isolation.

G cluster_exp General Experimental Workflow A 1. Dissolve Substrate in Anhydrous Solvent B 2. Add Deprotection Reagent at 0°C or RT A->B C 3. Monitor Reaction (e.g., by TLC) B->C D 4. Aqueous Workup / Quench C->D E 5. Extraction & Drying D->E F 6. Purification (e.g., Chromatography) E->F

Caption: Standard experimental workflow for PMB ester deprotection.

References

Application Notes and Protocols for 4-Methoxybenzyl Protecting Group in Peptide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of the 4-methoxybenzyl (PMB, also known as Mob) protecting group in peptide synthesis and subsequent purification. The PMB group is a valuable tool for protecting various amino acid side chains, particularly the thiol group of cysteine and the selenol group of selenocysteine (B57510), as well as for backbone amide protection to mitigate aggregation during solid-phase peptide synthesis (SPPS).

Introduction to the 4-Methoxybenzyl (PMB) Protecting Group

The 4-methoxybenzyl group is an acid-labile protecting group widely employed in peptide chemistry. Its electron-donating methoxy (B1213986) group facilitates its cleavage under moderately acidic conditions, such as with trifluoroacetic acid (TFA), while remaining stable to the basic conditions used for Fmoc group removal in SPPS. This orthogonality makes it compatible with standard Fmoc-based solid-phase synthesis strategies.

Key Features of the PMB Protecting Group:

  • Acid Labile: Cleaved by TFA, typically in the presence of scavengers.

  • Base Stable: Stable to piperidine (B6355638) used for Fmoc deprotection.

  • Versatile: Used for protecting side chains of amino acids like Cysteine and Selenocysteine.[1][2][3]

  • Backbone Protection: Can be used to protect the backbone amide nitrogen to prevent aggregation.[4]

Experimental Protocols

This section provides detailed protocols for the key stages of utilizing the PMB protecting group in peptide synthesis: introduction of the protecting group, solid-phase peptide synthesis, cleavage and deprotection, and purification.

Protocol 1: S-Protection of Cysteine with 4-Methoxybenzyl Chloride

This protocol describes the introduction of the PMB group onto the thiol side chain of cysteine.

Materials:

  • Fmoc-Cys-OH

  • 4-Methoxybenzyl chloride (PMB-Cl)

  • Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve Fmoc-Cys-OH (1 equivalent) in DMF in a round-bottom flask.

  • Add DIEA (2.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add 4-methoxybenzyl chloride (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain Fmoc-Cys(PMB)-OH.

Expected Yield: 75-85%

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cys(PMB)-OH

This protocol outlines a standard manual SPPS cycle for incorporating a PMB-protected cysteine residue into a peptide sequence on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-Cys(PMB)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: Diisopropylethylamine (DIEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes. For incorporating Fmoc-Cys(PMB)-OH, use the same procedure.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 3: Cleavage of the Peptide from Resin and Deprotection of the PMB Group

This protocol describes the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of the PMB and other acid-labile side-chain protecting groups.

Materials:

  • Peptide-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers:

    • Triisopropylsilane (TIS)

    • Water

    • Thioanisole (for peptides containing methionine or selenocysteine)

    • 1,2-Ethanedithiol (EDT) (for peptides containing tryptophan)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen gas stream or vacuum desiccator

Procedure:

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 1 hour.

  • Prepare the cleavage cocktail in a fume hood. For a standard peptide, a common cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides with sensitive residues, a more robust cocktail may be required (see Table 2).

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 4: Purification of the Crude Peptide by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general procedure for the purification of the crude peptide using preparative RP-HPLC.

Materials:

  • Crude peptide

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile with 0.1% TFA. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Method:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered peptide solution onto the column.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at an appropriate flow rate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a white powder.

Expected Recovery: 30-70% depending on the purity of the crude peptide and the complexity of the purification.[5]

Data Presentation

The following tables summarize key quantitative data related to the use of the 4-methoxybenzyl protecting group in peptide synthesis.

Table 1: Typical Yields for Key Steps in PMB-Protected Peptide Synthesis

StepParameterTypical Yield (%)Notes
Protection Fmoc-Cys(PMB)-OH Synthesis75 - 85Yield after purification.
SPPS Per-cycle Coupling Efficiency>99Monitored by Kaiser test.
Cleavage Crude Peptide Yield70 - 90Based on initial resin loading.
Purification Final Purified Peptide Recovery30 - 70Dependent on crude purity and sequence.[5]

Table 2: Common TFA Cleavage Cocktails for PMB Deprotection

Reagent NameComposition (v/v)Target Peptides & ApplicationsCleavage Time (hours)Reference
Standard Cocktail 95% TFA, 2.5% Water, 2.5% TISGeneral purpose for peptides without highly sensitive residues.2 - 3[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides with multiple sensitive residues, including Cys, Met, Trp, and Arg.2 - 4[6]
TFA/TES/Thioanisole 96% TFA, 2% TES, 2% ThioanisoleEfficient for deprotection of Sec(Mob).4[7][8]

Visualizations

The following diagrams illustrate the key workflows in peptide synthesis using the 4-methoxybenzyl protecting group.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIEA) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Fig 1. Solid-Phase Peptide Synthesis Workflow.

Cleavage_Purification_Workflow PeptideResin Dried Peptide-Resin CleavageReaction Cleavage Reaction (RT, 2-4h) PeptideResin->CleavageReaction CleavageCocktail Prepare Cleavage Cocktail (TFA + Scavengers) CleavageCocktail->CleavageReaction Precipitation Precipitate with Cold Ether CleavageReaction->Precipitation CrudePeptide Crude Peptide Pellet Precipitation->CrudePeptide Purification RP-HPLC Purification CrudePeptide->Purification Analysis Purity Analysis Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pool Pure Fractions PurePeptide Purified Peptide Powder Lyophilization->PurePeptide

Fig 2. Cleavage and Purification Workflow.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate (B1210297), also known as anisyl acetate, is a widely used compound in the fragrance, flavor, and pharmaceutical industries.[1][2] Its synthesis and use in various applications necessitate robust analytical methods for quality control, purity assessment, and the identification of related substances. This application note provides a detailed protocol for the simultaneous analysis of 4-methoxybenzyl acetate and its common related compounds, 4-methoxybenzyl alcohol and 4-methoxybenzaldehyde, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

The described method is designed to provide a reliable and efficient separation of these compounds, which are often present as starting materials, intermediates, or impurities in the production of this compound. The protocol is suitable for routine quality control, stability testing, and research applications.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended for the separation of this compound and its related compounds.

Table 1: HPLC Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 15 minutes

Note: The mobile phase composition can be adjusted to optimize the separation based on the specific column and system used. For mass spectrometry applications, formic acid is a suitable mobile phase modifier.[3]

Reagents and Standards
  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (reagent grade)

  • This compound (≥99% purity)

  • 4-Methoxybenzyl Alcohol (≥99% purity)

  • 4-Methoxybenzaldehyde (≥99% purity)

Standard Solution Preparation
  • Stock Solutions (1000 µg/mL): Accurately weigh approximately 25 mg of each standard (this compound, 4-methoxybenzyl alcohol, and 4-methoxybenzaldehyde) into separate 25 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (100 µg/mL): Pipette 2.5 mL of each stock solution into a single 25 mL volumetric flask and dilute to volume with the mobile phase. This solution contains all three analytes at a concentration of 100 µg/mL.

Sample Preparation

Accurately weigh a sample containing this compound and/or its related compounds and dissolve it in the mobile phase to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL). Filter the sample solution through a 0.45 µm syringe filter prior to injection.

Results and Discussion

Chromatographic Separation

The described HPLC method provides a good separation of this compound, 4-methoxybenzyl alcohol, and 4-methoxybenzaldehyde. The expected elution order is based on the polarity of the compounds, with the more polar compounds eluting earlier. 4-methoxybenzyl alcohol is the most polar, followed by 4-methoxybenzaldehyde, and then the least polar, this compound.

The following table summarizes the expected retention times and peak characteristics for the three compounds under the specified conditions.

Table 2: Expected Chromatographic Data

CompoundExpected Retention Time (min)Tailing FactorTheoretical Plates
4-Methoxybenzyl Alcohol~ 3.5< 1.5> 2000
4-Methoxybenzaldehyde~ 5.2< 1.5> 2000
This compound~ 8.1< 1.5> 2000

Note: The retention times are illustrative and may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Method Validation Parameters

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

  • Linearity: The method is expected to be linear over a concentration range of at least 10-150 µg/mL for all analytes, with a correlation coefficient (r²) > 0.999.

  • Precision: The relative standard deviation (%RSD) for replicate injections of the standard solution should be less than 2%.

  • Accuracy: Recovery of spiked samples should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio and will depend on the sensitivity of the detector.

Diagrams

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification & Purity Calculation Peak_Integration->Quantification Report Generate Report Quantification->Report Compound_Relationship node_alcohol 4-Methoxybenzyl Alcohol node_aldehyde 4-Methoxybenzaldehyde node_alcohol->node_aldehyde Oxidation node_acetate 4-Methoxybenzyl Acetate node_alcohol->node_acetate Esterification

References

Application Notes and Protocols: 4-Methoxybenzyl Acetate in Fragrance and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-methoxybenzyl acetate (B1210297), also known as anisyl acetate, a significant compound in the fields of fragrance and flavor chemistry. This document details its chemical properties, synthesis, analytical methods, and applications, along with specific experimental protocols for its use in research and development.

Introduction and Chemical Profile

4-Methoxybenzyl acetate is a naturally occurring ester found in various fruits and vanilla.[1] It is widely used as a flavoring agent and fragrance ingredient due to its pleasant aromatic profile.

Chemical Structure:

Synonyms: Anisyl acetate, p-methoxybenzyl acetate, cassie ketone.[2]

Flavor and Aroma Profile: this compound is characterized by a sweet, fruity, and floral aroma. Its flavor profile is described as sweet, smooth, and fruity with notes of cherry, plum, vanilla, and almond.[1][3] It is also noted to have coumarin-like nuances with a jammy taste and the scent of strawberry jam.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₃[3]
Molar Mass 180.203 g·mol⁻¹[3]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 137 °C @ 12 mmHg[4]
Solubility Insoluble in water, glycerol, and propylene (B89431) glycol; soluble in organic solvents and oils.[4]
FEMA Number 2098[4]
CAS Number 104-21-2[3]

Applications in the Fragrance and Flavor Industry

This compound is a versatile ingredient used to impart sweet, fruity, and floral notes to a wide range of products.

In Fragrance: It is utilized in fine fragrances, perfumes, and personal care products such as soaps, lotions, and shampoos. Its sweet, floral, and slightly powdery notes make it a valuable component in various fragrance compositions.

In Flavor: As a flavoring agent, it is incorporated into baked goods, chewing gum, and confectionery.[5] Its stability and pleasant taste profile make it suitable for a variety of food applications.

Table 2: Typical Use Levels of this compound in Food Products

Food CategoryAverage Usual ppmAverage Maximum ppmReference(s)
Baked Goods-12.0[5]
Beverages (non-alcoholic)-6.3[5]
Chewing Gum-31.0[5]
Confectionery-18.0[5]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes a green chemistry approach to synthesizing this compound via enzymatic transesterification.

Materials:

  • 4-Methoxybenzyl alcohol (anisyl alcohol)

  • Vinyl acetate

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Organic solvent (e.g., isooctane)

  • Rotary shaker

  • Standard laboratory glassware

Procedure:

  • In a sealed reaction vessel, dissolve 4-methoxybenzyl alcohol and vinyl acetate in isooctane.

  • Add immobilized CALB to the reaction mixture. The enzyme loading is typically 10% (w/w) of the total substrate weight.

  • Incubate the reaction at 37°C with constant agitation (e.g., 250 rpm) on a rotary shaker for 72 hours.

  • Monitor the reaction progress using Gas Chromatography (GC) by taking aliquots at regular intervals.

  • Upon completion, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.

  • The product, this compound, can be purified from the reaction mixture by vacuum distillation or column chromatography.

Table 3: Reported Yields for Enzymatic Synthesis of Benzyl Acetate Derivatives

SubstrateConversion Yield (%)Reference(s)
Benzyl alcohol~90[1]
4-Methoxybenzyl alcohol>50[1]
4-Hydroxybenzyl alcohol~17[1]
Vanillyl alcohol42[1]
4-Nitrobenzyl alcohol48[1]

Diagram 1: Workflow for Enzymatic Synthesis of this compound

Caption: Workflow for the enzymatic synthesis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines a general method for the qualitative and quantitative analysis of this compound in a fragrance or flavor matrix.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

  • Dilute the fragrance or flavor sample containing this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethanol).

  • If necessary, perform a liquid-liquid extraction to isolate the volatile components.

  • Add an internal standard (e.g., methyl nonanoate) for quantitative analysis.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Mass Range: m/z 40-400

Data Analysis:

  • Identify this compound by comparing its mass spectrum and retention time with that of a pure standard.

  • Quantify the amount of this compound by comparing the peak area of the analyte to the peak area of the internal standard.

Diagram 2: GC-MS Analysis Workflow

Caption: General workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocol

This protocol describes a quantitative descriptive analysis (QDA) to characterize the flavor and aroma profile of this compound.

Panelists:

  • Select 8-12 trained sensory panelists with demonstrated ability to identify and scale the intensity of aroma and flavor attributes.

Sample Preparation:

  • Prepare solutions of this compound in a neutral carrier (e.g., water with a solubilizer for flavor evaluation, or odorless mineral oil for fragrance evaluation) at various concentrations.

  • Present the samples in coded, identical containers to the panelists.

Evaluation Procedure:

  • Panelists individually evaluate the samples in a controlled environment (odor-free, quiet).

  • Each panelist rates the intensity of predefined sensory attributes (e.g., sweet, fruity, cherry, vanilla, floral, powdery) on a labeled magnitude scale (e.g., 0-100).

  • Provide panelists with appropriate palate cleansers (e.g., unsalted crackers, water) between samples.

  • Collect the data from each panelist.

Data Analysis:

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across different concentrations.

  • Generate a sensory profile (spider web plot) to visualize the flavor and aroma characteristics of this compound.

Diagram 3: Sensory Evaluation Workflow

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

Stability Testing

This protocol outlines an accelerated stability test to evaluate the chemical and physical stability of this compound in a finished product (e.g., a lotion or a beverage).

Procedure:

  • Prepare samples of the finished product containing this compound.

  • Store the samples under various stress conditions:

    • Elevated temperature (e.g., 40°C, 50°C)

    • Refrigeration (e.g., 4°C)

    • Freeze-thaw cycles (e.g., -10°C to 25°C)

    • Light exposure (e.g., UV chamber)

  • At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), withdraw samples and evaluate them for:

    • Physical changes: Color, odor, clarity, phase separation.

    • Chemical changes: Concentration of this compound (using GC-MS), pH.

  • Compare the results to a control sample stored at room temperature in the dark.

Signaling Pathways in Olfaction and Gustation

The specific olfactory and gustatory receptors that bind to this compound have not been definitively identified in the reviewed literature. However, the general mechanisms of olfaction and gustation are well-established.

Olfactory Signaling: Odorants like this compound are detected by olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant to its specific OR triggers a signaling cascade that leads to the generation of an action potential, which is then transmitted to the brain for processing.

Diagram 4: Generalized Olfactory Signaling Pathway

Caption: A generalized olfactory signal transduction cascade.

Gustatory Signaling: The sweet and vanilla-like taste of this compound suggests it may interact with sweet taste receptors. Sweet taste is mediated by a heterodimeric GPCR composed of T1R2 and T1R3 subunits. The binding of a sweet compound to this receptor initiates a signaling cascade that results in neurotransmitter release and the perception of sweetness.

Diagram 5: Generalized Sweet Taste Signaling Pathway

Caption: A generalized sweet taste signal transduction cascade.

References

Application Notes and Protocols for the Enzymatic Synthesis of 4-Methoxybenzyl Acetate Using Lipase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate (B1210297), also known as anisyl acetate, is a valuable flavor and fragrance compound with a sweet, fruity, and floral aroma reminiscent of cherry and vanilla.[1] Traditionally synthesized through chemical methods, there is a growing interest in enzymatic synthesis as a greener, more selective, and sustainable alternative.[2][3] Lipases, particularly immobilized forms like Novozym® 435 (Candida antarctica lipase (B570770) B), have emerged as highly effective biocatalysts for the synthesis of flavor esters via transesterification.[2][4][5] This application note provides a detailed protocol for the enzymatic synthesis of 4-methoxybenzyl acetate and summarizes key reaction parameters and expected outcomes.

The enzymatic approach offers several advantages over conventional chemical synthesis, including mild reaction conditions, high specificity leading to fewer byproducts, and the potential for enzyme reuse, which enhances the economic viability of the process.[2]

Principle of the Method

The synthesis of this compound is achieved through a lipase-catalyzed transesterification reaction between 4-methoxybenzyl alcohol and an acyl donor, typically vinyl acetate. The lipase facilitates the transfer of the acetyl group from the vinyl acetate to the alcohol. Immobilized lipases are preferred as they can be easily recovered and reused, simplifying downstream processing.[2]

The reaction follows a Ping-Pong Bi-Bi mechanism, which involves the formation of an acyl-enzyme intermediate.[6][7] First, the lipase reacts with the acyl donor (vinyl acetate) to form an acetyl-enzyme complex, releasing vinyl alcohol which tautomerizes to acetaldehyde. Subsequently, the 4-methoxybenzyl alcohol binds to the acetyl-enzyme complex, leading to the formation of this compound and regeneration of the free enzyme.

Experimental Protocols

This section details the materials and methods for the enzymatic synthesis of this compound. The protocol is adapted from established procedures for the synthesis of benzyl (B1604629) acetate and related flavor esters.[2][8]

Materials
  • 4-Methoxybenzyl alcohol (Substrate)

  • Vinyl acetate (Acyl donor)

  • Immobilized Lipase (e.g., Novozym® 435)

  • Organic Solvent (e.g., n-hexane, isooctane, or solvent-free system)

  • Molecular sieves (optional, to remove water)

  • Sodium sulfate (B86663) (for drying)

  • Solvents for purification (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, heater, rotary evaporator)

  • Analytical equipment (GC-MS or HPLC for reaction monitoring and product analysis)

General Reaction Setup
  • To a dried reaction flask, add 4-methoxybenzyl alcohol and the chosen organic solvent (if not a solvent-free system).

  • Add the acyl donor, vinyl acetate, to the mixture.

  • Add the immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight.

  • If the reaction is sensitive to water, add activated molecular sieves.

  • Seal the flask and place it in a temperature-controlled shaker or on a magnetic stirrer with a heating mantle.

  • Stir the reaction mixture at the desired temperature for the specified reaction time.

  • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by GC-MS or HPLC.

  • Upon completion, stop the reaction and separate the immobilized enzyme by filtration.

  • Wash the enzyme with fresh solvent to remove any residual reactants and products, and dry it for reuse.

  • The filtrate containing the product can then be purified, typically by solvent evaporation followed by column chromatography if necessary.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the lipase-catalyzed synthesis of benzyl acetate derivatives. These values can be used as a starting point for the optimization of this compound synthesis.

Table 1: Reaction Parameters for the Synthesis of Benzyl Acetate Derivatives

ParameterValue/RangeReference
EnzymeNovozym® 435 (Candida antarctica lipase B)[2][4][5]
Substrate4-Methoxybenzyl alcohol / Benzyl alcohol[2][8]
Acyl DonorVinyl acetate[2][8]
Substrate Molar Ratio (Alcohol:Acyl Donor)1:1 to 1:5[4]
Enzyme Concentration5-15% (w/w of substrates)[2][4]
Solventn-Hexane, Isooctane, or Solvent-free[2][8]
Temperature30-60 °C[2][4]
Reaction Time12-48 hours[2][4]
Agitation Speed150-250 rpm[4]

Table 2: Reported Yields for Lipase-Catalyzed Acetylation of Benzyl Alcohol Derivatives

ProductConversion YieldEnzymeAcyl DonorReference
This compound>50%Not specifiedVinyl acetate[8]
Benzyl acetate~90%Not specifiedVinyl acetate[8]
Benzyl acetate98%CALB immobilized on chitosan-polyphosphateVinyl acetate[2]
Benzyl benzoate32%Novozym® 435Benzoic anhydride[4]

Mandatory Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the transesterification reaction for the synthesis of this compound.

Enzymatic_Reaction sub 4-Methoxybenzyl Alcohol lipase Lipase sub->lipase + acyl Vinyl Acetate acyl->lipase + prod This compound biprod Vinyl Alcohol (tautomerizes to Acetaldehyde) lipase->prod lipase->biprod

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

The diagram below outlines the general workflow for the lipase-catalyzed synthesis and purification of this compound.

Workflow start Start reaction Enzymatic Reaction (4-Methoxybenzyl Alcohol + Vinyl Acetate + Lipase) start->reaction filtration Filtration reaction->filtration enzyme_recovery Immobilized Lipase Recovery & Reuse filtration->enzyme_recovery product_solution Product Solution (Filtrate) filtration->product_solution evaporation Solvent Evaporation product_solution->evaporation purification Purification (e.g., Column Chromatography) evaporation->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

Lipase Catalysis Mechanism (Ping-Pong Bi-Bi)

The following diagram illustrates the Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

PingPong E E (Lipase) EA E-Ac (Acyl-Enzyme Intermediate) E:f0->EA:f0 prod_Q This compound E:f0->prod_Q EA:f0->E:f0 prod_P Vinyl Alcohol EA:f0->prod_P sub_A Vinyl Acetate sub_A->E:f0 sub_B 4-Methoxybenzyl Alcohol sub_B->EA:f0

Caption: Ping-Pong Bi-Bi mechanism of lipase catalysis.

Conclusion

The enzymatic synthesis of this compound using immobilized lipase offers a promising green and efficient alternative to traditional chemical methods. By optimizing key reaction parameters such as enzyme concentration, substrate molar ratio, temperature, and solvent system, high conversion yields can be achieved under mild conditions. The ability to recover and reuse the biocatalyst further enhances the sustainability and cost-effectiveness of this process, making it an attractive option for industrial applications in the flavor, fragrance, and pharmaceutical industries.

References

4-Methoxybenzyl Acetate: A Versatile Reagent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxybenzyl acetate (B1210297), a derivative of 4-methoxybenzyl alcohol, is a valuable reagent in modern organic synthesis. Its primary role stems from the utility of the 4-methoxybenzyl (PMB) group as a robust and versatile protecting group for carboxylic acids and alcohols. The PMB group offers a unique combination of stability to a wide range of reaction conditions and selective removal under specific, mild protocols. This allows for the strategic masking of reactive functional groups during complex multi-step syntheses, a critical aspect of drug development and natural product synthesis. Beyond its application as a protecting group precursor, 4-methoxybenzyl acetate and its derivatives can also participate in carbon-carbon bond-forming reactions.

These application notes provide a comprehensive overview of the use of this compound and the corresponding PMB protecting group in organic synthesis. Detailed experimental protocols for key transformations, quantitative data on reaction efficiency, and graphical representations of reaction workflows and mechanisms are presented to guide researchers in leveraging this versatile reagent.

Data Presentation

The following tables summarize quantitative data for the key applications of the 4-methoxybenzyl (PMB) group in protecting carboxylic acids.

Table 1: Protection of Carboxylic Acids as 4-Methoxybenzyl (PMB) Esters

MethodReagents and ConditionsSubstrate ExampleYield (%)Reference
From Carboxylic Acids
Alkylation with PMB-Cl4-Methoxybenzyl chloride (PMBCl), Triethylamine (B128534), Solvent (e.g., DMF)N-Cbz glycineHigh[1]
Using an Isourea ReagentN,N-diisopropyl-O-(4-methoxybenzyl)isourea, Solvent (e.g., THF, acetone, acetonitrile)Diverse carboxylic acidsGood[1]
Reaction with Diazomethane Derivative4-Methoxyphenyldiazomethane, Diethyl ether/Dichloromethane (B109758)β-lactam89[1]
From Activated Esters
From Acid Chlorides4-Methoxybenzyl alcohol, Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂)General acid chloridesHigh[1]
From Other Esters
Transesterification4-Methoxybenzyl alcohol, Acid or Base catalyst, Toluene (B28343), refluxMethyl/Ethyl estersGood[1]

Table 2: Deprotection of 4-Methoxybenzyl (PMB) Esters

MethodReagents and ConditionsSubstrate ExampleYield (%)Reference
Acidic Cleavage
Trifluoroacetic Acid (TFA)Neat TFA, 0°C or 10% TFA in Dichloromethane (CH₂Cl₂)Peptide fragmentsQuantitative[1]
Oxidative Cleavage
DDQ2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂/H₂OProtected alcohol97[2]
Hydrogenolysis
Catalytic HydrogenationH₂, Pd/C or Pd(OH)₂, Solvent (e.g., Methanol, Ethyl acetate)General PMB estersGood[1]
Basic Hydrolysis
Lithium Hydroxide (LiOH)LiOH, Tetrahydrofuran (THF)/H₂OPMB ester with THP etherGood[1]

Experimental Protocols

Protocol 1: Protection of a Carboxylic Acid using 4-Methoxybenzyl Chloride (PMB-Cl)

This protocol describes a general procedure for the protection of a carboxylic acid as its 4-methoxybenzyl ester.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 4-Methoxybenzyl chloride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.2 equiv) to the solution and stir for 10 minutes at room temperature.

  • Add 4-methoxybenzyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 4-methoxybenzyl ester.

Protocol 2: Deprotection of a 4-Methoxybenzyl (PMB) Ester using Trifluoroacetic Acid (TFA)

This protocol outlines a general method for the cleavage of a PMB ester under acidic conditions.

Materials:

  • PMB-protected carboxylic acid (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂) (optional)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the PMB-protected carboxylic acid (1.0 equiv) in dichloromethane (if necessary) in a round-bottom flask.

  • Add an equal volume of trifluoroacetic acid to the solution at 0°C.

  • Stir the reaction mixture at 0°C to room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, remove the TFA and solvent under reduced pressure. Co-evaporation with toluene may be necessary to remove residual TFA.

  • The resulting carboxylic acid can be used in the next step or purified further if required.

Protocol 3: Oxidative Deprotection of a 4-Methoxybenzyl (PMB) Ester using DDQ

This protocol describes the selective cleavage of a PMB ester in the presence of other protecting groups.[2]

Materials:

  • PMB-protected compound (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.3 equiv)

  • Dichloromethane (CH₂Cl₂)

  • 0.1 M pH 7 sodium phosphate (B84403) buffer

  • Round-bottom flask

  • Magnetic stirrer

  • Silica gel for column chromatography with a top layer of MgSO₄:sand (1:1)

Procedure:

  • Dissolve the PMB-protected compound (1.0 equiv) in a mixture of CH₂Cl₂ and 0.1 M pH 7 sodium phosphate buffer (18:1) at 0°C.

  • Slowly add DDQ (1.3 equiv) as a solid to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Directly load the crude mixture onto a silica gel column with a top layer of MgSO₄:sand (1:1).

  • Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the deprotected product.

Mandatory Visualizations

Protection_Workflow cluster_start Starting Materials cluster_reaction Protection Reaction cluster_workup Work-up & Purification cluster_product Product Carboxylic_Acid Carboxylic Acid (R-COOH) Reaction_Vessel Reaction in Anhydrous Solvent (e.g., DMF) Carboxylic_Acid->Reaction_Vessel PMB_Reagent PMB Protecting Agent (e.g., PMB-Cl) PMB_Reagent->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Workup Aqueous Work-up Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Protected_Acid PMB-Protected Carboxylic Acid (R-COOPMB) Purification->Protected_Acid

Caption: A generalized workflow for the protection of a carboxylic acid with a 4-methoxybenzyl (PMB) group.

Deprotection_Mechanisms cluster_acid Acid-Catalyzed Deprotection (TFA) cluster_oxidative Oxidative Deprotection (DDQ) PMB_Ester_A R-COOPMB Protonated_Ester R-C(=O+H)OPMB PMB_Ester_A->Protonated_Ester + H+ (TFA) Carboxylic_Acid_A R-COOH Protonated_Ester->Carboxylic_Acid_A PMB_Cation PMB+ Cation Protonated_Ester->PMB_Cation Cleavage PMB_Ester_O R-COOPMB Charge_Transfer_Complex [R-COOPMB • DDQ] Charge-Transfer Complex PMB_Ester_O->Charge_Transfer_Complex + DDQ Radical_Cation [R-COOPMB]+• Charge_Transfer_Complex->Radical_Cation SET Hemiacetal Intermediate Hemiacetal Radical_Cation->Hemiacetal + H2O Carboxylic_Acid_O R-COOH Hemiacetal->Carboxylic_Acid_O PMB_Aldehyde p-Anisaldehyde Hemiacetal->PMB_Aldehyde

Caption: Simplified mechanisms for the deprotection of PMB esters under acidic and oxidative conditions.

Conclusion

This compound serves as a valuable precursor to the widely utilized 4-methoxybenzyl (PMB) protecting group. The PMB group provides a reliable method for the temporary masking of carboxylic acids and alcohols, with a diverse array of protocols for its introduction and removal. The stability of the PMB ether and ester linkages under many synthetic conditions, coupled with the option for selective cleavage under acidic, oxidative, or hydrogenolytic conditions, makes it an indispensable tool in the synthesis of complex organic molecules. The detailed protocols and data provided herein are intended to facilitate the successful application of this versatile reagent in research and development.

References

Application Notes and Protocols: Monitoring 4-Methoxybenzyl Ester Deprotection by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 4-methoxybenzyl (PMB) group is a frequently utilized protecting group for carboxylic acids in organic synthesis due to its stability under various conditions and its selective removal. Monitoring the deprotection of a PMB ester to the corresponding carboxylic acid is crucial for determining reaction completion and optimizing reaction conditions. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for this purpose. This document provides a detailed protocol for monitoring the deprotection of 4-methoxybenzyl esters using TLC.

The deprotection reaction involves the cleavage of the ester linkage to yield the free carboxylic acid and a 4-methoxybenzyl-derived byproduct. The significant difference in polarity between the starting PMB ester (less polar) and the resulting carboxylic acid (more polar) allows for excellent separation and clear visualization on a TLC plate.

Principle of TLC Monitoring

Thin-Layer Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent). In this application, the less polar starting material (PMB ester) will have a weaker interaction with the polar silica gel and will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value. Conversely, the highly polar product (carboxylic acid) will interact more strongly with the silica gel and travel a shorter distance, leading to a lower Rf value. By spotting the reaction mixture on a TLC plate at different time points, the disappearance of the starting material spot and the appearance of the product spot can be tracked to monitor the reaction's progress.

Experimental Protocol

This protocol outlines the steps for preparing the necessary reagents and monitoring the deprotection reaction.

Materials and Reagents
  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Capillary tubes or micropipettes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Reaction mixture aliquots

  • Solvents for mobile phase (e.g., Hexane (B92381), Ethyl Acetate (B1210297), Acetic Acid)

  • Visualization reagents (see staining protocols below)

Procedure
  • Preparation of the TLC Chamber:

    • Prepare a suitable mobile phase. A good starting point for the eluent is a mixture of hexane and ethyl acetate. The ratio can be optimized, but a 7:3 or 1:1 (v/v) mixture is often effective.

    • To prevent streaking of the acidic product, add a small amount of acetic acid (0.5-1%) to the mobile phase.[1]

    • Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, to saturate the chamber with solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

    • Prepare dilute solutions of your starting PMB ester (in a solvent like ethyl acetate or dichloromethane) for use as a reference.

    • Using a capillary tube, spot the starting material in the 'SM' lane.

    • At various time points (e.g., t=0, 1h, 2h, etc.), take a small aliquot of the reaction mixture and dilute it with a suitable solvent. Spot this diluted mixture in the 'RM' lane.

    • In the 'C' lane, spot the starting material first, and then spot the reaction mixture on top of it. This co-spot helps in identifying the starting material spot in the reaction mixture lane.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline is above the solvent level.

    • Allow the solvent front to travel up the plate. The ideal separation is achieved when the solvent front is about 0.5-1 cm from the top of the plate.[2]

    • Once developed, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2] Allow the plate to air dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp (254 nm).[3] Compounds containing aromatic rings, like the PMB ester and the carboxylic acid product, will likely be UV-active and appear as dark spots. Circle the observed spots with a pencil.

    • Staining: After UV visualization, use a chemical stain for more definitive identification, especially for the carboxylic acid.

Staining Protocols
  • Bromocresol Green Stain (Specific for Carboxylic Acids):

    • Preparation: Dissolve 0.04 g of bromocresol green in 100 mL of ethanol. Add 0.1 M NaOH dropwise until the solution turns blue.[4]

    • Procedure: Briefly dip the TLC plate in the bromocresol green solution or spray the plate evenly. Carboxylic acids will appear as yellow spots on a blue or green background.[3][5] No heating is required.[4]

  • Potassium Permanganate Stain (General Oxidative Stain):

    • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Procedure: Dip the plate in the stain solution and gently warm with a heat gun. Compounds that can be oxidized will appear as yellow or brown spots on a purple background.[6] This stain is useful for a wide range of organic compounds.

  • p-Anisaldehyde Stain (General Stain):

    • Preparation: A solution of p-anisaldehyde, sulfuric acid, and ethanol.

    • Procedure: Dip the plate and heat with a heat gun. Different functional groups can produce a range of colors.[4]

Interpretation and Calculation of Rf Values
  • Reaction Progress: A successful deprotection will show the starting material spot (higher Rf) diminishing in intensity over time, while the product spot (lower Rf) appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

  • Rf Calculation: The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.[7]

    • Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)

    • The Rf value of the carboxylic acid will be significantly lower than that of the PMB ester due to its increased polarity.[1][8]

Data Presentation

The following table provides representative data for the TLC monitoring of a 4-methoxybenzyl ester deprotection.

CompoundEluent System (Hexane:Ethyl Acetate:Acetic Acid)Rf Value (Approximate)Visualization MethodAppearance
Starting PMB Ester 70:30:10.7UV (254 nm)Dark spot
Potassium Permanganate StainYellow/Brown spot on a purple background
Product Carboxylic Acid 70:30:10.2UV (254 nm)Dark spot
Bromocresol Green StainYellow spot on a blue/green background[3][4]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the TLC monitoring protocol.

TLC_Monitoring_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_reaction Reaction prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spotting Spot Plate (SM, Co-spot, RM) prep_chamber->spotting prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spotting development Develop Plate (in Chamber) spotting->development drying Dry Plate & Mark Solvent Front development->drying uv_viz Visualize under UV Light (254 nm) drying->uv_viz staining Stain Plate (e.g., Bromocresol Green) uv_viz->staining interpretation Interpret Results (Calculate Rf, Assess Progress) staining->interpretation reaction Deprotection Reaction in Progress sampling Sample Reaction Mixture at Time Points reaction->sampling sampling->spotting

References

Troubleshooting & Optimization

Technical Support Center: p-Methoxybenzyl (PMB) Ester Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for p-methoxybenzyl (p-methoxybenzyl) ester deprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly the side reactions encountered during the removal of the PMB protecting group from carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: I performed a PMB ester deprotection using trifluoroacetic acid (TFA) and observed an unexpected peak in my HPLC/LC-MS analysis. What could be the cause?

A1: The most probable cause is a side reaction involving the p-methoxybenzyl cation, which is generated during the acidic cleavage of the PMB ester. This reactive carbocation is an electrophile and can alkylate nucleophilic functional groups within your molecule of interest or react with other nucleophiles present in the reaction mixture, leading to the formation of undesired byproducts.[1][2]

Q2: What are cation scavengers and how can they prevent these side reactions?

A2: Cation scavengers are nucleophilic reagents added to the deprotection reaction mixture to trap the reactive p-methoxybenzyl cation.[1] By reacting with the carbocation at a faster rate than the sensitive regions of your substrate, they prevent it from causing unwanted side reactions.[3] Anisole (B1667542) is a commonly used and effective scavenger for this purpose.[1][2]

Q3: Can I use conditions other than strong acid to deprotect my PMB ester to avoid this side reaction?

A3: Yes, several orthogonal deprotection methods can be employed for PMB ester cleavage.[1] These include using Lewis acids like aluminum chloride, oxidative methods, and photochemical approaches.[1] However, it's important to note that some oxidative methods, like using DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), are generally more effective for PMB ethers than for PMB esters.[1][4] A method using phosphorus oxychloride (POCl3) has also been reported to be effective for both PMB ethers and esters.[5]

Q4: My PMB ester deprotection is incomplete. What are the possible reasons and solutions?

A4: Incomplete deprotection can arise from several factors:

  • Insufficient acid concentration: If using an acid like TFA, ensure a sufficient concentration is used. For some substrates, neat TFA may be required.[1]

  • Insufficient reaction time or temperature: Some deprotections may require longer reaction times or elevated temperatures. However, be aware that harsher conditions can also increase the likelihood of side reactions.[3]

  • Steric hindrance: If the PMB ester is in a sterically hindered position, deprotection may be more challenging and require more forcing conditions.

Q5: Will the conditions for PMB ester deprotection affect other protecting groups in my molecule?

A5: The selectivity of PMB ester deprotection depends on the reagent used. For instance, TFA-mediated deprotection of PMB esters is known to be orthogonal to benzyl (B1604629) esters, meaning the benzyl ester will remain intact.[1] However, acid-sensitive groups like Boc-carbamates may be cleaved under these conditions.[1] It is crucial to consider the stability of all functional groups in your molecule when choosing a deprotection strategy.

Troubleshooting Guides

Issue 1: Formation of an Alkylated Side Product
  • Symptom: Appearance of a new peak in HPLC or LC-MS with a mass corresponding to the starting material plus a p-methoxybenzyl group (or a fragment thereof).

  • Probable Cause: The p-methoxybenzyl cation generated during deprotection has alkylated a nucleophilic site on your molecule.

  • Solution: Incorporate a cation scavenger into the deprotection reaction. Anisole is a standard and effective choice.[1][2]

Experimental Protocols

Protocol 1: TFA-Mediated Deprotection of a PMB Ester with a Cation Scavenger
  • Preparation: Dissolve the PMB-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add an excess of a cation scavenger, such as anisole (typically 5-10 equivalents).

  • Deprotection: Add trifluoroacetic acid (TFA) to the reaction mixture. The amount of TFA can range from 10% (v/v) to neat, depending on the substrate's reactivity.[1]

  • Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. The crude product can then be purified by standard methods such as column chromatography.

Protocol 2: Deprotection of a PMB Ester using POCl₃
  • Preparation: Dissolve the PMB ester in dichloroethane.

  • Reagent Addition: Add 0.5 equivalents of phosphorus oxychloride (POCl₃) to the solution.[5]

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Quenching and Extraction: Upon completion, quench the reaction with ice water. Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Purification: Combine the organic extracts, dry them over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.[5]

Data Presentation

Table 1: Comparison of PMB Ester Deprotection Conditions and Scavengers

Deprotection ReagentScavengerTypical ConditionsYield (%)Notes
10% TFA in DCMNoneRoom temperatureVariableHigh risk of side product formation depending on the substrate.
10% TFA in DCMAnisoleRoom temperature>90Anisole effectively traps the p-methoxybenzyl cation, preventing side reactions.[1][2]
Neat TFAAnisole0 °C to Room TemperatureHighUsed for more resistant PMB esters.[1]
AlCl₃ in DCMAnisole-50 °C~60A Lewis acid approach that can be useful for substrates sensitive to Brønsted acids.[1]
POCl₃ in DCENone (regenerates PMB-Cl)Room Temperature82-95The reaction regenerates p-methoxybenzyl chloride, effectively scavenging the cationic species.[5]

Visualizations

Deprotection_Troubleshooting cluster_0 Problem Identification cluster_1 Troubleshooting Path cluster_2 Outcome Start PMB Ester Deprotection Analysis Analyze Crude Reaction Mixture (HPLC, LC-MS) Start->Analysis Side_Product Unexpected Peak(s) Observed? Analysis->Side_Product Add_Scavenger Incorporate Cation Scavenger (e.g., Anisole) Side_Product->Add_Scavenger Yes Incomplete Incomplete Reaction Side_Product->Incomplete No Success Successful Deprotection Add_Scavenger->Success Optimize_Conditions Optimize Reaction Conditions (Acid Conc., Temp.) Alternative_Method Consider Alternative Deprotection Method Optimize_Conditions->Alternative_Method Still Incomplete Optimize_Conditions->Success Alternative_Method->Success Incomplete->Optimize_Conditions Yes Incomplete->Success No Scavenger_Mechanism cluster_deprotection Deprotection cluster_side_reaction Side Reaction Path cluster_scavenging Scavenging Path PMB_Ester R-CO-O-PMB Protonated_Ester R-CO-O(H+)-PMB PMB_Ester->Protonated_Ester + H+ H_plus H+ Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage PMB_Cation PMB+ Protonated_Ester->PMB_Cation Cleavage Side_Product Substrate-Nu-PMB PMB_Cation->Side_Product + Substrate-Nu Trapped_Cation PMB-Anisole Adduct PMB_Cation->Trapped_Cation + Anisole Nucleophile Substrate-Nu Anisole Anisole (Scavenger)

References

Technical Support Center: 4-Methoxybenzyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of 4-Methoxybenzyl acetate (B1210297) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing 4-Methoxybenzyl acetate?

A1: The most prevalent laboratory-scale synthesis involves the esterification of 4-methoxybenzyl alcohol with acetic anhydride (B1165640). A base, such as pyridine (B92270) or triethylamine (B128534), is often used to catalyze the reaction and neutralize the acetic acid byproduct. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[1][2]

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this esterification can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Factors contributing to this include insufficient reaction time, low temperature, or inadequate mixing.

  • Reagent Quality: The purity of your starting materials, particularly 4-methoxybenzyl alcohol and acetic anhydride, is crucial. Impurities can lead to side reactions.

  • Moisture Contamination: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Suboptimal Catalyst Amount: An insufficient amount of catalyst (e.g., DMAP or pyridine) can result in a slow or incomplete reaction.

  • Product Loss During Work-up: this compound has some solubility in aqueous solutions, and significant loss can occur during the extraction and washing steps.

Q3: I observe the formation of byproducts in my reaction. What are they and how can I minimize them?

A3: A common byproduct is the self-etherification of 4-methoxybenzyl alcohol to form bis(4-methoxybenzyl) ether, especially under acidic conditions. To minimize this, ensure a basic or neutral environment is maintained throughout the reaction. Using a non-acidic catalyst and an appropriate base to scavenge any acid formed is recommended.

Q4: How can I effectively remove unreacted acetic anhydride and acetic acid from my product?

A4: The standard work-up procedure involves washing the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] This will neutralize the acidic components, converting them to sodium acetate, which is soluble in the aqueous layer and can be separated. Multiple washes may be necessary to ensure complete removal.

Q5: What is the best method for purifying the final this compound product?

A5: For high purity, column chromatography on silica (B1680970) gel is a reliable method. A solvent system of ethyl acetate and hexane (B92381) is typically effective for separating the product from any remaining starting material and byproducts. For less stringent purity requirements, distillation under reduced pressure can be employed.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive or insufficient catalyst- Use a fresh batch of catalyst. - Increase the catalyst loading (e.g., DMAP to 5-10 mol%).
Low reaction temperature- Gently heat the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate.
Presence of water- Ensure all glassware is oven-dried. - Use anhydrous solvents.
Product is Contaminated with Starting Material Incomplete reaction- Increase the reaction time. - Use a slight excess of acetic anhydride (1.2-1.5 equivalents).
Difficulty in Separating Organic and Aqueous Layers During Work-up Emulsion formation- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Product is an Off-Color Oil Presence of impurities- Purify by column chromatography. - Consider treating the crude product with activated charcoal before filtration and solvent removal.

Experimental Protocols

Protocol 1: DMAP-Catalyzed Synthesis of this compound

This protocol is a common and efficient method for the synthesis of this compound.

Materials:

  • 4-Methoxybenzyl alcohol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzyl alcohol (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution.

  • Add a catalytic amount of DMAP (0.05 - 0.1 eq).

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add acetic anhydride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alcohol.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) or distillation under reduced pressure.

Data Presentation: Comparison of Catalysts for Benzyl (B1604629) Acetate Synthesis

While specific comparative data for this compound is dispersed, the following table provides yield comparisons for the closely related synthesis of benzyl acetate, which can serve as a useful reference.

CatalystReaction Time (hours)Temperature (°C)Yield (%)
Strong acid cation exchange resin1010084.2
FeCl₃/carbon2Reflux89.1
Phosphotungstic acid2Reflux90.0
1-methyl-3-(3-sulfopropyl) imidazolium (B1220033) tungstophosphate511095.5

Data adapted from reviews on benzyl acetate synthesis and may require optimization for this compound.[3][4]

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-Methoxybenzyl Alcohol in DCM add_base Add Base (Et3N or Pyridine) start->add_base add_dmap Add DMAP (catalyst) add_base->add_dmap cool Cool to 0 °C add_dmap->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temperature add_anhydride->react quench Quench with Water react->quench extract Wash with NaHCO3 quench->extract wash_brine Wash with Brine extract->wash_brine dry Dry with MgSO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_workup Solutions for Work-up Loss start Low Yield of this compound check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting material present check_workup Review Work-up Procedure check_reaction->check_workup Reaction complete increase_time Increase Reaction Time incomplete->increase_time Action increase_temp Increase Temperature incomplete->increase_temp Action check_reagents Check Reagent Purity & Molarity incomplete->check_reagents Action workup_issue Product Loss During Work-up check_workup->workup_issue Suspected loss minimize_washes Minimize Aqueous Washes workup_issue->minimize_washes Action back_extract Back-extract Aqueous Layers workup_issue->back_extract Action

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Methoxybenzyl (PMB) Group Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the removal of the 4-methoxybenzyl (PMB) protecting group. The focus is on the selection and use of scavengers to prevent side reactions caused by the liberated 4-methoxybenzyl cation.

Frequently Asked Questions & Troubleshooting Guide

Q1: What is the primary role of a scavenger in PMB deprotection?

During acid-catalyzed deprotection, the PMB group is cleaved to form a stabilized, but highly reactive, 4-methoxybenzyl carbocation. This electrophilic cation can cause several side reactions, most commonly re-alkylating the newly deprotected hydroxyl or amine group, or reacting with other nucleophilic sites in the molecule (such as electron-rich aromatic rings or sulfur-containing residues).[1][2] A scavenger is a nucleophilic agent added to the reaction mixture to trap this carbocation, preventing it from reacting with your desired product.[1][2]

Q2: My deprotection is complete, but I'm seeing a significant amount of a byproduct with a mass corresponding to my product + 121 Da. What is happening?

This is a classic sign of PMB re-alkylation. The liberated 4-methoxybenzyl cation has reacted with your deprotected, nucleophilic product.

  • Solution: The addition of a suitable scavenger is necessary. Electron-rich aromatic compounds like anisole (B1667542) or 1,3-dimethoxybenzene (B93181) are commonly used to irreversibly trap the PMB cation via a Friedel-Crafts alkylation reaction.[1] For substrates sensitive to strong acids, using a milder deprotection method with a scavenger may also be beneficial.

Q3: My reaction is sluggish or incomplete. How can I improve the yield?

Incomplete deprotection can be caused by insufficient acid strength, concentration, or reaction time.

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: Monitor the reaction by TLC or LCMS and allow it to proceed longer. Gentle heating may be applied, but be cautious of potential side reactions.

    • Increase Acid Concentration: If using a reagent like trifluoroacetic acid (TFA), you can increase its concentration (e.g., from 10% to 25-50% in a solvent like dichloromethane).

    • Use a Stronger Acid: If TFA is ineffective, a stronger acid like triflic acid (TfOH) may be required.[3] However, this increases the risk of cleaving other acid-sensitive protecting groups, so orthogonality should be considered.

    • Ensure Anhydrous Conditions: For some deprotection methods, water can interfere with the reaction. Ensure your reagents and solvent are dry.

Q4: Which scavenger should I choose for my specific substrate?

The choice of scavenger depends on the deprotection method and the functional groups present in your substrate.

  • For standard acid-mediated deprotection (e.g., with TFA):

    • Anisole: A very common and effective scavenger that traps the PMB cation.[1][2]

    • 1,3-Dimethoxybenzene: More nucleophilic than anisole and can be more efficient, sometimes allowing for catalytic amounts of acid.[3]

    • Phenol/p-Cresol: Useful scavengers, particularly in peptide synthesis, that can also help protect tyrosine residues.

  • For substrates with sensitive functional groups (e.g., indoles in tryptophan):

    • Trialkylsilanes (e.g., Triethylsilane, TES): These act as hydride donors to reduce the carbocation to 4-methylanisole.[4][5] This is a very effective and irreversible method of scavenging.[6] Caution: Trialkylsilanes in strong acid can reduce other functional groups, such as the indole (B1671886) ring of tryptophan.[6]

  • For sulfur-containing residues (e.g., Cysteine, Methionine):

    • Thioanisole: A common scavenger in peptide synthesis that is effective at trapping carbocations and can help prevent oxidation of sulfur-containing residues.

Quantitative Data on Scavenger Performance

Direct quantitative comparisons of scavenger efficiency across a wide range of substrates are not extensively documented in a single study. The optimal choice is highly substrate-dependent. However, individual studies provide data that can guide selection.

Deprotection ReagentSubstrate TypeScavengerYield without ScavengerYield with ScavengerReference
0.5 equiv. TfOHPMB-protected CholesterolNone85%-[3]
0.5 equiv. TfOHPMB-protected Cholesterol1,3-Dimethoxybenzene (3 equiv.)-98%[3]
TFAPMB-protected AmineNone-68-98% (with TFA)[7]
POCl₃Tyrosine-based PMB esterNoneModerate82%[2]
TFAPMB-protected SelenocysteineTriethylsilane (TES) + Thioanisole-"Most efficient"

Visualizing the Deprotection and Troubleshooting Process

Mechanism of PMB Deprotection and Scavenging

The following diagram illustrates the general mechanism of acid-catalyzed PMB deprotection. The key step is the interception of the 4-methoxybenzyl cation by a scavenger to prevent side reactions.

PMB_Deprotection cluster_main PMB Deprotection Pathway cluster_scavenging Cation Fate PMB_Protected PMB-Protected Substrate (R-O-PMB) Protonated Protonated Intermediate PMB_Protected->Protonated + H⁺ Acid Acid (H⁺) (e.g., TFA) Deprotected_Product Desired Product (R-OH) Protonated->Deprotected_Product PMB_Cation 4-Methoxybenzyl Cation Protonated->PMB_Cation Cleavage Side_Product Side Product (Alkylated Product) PMB_Cation->Side_Product + R-OH (Undesired) Trapped_Cation Trapped PMB Adduct PMB_Cation->Trapped_Cation + Scavenger (Desired) Scavenger Scavenger (e.g., Anisole)

Caption: PMB deprotection pathway and the role of a scavenger.

Troubleshooting Workflow for PMB Deprotection

Use this flowchart to diagnose and resolve common issues during PMB deprotection experiments.

Troubleshooting_Workflow Start Start: PMB Deprotection Check_Reaction Monitor Reaction (TLC / LCMS) Start->Check_Reaction Is_Complete Is Deprotection Complete? Check_Reaction->Is_Complete Incomplete_Action Increase Acid Conc., Time, or Temperature Is_Complete->Incomplete_Action No Check_Purity Check Purity of Crude Product Is_Complete->Check_Purity Yes Incomplete_Action->Check_Reaction Is_Pure Is Product Pure? Check_Purity->Is_Pure Side_Product_Action Identify Side Product (Mass Spec) Is_Pure->Side_Product_Action No Success Success: Purify Product Is_Pure->Success Yes Is_Alkylation Mass = Product + 121 Da? (Re-alkylation) Side_Product_Action->Is_Alkylation Add_Scavenger Add Scavenger (e.g., Anisole, TES) Is_Alkylation->Add_Scavenger Yes Other_Side_Reaction Investigate Other Side Reactions (e.g., protecting group cleavage) Is_Alkylation->Other_Side_Reaction No Add_Scavenger->Start Re-run Reaction

Caption: A logical workflow for troubleshooting PMB deprotection.

Key Experimental Protocols

General Protocol for PMB Deprotection using TFA and Anisole

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • PMB-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Preparation: Dissolve the PMB-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Scavenger: Add anisole to the solution (typically 5-10 equivalents relative to the substrate).

  • Initiation of Deprotection: Cool the mixture to 0 °C using an ice bath. Slowly add TFA to the stirred solution (typically 5-20 equivalents, or as a 10-50% v/v solution in DCM).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C or warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed (typically 1-4 hours).

  • Quenching: Once the reaction is complete, carefully quench the excess acid by slowly adding the reaction mixture to a stirred, saturated solution of NaHCO₃. Ensure gas evolution has ceased.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2-3 times).

    • Combine the organic layers.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the deprotected compound.[8][9]

References

Stability of 4-Methoxybenzyl acetate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 4-methoxybenzyl acetate (B1210297) under various experimental conditions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of 4-methoxybenzyl acetate?

A1: this compound is a relatively stable compound under neutral conditions and is widely used as a protecting group for carboxylic acids in organic synthesis.[1] Its stability is compromised under strongly acidic or basic conditions, which lead to its cleavage. It is also sensitive to certain oxidizing agents.

Q2: Under what acidic conditions is this compound unstable?

A2: this compound is susceptible to cleavage by strong acids such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid.[2][3][4] The p-methoxybenzyl (PMB) group is designed to be removed under these conditions. The cleavage is generally faster in the presence of a stronger acid and at higher temperatures.

Q3: What are the typical products of acidic hydrolysis?

A3: The acidic hydrolysis of this compound yields 4-methoxybenzyl alcohol and acetic acid. Under strongly acidic conditions, the highly stable 4-methoxybenzyl cation is formed as an intermediate, which then reacts with water to form the alcohol.

Q4: How stable is this compound under basic conditions?

A4: this compound undergoes hydrolysis under basic conditions, a reaction commonly known as saponification. The ester linkage is cleaved by hydroxide (B78521) ions (e.g., from lithium hydroxide, sodium hydroxide, or potassium hydroxide) to yield 4-methoxybenzyl alcohol and the acetate salt.[1][5]

Q5: What are the products of basic hydrolysis?

A5: The basic hydrolysis of this compound yields 4-methoxybenzyl alcohol and the corresponding acetate salt (e.g., sodium acetate if NaOH is used). An acidic workup is required to protonate the acetate salt to form acetic acid.

Troubleshooting Guides

Acidic Condition Issues
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Cleavage/Hydrolysis 1. Acid is not strong enough. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Presence of water is insufficient for hydrolysis.1. Use a stronger acid (e.g., neat trifluoroacetic acid). 2. Increase the reaction temperature. 3. Extend the reaction time and monitor by TLC or HPLC. 4. Ensure a sufficient amount of water is present in the reaction mixture.
Formation of Unwanted Byproducts 1. The 4-methoxybenzyl cation intermediate may react with other nucleophiles present in the reaction mixture. 2. The substrate may have other acid-sensitive functional groups.1. Add a scavenger, such as a thiol, to trap the carbocation.[6] 2. Carefully review the substrate's structure for other acid-labile groups and consider alternative deprotection strategies if necessary.
Product Degradation The desired product may be unstable under the strong acidic conditions required for cleavage.1. Use the mildest acidic conditions possible (e.g., lower acid concentration, lower temperature). 2. Minimize the reaction time.
Basic Condition Issues
Issue Possible Cause(s) Suggested Solution(s)
Incomplete Saponification 1. Insufficient amount of base. 2. Low reaction temperature. 3. Short reaction time. 4. Poor solubility of the ester in the reaction medium.1. Use a molar excess of the base (e.g., LiOH, NaOH). 2. Gently heat the reaction mixture. 3. Increase the reaction time and monitor the progress. 4. Use a co-solvent such as THF or ethanol (B145695) to improve solubility.[1]
Isomerization or Racemization of the Substrate If the carboxylic acid portion of the molecule is susceptible to epimerization at a stereocenter alpha to a carbonyl group, the basic conditions can promote this.1. Use milder basic conditions (e.g., lower temperature). 2. Consider enzymatic hydrolysis as a milder alternative.
Difficulty in Product Isolation The carboxylate salt formed is soluble in the aqueous phase, while the 4-methoxybenzyl alcohol may be soluble in both aqueous and organic phases.1. After the reaction, perform an acidic workup to protonate the carboxylate, making it extractable into an organic solvent. 2. Use standard extraction and chromatography techniques to separate the alcohol and the carboxylic acid.

Summary of Stability Data

Condition Reagent Examples Stability Primary Products Notes
Strongly Acidic Trifluoroacetic acid (TFA), HCl, H₂SO₄Unstable (cleaved)4-Methoxybenzyl alcohol, Acetic acidCleavage is a common deprotection strategy.[2][3]
Mildly Acidic Acetic acid (room temp)Generally stable--
Strongly Basic LiOH, NaOH, KOHUnstable (hydrolyzed)4-Methoxybenzyl alcohol, Acetate saltSaponification is a standard reaction for esters.[1][5]
Mildly Basic NaHCO₃ (aq)Generally stable--
Oxidative DDQ, Ceric Ammonium Nitrate (CAN)Unstable (cleaved)4-Methoxybenzaldehyde, Acetic acidThis is a characteristic cleavage method for PMB ethers and esters.[3]

Experimental Protocols

Protocol 1: Assessment of Stability under Acidic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or THF).

    • Prepare the acidic solutions at the desired concentrations (e.g., 0.1 N HCl, 1 N HCl in water or an aqueous/organic mixture).

  • Stress Testing:

    • In a reaction vial, add a known volume of the this compound stock solution.

    • Add the acidic solution to initiate the reaction.

    • Maintain the reaction at a constant temperature (e.g., room temperature, 50 °C).

  • Time-Point Sampling:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot with a suitable base (e.g., a solution of sodium bicarbonate).

  • Sample Analysis:

    • Analyze the quenched samples by a validated HPLC method to determine the concentration of remaining this compound and the formation of 4-methoxybenzyl alcohol.

    • A C18 reversed-phase column is typically suitable, with a mobile phase consisting of a gradient of water and acetonitrile or methanol, and UV detection.[7][8]

Protocol 2: Assessment of Stability under Basic Conditions
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a solvent compatible with basic conditions (e.g., THF or ethanol).

    • Prepare the basic solutions at the desired concentrations (e.g., 0.1 N NaOH, 1 N NaOH in water or an aqueous/organic mixture).

  • Stress Testing:

    • In a reaction vial, add a known volume of the this compound stock solution.

    • Add the basic solution to start the hydrolysis.

    • Keep the reaction at a constant temperature.

  • Time-Point Sampling:

    • At designated time points, take an aliquot from the reaction mixture.

    • Neutralize the aliquot with a suitable acid (e.g., a dilute HCl solution) to stop the reaction.

  • Sample Analysis:

    • Analyze the neutralized samples using the same HPLC method as described for the acidic stability testing to quantify the parent compound and the alcohol product.

Visualizations

Acidic_Hydrolysis 4-Methoxybenzyl_acetate This compound Protonated_ester Protonated Ester Intermediate 4-Methoxybenzyl_acetate->Protonated_ester + H₃O⁺ Tetrahedral_intermediate Tetrahedral Intermediate Protonated_ester->Tetrahedral_intermediate + H₂O Carbocation 4-Methoxybenzyl Cation Tetrahedral_intermediate->Carbocation - Acetic Acid Acetic_acid Acetic Acid Tetrahedral_intermediate->Acetic_acid 4-Methoxybenzyl_alcohol 4-Methoxybenzyl Alcohol Carbocation->4-Methoxybenzyl_alcohol + H₂O, - H⁺

Caption: Acid-catalyzed hydrolysis of this compound.

Basic_Hydrolysis 4-Methoxybenzyl_acetate This compound Tetrahedral_intermediate Tetrahedral Intermediate 4-Methoxybenzyl_acetate->Tetrahedral_intermediate + OH⁻ Products Products Tetrahedral_intermediate->Products 4-Methoxybenzyl_alcohol 4-Methoxybenzyl Alcohol Products->4-Methoxybenzyl_alcohol - Acetate Ion Acetate_ion Acetate Ion Products->Acetate_ion

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

References

Technical Support Center: Purification of 4-Methoxybenzyl Acetate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-methoxybenzyl acetate (B1210297) using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of 4-methoxybenzyl acetate?

A1: A common and effective mobile phase for the purification of this compound on a silica (B1680970) gel column is a mixture of hexane (B92381) and ethyl acetate. A good starting point is a non-polar system, such as a 98:2 (v/v) mixture of hexane to ethyl acetate.[1] The polarity can be gradually increased by adding more ethyl acetate to facilitate the elution of the product.

Q2: How can I determine the optimal solvent system before running the column?

A2: The ideal solvent system should be determined using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.4 for this compound. This Rf range typically ensures good separation on a chromatography column. You can test various ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 80:20) to find the optimal mobile phase.

Q3: What are the most common impurities I might encounter?

A3: Common impurities depend on the synthetic route used to prepare this compound. The most likely impurities include unreacted starting materials such as 4-methoxybenzyl alcohol and acetic anhydride (B1165640) or acetyl chloride. Byproducts from side reactions may also be present.

Q4: My compound is not eluting from the column. What should I do?

A4: If this compound does not elute, the mobile phase is likely not polar enough. You should gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate in your hexane/ethyl acetate mixture. It is crucial to increase the polarity slowly to ensure good separation from any less polar impurities.

Q5: The separation between my product and an impurity is poor. How can I improve it?

A5: To improve poor separation, you can try a shallower solvent gradient. This means increasing the polarity of the mobile phase more slowly over a larger number of fractions. Alternatively, you can try a different solvent system. For example, replacing hexane with petroleum ether or ethyl acetate with diethyl ether might alter the selectivity of the separation. Re-optimization using TLC with different solvent systems is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

ProblemPossible Cause(s)Solution(s)
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of hexane. Confirm the optimal solvent system with TLC to achieve an Rf value between 0.2 and 0.4.
Product is Tailing (Streaking) The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Ensure the sample is loaded in a concentrated band. If overloading is suspected, use a larger column or load less crude material. The presence of acidic impurities can sometimes cause tailing; adding a very small amount of a neutralizer like triethylamine (B128534) (~0.1%) to the eluent can sometimes help, but this should be used with caution as it can affect the separation.
Co-elution with 4-methoxybenzyl alcohol The polarity of the mobile phase is too high, causing the more polar alcohol to elute with the acetate.Start with a less polar solvent system (e.g., higher hexane to ethyl acetate ratio). 4-methoxybenzyl alcohol is more polar than this compound and will have a lower Rf value. A slow, gradual increase in polarity will allow for the separation of the less polar acetate from the more polar alcohol.
Product Decomposes on the Column This compound may be sensitive to the acidic nature of the silica gel.While less common for this compound, if decomposition is suspected, a 2D TLC can be run to confirm instability on silica. If confirmed, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.
No Compound Detected in Fractions The compound may not have eluted yet, or it may have come off in very dilute concentrations. The compound may have decomposed on the column.Continue eluting with a more polar solvent system. Concentrate the collected fractions and re-analyze by TLC. Check for compound stability on silica gel using a 2D TLC test.

Experimental Protocols

Thin Layer Chromatography (TLC) for Solvent System Optimization
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Spotting: Use a capillary tube to spot the dissolved sample onto a TLC plate (silica gel coated) about 1 cm from the bottom.

  • Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., 9:1). Ensure the solvent level is below the spot.

  • Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value (Rf = distance traveled by the spot / distance traveled by the solvent front). Adjust the solvent ratio to achieve an Rf of ~0.2-0.4 for the product spot.

Column Chromatography Purification Protocol
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar solvent system (e.g., hexane:ethyl acetate 98:2).

    • Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica gel bed is uniform and free of cracks or air bubbles.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the initial non-polar solvent system, collecting fractions.

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • If the product is slow to elute, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

CompoundExpected Rf Value (Hexane:EtOAc 80:20)Notes
This compound ~0.4 - 0.5The target compound. Its Rf will be higher than that of 4-methoxybenzyl alcohol due to its lower polarity.
4-Methoxybenzyl alcohol~0.2 - 0.3A common impurity from incomplete reaction. Being more polar, it will adhere more strongly to the silica gel and have a lower Rf value.
Non-polar impurities> 0.6These could include residual starting materials or byproducts from the synthesis and will elute from the column first.

Note: These Rf values are estimates and can vary depending on the exact TLC plate, temperature, and saturation of the developing chamber.

Visualizations

Experimental_Workflow start Start: Crude This compound tlc TLC Analysis to Optimize Solvent System start->tlc pack Pack Silica Gel Column tlc->pack load Load Crude Product pack->load elute Elute with Hexane/EtOAc (Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified This compound evaporate->end

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic start Poor Separation? cause1 Rf of Product Too High/Low? start->cause1 Yes cause2 Streaking/Tailing? start->cause2 Yes cause3 Co-elution of Impurities? start->cause3 Yes sol1 Adjust Solvent Polarity (via TLC) cause1->sol1 sol2 Check Column Loading Use Less Sample cause2->sol2 sol3 Use a Shallower Solvent Gradient cause3->sol3 sol4 Consider Alternative Solvent System sol3->sol4

References

Troubleshooting low conversion in enzymatic synthesis of anisyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low conversion in the enzymatic synthesis of anisyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: My anisyl acetate conversion rate is unexpectedly low. What are the most common causes?

Low conversion in the enzymatic synthesis of anisyl acetate is typically traced back to one or more of the following factors: suboptimal water activity, substrate or product inhibition, incorrect enzyme concentration, inappropriate temperature, or enzyme deactivation. A systematic approach to evaluating each of these parameters is the most effective way to identify and resolve the issue.

Q2: How does water content affect the reaction, and how can I control it?

Water activity (aw) is a critical parameter in lipase-catalyzed esterification. While a minimal amount of water is necessary to maintain the enzyme's active conformational structure, excess water can significantly hinder the reaction. Water is a byproduct of the esterification between anisyl alcohol and acetic acid, which can shift the reaction equilibrium back towards hydrolysis, thereby reducing the ester yield.[1][2] Furthermore, water can act as a competitive inhibitor for both the alcohol and acid substrates.[3]

  • Problem : Excess water in the reaction medium promotes the reverse reaction (hydrolysis) and can reduce enzyme activity.[1][4] Extraneous water addition, even at levels above 0.01% v/v, has been shown to drastically decrease ester yields by over 40%.[5]

  • Solution : The most common method for controlling water content is the addition of a dehydrating agent, such as molecular sieves, to the reaction medium.[2] This effectively removes the water produced during the reaction, driving the equilibrium towards the synthesis of anisyl acetate.

Q3: I suspect substrate or product inhibition. How can I optimize the concentrations of anisyl alcohol and acetic acid?

High concentrations of substrates, particularly short-chain carboxylic acids like acetic acid, are known to cause enzyme inhibition.[6][7] This can occur due to the acid lowering the pH in the microenvironment of the enzyme, moving it away from its optimal activity range.[5][8]

  • Substrate Inhibition : An increase in the concentration of acetic acid can lead to a decrease in conversion.[5][8] In some systems, high concentrations of the alcohol can also have an inhibitory effect.[9]

  • Product Inhibition : The accumulation of the ester product during the reaction can also inhibit the enzyme, although this is often less pronounced than substrate inhibition.[2][10]

  • Optimization Strategies :

    • Adjust Molar Ratio : Using an excess of the alcohol (anisyl alcohol) relative to the acid can often increase conversion rates.[5] For the synthesis of anisyl propionate (B1217596), a 2:1 molar ratio of propionic acid to anisyl alcohol was found to be effective.[2]

    • Fed-Batch Strategy : To avoid high initial concentrations of the inhibitory substrate, a fed-batch approach can be employed where the acid is added gradually over the course of the reaction.[6]

    • Initial Concentration : Studies have shown that maximum conversion is often achieved at a specific substrate concentration, with rates declining at higher concentrations.[11] It is crucial to determine the optimal starting concentration for your specific system.

Q4: What is the optimal temperature for the reaction?

Temperature is a critical factor that influences enzyme activity and stability. Each enzyme has an optimal temperature at which it exhibits maximum activity.

  • Below Optimum : Lower temperatures will result in a slower reaction rate.

  • Above Optimum : Temperatures exceeding the optimum can cause the enzyme to denature, leading to a rapid and irreversible loss of activity.[12][13] For many commonly used lipases, such as Novozym 435, the optimal temperature for esterification is often in the range of 40-60°C.[2][13][14]

Q5: Could the enzyme itself be the problem? How do I troubleshoot enzyme-related issues?

Yes, issues with the enzyme, such as concentration, stability, and reusability, can lead to poor conversion.

  • Enzyme Concentration : There is a critical enzyme concentration required for efficient conversion. Below this level, the reaction will be slow. However, simply increasing the enzyme concentration beyond a certain point may not increase the yield if another factor is limiting and is not cost-effective.[8][15]

  • Immobilization and Stability : Immobilized lipases are generally more stable than their free counterparts.[13] However, even immobilized enzymes can lose activity over time or with repeated use. This can be due to protein denaturation or leaching from the support material.[16] If you are reusing your biocatalyst, a gradual decrease in conversion over several cycles may indicate enzyme deactivation.

Q6: Should I use acetic acid or acetic anhydride (B1165640) as the acyl donor?

The choice of acyl donor has a significant impact on the reaction.

  • Acetic Acid : This is a direct esterification reaction that produces water as a byproduct, which can inhibit the reaction as described in Q2.[17] Acetic acid is also a known inhibitor of many lipases.[7]

  • Acetic Anhydride : Using acetic anhydride is often advantageous as the reaction does not produce water.[5] This avoids the issue of equilibrium reversal due to water accumulation. Studies have shown that employing acetic anhydride can result in a two-fold increase in ester yields compared to using acetic acid.[5][8]

Q7: How does the choice of solvent impact the conversion rate?

The reaction can be performed in an organic solvent or in a solvent-free system. The choice of solvent can influence enzyme activity.

  • Organic Solvents : Lipase (B570770) activity is often higher in hydrophobic (non-polar) organic solvents.[5] Solvents with a high log P value generally support high enzyme activity.[18] In a study on anisyl propionate synthesis, high conversions were achieved in n-hexane, iso-octane, and 2-MeTHF.[2]

  • Solvent-Free Systems : These systems are advantageous from a green chemistry perspective and simplify downstream processing. However, they can be more susceptible to substrate inhibition due to the high concentrations of reactants.[6][19]

Troubleshooting Workflows & Data

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for diagnosing the cause of low conversion.

Troubleshooting_Workflow start Low Anisyl Acetate Conversion Detected check_water Is water content controlled? (e.g., using molecular sieves) start->check_water check_substrates Are substrate concentrations optimized? (Molar Ratio, Inhibition) check_water->check_substrates Yes action_water Action: Add molecular sieves. Verify solvent dryness. check_water->action_water No check_temp Is reaction temperature optimal? (e.g., 40-60°C) check_substrates->check_temp Yes action_substrates Action: Vary alcohol:acid molar ratio. Consider fed-batch addition of acid. check_substrates->action_substrates No check_enzyme Is enzyme concentration and activity sufficient? check_temp->check_enzyme Yes action_temp Action: Adjust temperature. Check for enzyme denaturation. check_temp->action_temp No check_acyl Are you using an optimal acyl donor? (e.g., Acetic Anhydride) check_enzyme->check_acyl Yes action_enzyme Action: Increase enzyme load. Test new batch of enzyme. Check reusability. check_enzyme->action_enzyme No action_acyl Action: Substitute acetic acid with acetic anhydride. check_acyl->action_acyl No end_node Problem Resolved check_acyl->end_node Yes action_water->check_substrates action_substrates->check_temp action_temp->check_enzyme action_enzyme->check_acyl action_acyl->end_node

Caption: A step-by-step workflow for troubleshooting low conversion.

Key Parameter Relationships

This diagram illustrates how various experimental parameters influence the reaction, leading to either the desired product or undesired side reactions.

Parameter_Relationships cluster_inputs Reaction Parameters cluster_outcomes Reaction Outcomes Temp Temperature Conversion Anisyl Acetate Conversion Temp->Conversion + (to optimum) Inhibition Enzyme Inhibition/Denaturation Temp->Inhibition + (if too high) Water Water Activity Hydrolysis Hydrolysis (Side Reaction) Water->Hydrolysis + (if high) Water->Inhibition + (if too low) Substrate_Conc Substrate Conc. (Anisyl Alcohol, Acetic Acid) Substrate_Conc->Conversion + (to optimum) Substrate_Conc->Inhibition + (if too high) Enzyme_Conc Enzyme Conc. Enzyme_Conc->Conversion + (to saturation) Acyl_Donor Acyl Donor Acyl_Donor->Water - (Anhydride) Acyl_Donor->Conversion ++ (Anhydride) Hydrolysis->Conversion - Inhibition->Conversion -

Caption: Relationships between key parameters and reaction outcomes.

Quantitative Data Summary

Table 1: Effect of Water Control on Esterification Conversion

Water Control MethodSubstrate (Alcohol)Conversion (%)Reference
No Water Removal50 mM Anisyl Alcohol68.4%[2]
100 mg/mL Molecular Sieves50 mM Anisyl Alcohol95.1%[2]
>0.01% v/v Added WaterIsoamyl Alcohol>40% decrease[5]

Table 2: Impact of Substrate Molar Ratio on Ester Synthesis

ReactionMolar Ratio (Alcohol:Acid)Conversion (%)Reference
Isoamyl Acetate Synthesis1:2~75%[20]
Isoamyl Acetate Synthesis2:180%[20]
Pentyl Acetate Synthesis2:1>80%[19]

Table 3: Comparison of Acyl Donors in Lipase-Catalyzed Esterification

Acyl DonorSubstratesRelative Yield/ConversionNoteReference
Acetic AcidIsoamyl AlcoholLower ConversionWater is a byproduct, causing inhibition.[5][7]
Acetic AnhydrideIsoamyl Alcohol~2-fold Increase in YieldReaction is irreversible; no water produced.[5]
Acetic AcidBenzyl Alcohol<40% Conversion-[12]
Vinyl AcetateBenzyl Alcohol~97% ConversionActivated acyl donor.[12]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of Anisyl Acetate

This protocol provides a general starting point for the synthesis. Optimal conditions should be determined experimentally.

  • Preparation : To a 50 mL screw-capped vial, add anisyl alcohol (e.g., 10 mmol) and the chosen solvent (e.g., 10 mL of 2-methyltetrahydrofuran (B130290) or n-hexane).[2]

  • Dehydration (if using acetic acid) : Add activated molecular sieves (3Å or 4Å, e.g., 100 mg/mL).[2]

  • Reactant Addition : Add the acyl donor. For example, add acetic acid (e.g., 20 mmol for a 1:2 molar ratio) or acetic anhydride.

  • Enzyme Addition : Add the immobilized lipase (e.g., Novozym 435, 25 mg/mL).[2]

  • Reaction : Seal the vial and place it in an orbital shaker set to the desired temperature (e.g., 60°C) and agitation speed (e.g., 200 rpm).[2][14]

  • Monitoring : Withdraw small aliquots (e.g., 25 µL) at various time points (e.g., 1, 3, 6, 12, 24 hours). Quench the reaction in the aliquot with a solvent like ethanol.

  • Analysis : Analyze the samples by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of anisyl acetate and calculate the conversion rate.

Protocol 2: Testing for Enzyme Reusability and Stability

This protocol is used to assess the operational stability of the immobilized enzyme.

  • Initial Reaction : Perform the synthesis as described in Protocol 1 for a fixed duration (e.g., 24 hours).

  • Enzyme Recovery : After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration.[12]

  • Washing : Wash the recovered enzyme beads with a suitable solvent (e.g., 2-3 times with 5 mL of hexane) to remove any adsorbed substrates and products.[12]

  • Drying : Dry the enzyme beads at room temperature for approximately 30 minutes or under a gentle stream of nitrogen.[12]

  • New Cycle : Add the washed and dried enzyme to a fresh reaction mixture and start a new synthesis cycle under the same conditions as the first.

  • Analysis : Compare the conversion achieved in each cycle. A significant drop in conversion indicates a loss of enzyme activity or stability. A stable biocatalyst should maintain high activity for multiple cycles.[16]

References

Technical Support Center: Preventing Polymerization During PMB Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering polymerization issues during the removal of the p-methoxybenzyl (PMB) protecting group.

Troubleshooting Guide

This guide addresses specific problems that can arise during PMB group deprotection, leading to polymerization and other side reactions.

Issue 1: Observation of a viscous, insoluble material (polymer) in the reaction mixture.

  • Question: My reaction mixture has become viscous and contains a precipitate that is difficult to filter after attempting to remove a PMB group. What is causing this, and how can I prevent it?

  • Answer: The formation of a viscous or insoluble material is a strong indication of polymerization. This side reaction is typically initiated by the carbocation intermediate formed during the cleavage of the PMB ether.[1] To prevent this, the addition of a cation scavenger is highly recommended.

    • For Oxidative Deprotection (e.g., with DDQ): The reactive intermediates, including the PMB cation and anisaldehyde, can lead to polymerization.[1] The use of nucleophilic scavengers can trap these species.

    • For Acidic Deprotection (e.g., with TFA): Strong acids readily cleave the PMB ether, generating a stabilized benzylic carbocation that can act as an electrophile and react with other nucleophiles in the mixture, including the desired product or another PMB-protected molecule, leading to polymerization.

Issue 2: Low yield of the deprotected product despite complete consumption of the starting material.

  • Question: TLC analysis shows that my starting material is gone, but the yield of my desired product is very low. Where is my product going?

  • Answer: A low yield, coupled with the disappearance of the starting material, often points to the formation of soluble oligomers or polymers that are not easily isolated with the desired product. The PMB cation can re-react with the deprotected hydroxyl group of your product, leading to the formation of undesired ethers and polymers. The addition of a scavenger can competitively trap the PMB cation and prevent this side reaction.

Issue 3: The deprotection reaction is slow and incomplete, and forcing conditions lead to decomposition.

  • Question: My PMB deprotection is sluggish, and when I increase the temperature or reagent stoichiometry, I observe significant decomposition and polymerization. What are my options?

  • Answer: Forcing reaction conditions can accelerate side reactions. Instead of harsher conditions, consider optimizing the reaction in the following ways:

    • Choice of Reagent: If using DDQ, ensure its quality, as it can degrade over time. For acidic deprotection, a stronger acid like triflic acid (TfOH) might be more effective than TFA at lower temperatures, but the use of a scavenger becomes even more critical.[2]

    • Solvent: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (B109758) (DCM) is a common solvent for both oxidative and acidic deprotection.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Starting at 0 °C and slowly warming to room temperature is a common strategy.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of polymerization during PMB deprotection?

A1: The primary cause of polymerization is the formation of the p-methoxybenzyl carbocation (PMB cation) as an intermediate during the cleavage of the PMB ether.[1] This carbocation is relatively stable due to the electron-donating methoxy (B1213986) group and can act as an electrophile. It can be attacked by various nucleophiles present in the reaction mixture, including the deprotected alcohol of the desired product, leading to the formation of polymers. The byproduct, p-anisaldehyde, can also potentially contribute to side reactions.[1]

Q2: What are scavengers and how do they prevent polymerization?

A2: Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive PMB cation intermediate.[3] By reacting with the carbocation, the scavenger forms a stable, unreactive species, thus preventing the carbocation from initiating polymerization or reacting with the desired product.

Q3: What are some common scavengers used for PMB deprotection?

A3: A variety of nucleophilic scavengers can be employed. The choice of scavenger may depend on the deprotection method (oxidative or acidic) and the nature of the substrate. Common examples include:

  • Anisole (B1667542): Often used in acidic deprotections with TFA. It acts as a nucleophile to trap the PMB cation.[4]

  • 1,3-Dimethoxybenzene (B93181): A more electron-rich and thus more reactive scavenger compared to anisole, making it highly effective in trapping the PMB cation in acidic conditions.[2]

  • Thiols (e.g., ethanethiol, thioanisole): These are effective nucleophiles that can capture the PMB cation.[1]

  • Triethylsilane (TES): Often used in conjunction with TFA, TES can reduce the PMB cation to p-methoxytoluene.

Q4: How much scavenger should I use?

A4: The amount of scavenger required can vary depending on the specific reaction conditions and the substrate. A common starting point is to use a stoichiometric excess of the scavenger relative to the PMB-protected substrate. For example, using 3 equivalents of a scavenger like 1,3-dimethoxybenzene with 0.5 equivalents of triflic acid has been shown to be effective.[2] It is advisable to perform a small-scale optimization to determine the optimal amount for a specific reaction.

Q5: Can the choice of deprotection reagent influence the likelihood of polymerization?

A5: Yes, the choice of reagent is critical.

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): This is a common reagent for oxidative deprotection and is generally selective for PMB ethers over other benzyl (B1604629) ethers.[5] However, it can still lead to polymerization if scavengers are not used.

  • CAN (Ceric Ammonium Nitrate): Another oxidative reagent that can be effective but may be less selective than DDQ in some cases.

  • TFA (Trifluoroacetic acid): A strong acid commonly used for PMB deprotection. Its use often necessitates a scavenger to prevent side reactions.[6]

  • TfOH (Triflic acid): A stronger acid than TFA, which can allow for deprotection at lower temperatures. However, due to its high reactivity, the use of a scavenger is crucial to avoid polymerization.[2]

Data Presentation

Table 1: Common Scavengers for PMB Deprotection

ScavengerDeprotection MethodTypical ConditionsReference
AnisoleAcidic (TFA)Excess anisole in DCM[4]
1,3-DimethoxybenzeneAcidic (TfOH)3 eq. in DCM at rt[2]
Thiols (general)Oxidative (DDQ) or AcidicStoichiometric excess[1]
Triethylsilane (TES)Acidic (TFA)Stoichiometric excess in DCM

Table 2: Comparison of PMB Deprotection Conditions and Outcomes

ReagentScavengerTemperature (°C)Typical Yield (%)NotesReference
DDQ (1.3 eq)None0 to rt97Successful on a specific substrate without reported polymerization.[1]
TFA (10% in DCM)AnisolertNot specifiedAnisole is used to prevent side reactions.[3]
TfOH (0.5 eq)1,3-Dimethoxybenzene (3 eq)rtup to 98Rapid and high-yielding deprotection.[2]
AlCl₃ (2.5 eq)Anisole-5060For PMB esters.[3]

Experimental Protocols

Protocol 1: General Procedure for Oxidative Deprotection of a PMB Ether using DDQ

This protocol is adapted from a literature procedure.[1]

  • Dissolve the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (DCM) and water (typically 18:1 v/v). If polymerization is a concern, add a scavenger such as thioanisole (B89551) (1.5 equivalents).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.1-1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Acidic Deprotection of a PMB Ether using TFA and a Scavenger

This protocol is based on general procedures described in the literature.[3][4]

  • Dissolve the PMB-protected compound (1 equivalent) in dichloromethane (DCM).

  • Add a scavenger, such as anisole (5-10 equivalents) or 1,3-dimethoxybenzene (3 equivalents).

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (TFA) (e.g., 10% v/v in DCM) dropwise.

  • Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizations

PMB_Deprotection_Polymerization PMB_Ether PMB-OR PMB_Cation PMB⁺ (Carbocation Intermediate) PMB_Ether->PMB_Cation Cleavage Deprotecting_Agent Deprotecting Agent (e.g., DDQ or H⁺) Deprotecting_Agent->PMB_Ether Deprotected_Alcohol HO-R (Desired Product) PMB_Cation->Deprotected_Alcohol Re-reaction (Side Product Formation) Trapped_PMB Scavenger-PMB Adduct PMB_Cation->Trapped_PMB Trapping Polymer Polymer (-[R-O-PMB]n-) PMB_Cation->Polymer Polymerization Scavenger Scavenger (e.g., Anisole)

Caption: Mechanism of PMB deprotection and the role of scavengers in preventing polymerization.

Experimental_Workflow Start Start: PMB-Protected Compound Add_Solvent Dissolve in Solvent (e.g., DCM) Start->Add_Solvent Add_Scavenger Add Scavenger Add_Solvent->Add_Scavenger Cool Cool to 0 °C Add_Scavenger->Cool Add_Reagent Add Deprotecting Agent (DDQ or Acid) Cool->Add_Reagent Reaction Stir and Monitor by TLC Add_Reagent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup and Extraction Quench->Workup Purify Purification (Chromatography) Workup->Purify End Isolated Deprotected Product Purify->End

Caption: A generalized experimental workflow for PMB deprotection with a scavenger.

References

Technical Support Center: Optimization of PMB Ether Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the cleavage of p-methoxybenzyl (PMB) ethers. It is designed for researchers, scientists, and professionals in drug development to help navigate challenges encountered during this common deprotection step.

Troubleshooting Guide

This guide addresses specific issues that may arise during the cleavage of PMB ethers. For each problem, potential causes are identified, and corresponding solutions are proposed.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction 1. Reagent Inactivity: The deprotecting agent (e.g., DDQ, CAN, acid) may have degraded. 2. Insufficient Stoichiometry: The amount of reagent is not enough to drive the reaction to completion. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. 4. Inappropriate Solvent: The solvent may not be suitable for the chosen deprotection method.1. Use a fresh batch of the reagent. For DDQ, ensure it has been stored in a desiccator. 2. Increase the equivalents of the deprotecting agent incrementally. For oxidative methods, 1.1-1.5 equivalents of DDQ are typical.[1] 3. Gradually increase the reaction temperature, monitoring for side product formation. Some methods, like using CBr4 in methanol (B129727), require refluxing.[2][3] 4. Ensure the solvent is appropriate for the reaction. For DDQ oxidations, a common solvent system is a mixture of dichloromethane (B109758) and water.[1]
Incomplete Reaction 1. Insufficient Reaction Time: The reaction has not been allowed to proceed for a sufficient duration. 2. Equilibrium: The reaction may have reached a point of equilibrium. 3. Steric Hindrance: The PMB-protected hydroxyl group may be in a sterically hindered position, slowing down the reaction.1. Extend the reaction time and monitor the progress by TLC or LC-MS. 2. Add a scavenger to trap the p-methoxybenzyl cation byproduct, which can shift the equilibrium. Anisole (B1667542) or 1,3-dimethoxybenzene (B93181) are effective scavengers in acidic deprotections.[4] 3. For sterically hindered substrates, consider more reactive deprotection methods. For example, PMB-trichloroacetimidate with catalytic acid can be used for hindered tertiary alcohols during the protection step, and stronger cleavage conditions may be required for deprotection.[1]
Formation of Side Products 1. Over-oxidation: In oxidative cleavage, other functional groups in the molecule may be sensitive to the oxidant. 2. Acid-catalyzed Rearrangement or Degradation: Acid-sensitive functional groups may react under acidic deprotection conditions. 3. Reaction with Byproducts: The liberated p-methoxybenzaldehyde or its corresponding cation can react with nucleophilic sites on the substrate or product.1. Use a milder or more selective oxidizing agent. If DDQ causes over-oxidation, consider electrochemical methods which can be tuned by adjusting the cell current.[5] 2. Switch to a non-acidic deprotection method, such as oxidative cleavage with DDQ or CAN.[1][6] Alternatively, use milder acidic conditions, for example, a catalytic amount of HCl in hexafluoro-2-propanol (HFIP).[7] 3. Add a nucleophilic scavenger like a thiol to trap reactive byproducts.[1]
Cleavage of Other Protecting Groups 1. Lack of Orthogonality: The chosen deprotection conditions are not selective for the PMB group over other protecting groups present in the substrate.1. Select a deprotection method that is orthogonal to the other protecting groups. For instance, DDQ is generally selective for PMB ethers in the presence of benzyl (B1604629) (Bn), MOM, THP, and TBS ethers.[1] For substrates with acid-sensitive groups like TBS or THP ethers, avoid strongly acidic conditions.[5][7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for PMB ether cleavage?

A1: The most common methods for PMB ether cleavage fall into two main categories:

  • Oxidative Cleavage: This is often the preferred method due to its mild and selective nature. The most common reagents are 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN).[1][6]

  • Acidic Cleavage: PMB ethers can be cleaved under acidic conditions. Common reagents include trifluoroacetic acid (TFA), triflic acid (TfOH), and hydrochloric acid (HCl) in hexafluoro-2-propanol (HFIP).[4][7][8]

Other less common but useful methods include the use of CBr4 in methanol and heterogeneous oxovanadium catalysts.[2][3][9]

Q2: How do I choose the best deprotection method for my substrate?

A2: The choice of deprotection method depends on the other functional groups present in your molecule.

  • For molecules with acid-sensitive groups (e.g., acetals, silyl (B83357) ethers like TBS), oxidative cleavage with DDQ is a good first choice.[1]

  • If your molecule contains other oxidizable groups (e.g., electron-rich aromatic rings, sulfides), acidic cleavage might be more suitable.

  • For selective cleavage of a PMB ether in the presence of a benzyl (Bn) ether, oxidative conditions are typically used.[10]

Q3: My reaction with DDQ is very slow. What can I do?

A3: If your DDQ reaction is slow, consider the following:

  • Ensure the presence of water: The DDQ-mediated cleavage requires water for the hydrolysis of an intermediate.[1] A common solvent system is dichloromethane with a small amount of water.

  • Check the purity of your DDQ: Old or impure DDQ can be less reactive.

  • Increase the temperature: Gently warming the reaction may increase the rate, but monitor for side product formation.

Q4: I am observing a new spot on my TLC that I suspect is a byproduct. What could it be?

A4: A common byproduct of PMB cleavage is p-methoxybenzaldehyde or its derivatives. The intermediate p-methoxybenzyl cation is an electrophile and can be trapped by nucleophiles present in the reaction mixture, including the desired product or solvent. Adding a scavenger like anisole or a thiol can help to minimize the formation of such byproducts.[1][4]

Q5: Can I selectively cleave a PMB ether in the presence of other protecting groups?

A5: Yes, the PMB group is known for its orthogonal removal in the presence of many other protecting groups.

  • vs. Benzyl (Bn) ethers: PMB ethers can be selectively cleaved under oxidative conditions (DDQ, CAN) in the presence of Bn ethers.[10][11]

  • vs. Silyl ethers (TBS, TBDPS): Oxidative cleavage with DDQ is generally compatible with silyl ethers. However, strongly acidic conditions will likely cleave silyl ethers.[7]

  • vs. Acetals (MOM, THP): Oxidative cleavage with DDQ is compatible with these acid-labile groups.[1]

Comparative Data on Reaction Conditions

The following table summarizes various conditions for PMB ether cleavage, allowing for easy comparison.

Reagent(s)SolventTemperature (°C)Typical Reaction TimeKey Considerations
DDQCH₂Cl₂/H₂O0 to RT1 - 4 hGood for acid-sensitive substrates.[1]
CANCH₃CN/H₂O05 - 30 minFast reactions, but can be less selective than DDQ.
TFACH₂Cl₂RT15 min - 48 hCan cleave other acid-sensitive groups.[4][8]
TfOH, 1,3-dimethoxybenzeneCH₂Cl₂2110 minHighly efficient, scavenger is important.[4]
HCl (cat.), TESHFIPRT15 min - 1 hMild acidic conditions.[7]
CBr₄MeOHReflux1 - 3 hNeutral conditions, but requires heating.[2][3]

Experimental Protocols

Protocol 1: PMB Ether Cleavage using DDQ
  • Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1-1.5 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: PMB Ether Cleavage using Triflic Acid and a Scavenger
  • Dissolve the PMB-protected substrate (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in dichloromethane (CH₂Cl₂).[4]

  • Stir the solution at room temperature (21 °C).

  • Add trifluoromethanesulfonic acid (TfOH) (0.5 equiv) dropwise.

  • Stir the reaction for 10-15 minutes, monitoring by TLC or LC-MS.[4]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visual Guides

General Workflow for PMB Ether Cleavage

G cluster_start Starting Material cluster_reagents Deprotection Conditions cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start PMB-Protected Substrate reagent Select Deprotection Reagent (e.g., DDQ, TFA, etc.) start->reagent reaction Perform Deprotection Reaction reagent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product Deprotected Alcohol purification->product

Caption: A generalized workflow for the deprotection of PMB ethers.

Troubleshooting Logic for Incomplete PMB Cleavage

G start Incomplete Reaction Observed check_time Has reaction time been sufficient? start->check_time extend_time Extend Reaction Time check_time->extend_time No check_reagent Is reagent stoichiometry and activity sufficient? check_time->check_reagent Yes extend_time->check_reagent add_reagent Add More Reagent / Use Fresh Reagent check_reagent->add_reagent No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes add_reagent->check_temp increase_temp Increase Temperature check_temp->increase_temp No consider_alt Consider Alternative Method check_temp->consider_alt Yes increase_temp->consider_alt

Caption: A decision tree for troubleshooting incomplete PMB ether cleavage.

References

Technical Support Center: Purification Strategies for the Removal of p-Anisaldehyde Byproduct

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing the p-anisaldehyde byproduct following deprotection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing p-anisaldehyde from a reaction mixture?

A1: The primary methods for removing p-anisaldehyde, a common byproduct in deprotection reactions, include:

  • Liquid-Liquid Extraction: Particularly effective when using a sodium bisulfite solution to selectively react with the aldehyde, forming a water-soluble adduct.

  • Column Chromatography: A widely used technique to separate p-anisaldehyde from the desired product based on differential adsorption to a stationary phase.

  • Distillation: Suitable if there is a significant difference in boiling points between p-anisaldehyde and the target compound.

  • Recrystallization: Can be effective if the desired product is a solid and has different solubility properties than p-anisaldehyde.

Q2: How does bisulfite extraction work to remove p-anisaldehyde?

A2: Sodium bisulfite reacts with aldehydes to form a solid bisulfite adduct, which is typically soluble in the aqueous phase.[1] This allows for the selective removal of p-anisaldehyde from an organic solution. The reaction is reversible, and the aldehyde can be regenerated from the aqueous layer by adding an acid or base, though this is not typically necessary when removing it as a byproduct.[1]

Q3: What are the typical challenges encountered when removing p-anisaldehyde?

A3: Researchers may encounter several challenges, including:

  • Incomplete removal: Traces of p-anisaldehyde may remain, especially if the chosen method is not optimized.

  • Product loss: The purification method may also remove some of the desired product, leading to a lower yield.

  • Co-elution in chromatography: The product and p-anisaldehyde may have similar retention factors, making separation by column chromatography difficult.

  • Emulsion formation during extraction: This can complicate the separation of aqueous and organic layers.

Troubleshooting Guides

Troubleshooting Bisulfite Extraction
Issue Possible Cause Solution
Incomplete removal of p-anisaldehyde Insufficient amount of sodium bisulfite solution.Increase the volume or concentration of the saturated sodium bisulfite solution used for washing.[1]
Inefficient mixing of the biphasic system.Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the reaction between the aldehyde and bisulfite.[1]
Precipitation of the bisulfite adduct The bisulfite adduct may be insoluble in the reaction mixture.Add more water to dissolve the adduct or filter the mixture through Celite before proceeding with the extraction.[1]
Low recovery of the desired product The desired product may have some solubility in the aqueous phase.Perform multiple extractions of the aqueous layer with the organic solvent to recover any dissolved product.
Troubleshooting Column Chromatography
Issue Possible Cause Solution
Poor separation of p-anisaldehyde and product Inappropriate solvent system (eluent).Optimize the eluent system by performing thin-layer chromatography (TLC) first.[2] A common starting point is a mixture of n-hexane and diethyl ether.[2]
Column overloading.Use a larger column or reduce the amount of crude product loaded onto the column.
Streaking of compounds on the column The sample was not properly loaded or is not soluble in the eluent.Dissolve the crude product in a minimum amount of the eluent or a less polar solvent before loading it onto the column.[3]

Experimental Protocols

Protocol 1: Removal of p-Anisaldehyde using Bisulfite Extraction

This protocol describes the removal of p-anisaldehyde from an organic reaction mixture.

Materials:

  • Crude reaction mixture containing p-anisaldehyde dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bisulfite solution

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether.[2]

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bisulfite solution.[1]

  • Shake the funnel vigorously for 1-2 minutes. Periodically vent the funnel to release any pressure buildup.

  • Allow the layers to separate. The aqueous layer at the bottom will contain the p-anisaldehyde-bisulfite adduct.

  • Drain the lower aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining bisulfite.

  • Drain the aqueous wash.

  • Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[2]

  • Filter to remove the drying agent.

  • Concentrate the organic solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Column Chromatography

This protocol outlines the separation of a target compound from p-anisaldehyde using silica (B1680970) gel column chromatography.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Solvents for the eluent (e.g., n-hexane, diethyl ether)[2]

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Prepare the Column:

    • Place a small piece of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, draining the excess solvent.

    • Add another thin layer of sand on top of the silica gel bed.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent.[3]

    • Carefully add the sample to the top of the column.

  • Elute the Column:

    • Begin adding the eluent to the top of the column.

    • Collect fractions in separate tubes.

    • Monitor the separation by TLC. p-Anisaldehyde can be visualized on a TLC plate using a p-anisaldehyde stain itself, which upon heating will show various colors for different compounds.[4]

  • Isolate the Product:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent to yield the purified compound.

Data Presentation

Table 1: Comparison of Purification Methods for p-Anisaldehyde Removal

Method Principle Advantages Disadvantages Typical Purity
Bisulfite Extraction Selective reaction with aldehyde to form a water-soluble adduct.[1]Fast, simple, and cost-effective for removing aldehydes.May not be suitable for base-sensitive compounds; potential for emulsion formation.>95% (product dependent)
Column Chromatography Differential adsorption of compounds on a stationary phase.[2]Highly versatile and can be optimized for a wide range of compounds.Can be time-consuming and requires larger volumes of solvent; potential for product loss on the column.>98%
Distillation Separation based on differences in boiling points.[5]Effective for large-scale purification and for thermally stable, volatile compounds.Not suitable for non-volatile or thermally sensitive compounds; requires a significant boiling point difference.>97%[5]

Visualizations

experimental_workflow_bisulfite_extraction cluster_start Start cluster_extraction Extraction cluster_workup Work-up cluster_end End start Crude Product in Organic Solvent add_bisulfite Add Saturated NaHSO3 Solution start->add_bisulfite shake Vigorous Shaking add_bisulfite->shake separate Separate Layers shake->separate wash Wash Organic Layer with Water separate->wash Organic Layer waste waste separate->waste Aqueous Layer (contains p-anisaldehyde adduct) dry Dry with Anhydrous MgSO4 or Na2SO4 wash->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate end Purified Product evaporate->end

Caption: Workflow for p-anisaldehyde removal by bisulfite extraction.

experimental_workflow_column_chromatography cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_end End pack_column Pack Silica Gel Column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent System load_sample->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate end Purified Product evaporate->end

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: Large-Scale Synthesis of 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the large-scale synthesis of 4-Methoxybenzyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the scale-up and production of 4-Methoxybenzyl acetate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Reaction Yield

Question: We are experiencing lower than expected yields in our large-scale synthesis of this compound via Fischer esterification of 4-methoxybenzyl alcohol and acetic acid. What are the potential causes and how can we optimize the yield?

Answer: Low yields in the Fischer esterification of 4-methoxybenzyl alcohol are often related to the reversible nature of the reaction and suboptimal process conditions. Here are the primary factors to investigate:

  • Incomplete Reaction Conversion: Fischer esterification is an equilibrium-limited reaction. On a large scale, achieving high conversion requires efficiently shifting the equilibrium towards the product.

  • Suboptimal Catalyst Performance: The choice and concentration of the acid catalyst are crucial for reaction kinetics.

  • Water Content: The presence of water in the reactants or solvent can hinder the forward reaction.

  • Side Reactions: At elevated temperatures, side reactions such as ether formation from 4-methoxybenzyl alcohol can occur.

Troubleshooting Steps:

Potential CauseRecommended Solutions
Equilibrium Limitation - Increase Excess of Acetic Acid: Use a molar excess of acetic acid (e.g., 1.5 to 3 equivalents) to drive the equilibrium towards the ester. - Efficient Water Removal: Implement azeotropic distillation with a suitable solvent (e.g., toluene) using a Dean-Stark trap to continuously remove the water formed during the reaction. On a larger scale, pervaporation or reactive distillation can be more efficient.
Ineffective Catalysis - Catalyst Selection: While sulfuric acid is a common laboratory catalyst, solid acid catalysts like Amberlyst-15 or sulfated zirconia are often preferred for industrial-scale synthesis due to easier separation and reduced corrosion. - Optimize Catalyst Loading: Experiment with different catalyst loadings (typically 0.5-5 mol%) to find the optimal balance between reaction rate and potential for side reactions.
Presence of Water - Use Anhydrous Reactants: Ensure that both 4-methoxybenzyl alcohol and acetic acid are as dry as possible. - Dry Solvent: If a solvent is used, ensure it is thoroughly dried before use.
By-product Formation - Temperature Control: Maintain the reaction temperature at the optimal level to favor esterification without promoting the formation of di-4-methoxybenzyl ether. - Reaction Time: Optimize the reaction time to maximize product formation and minimize by-product accumulation. Monitor the reaction progress by GC or HPLC.
Issue 2: Product Purity and Color Issues

Question: Our final this compound product is off-color and contains several impurities. What are the likely impurities and how can we improve the purification process at scale?

Answer: Off-color and impurities in the final product can arise from unreacted starting materials, by-products, or degradation products.

Common Impurities:

  • Unreacted 4-Methoxybenzyl Alcohol: Due to the reversible nature of the reaction, some starting alcohol may remain.

  • Unreacted Acetic Acid: If a large excess is used, residual acetic acid can be present.

  • Di-4-methoxybenzyl ether: Formed as a by-product at higher temperatures.

  • Polymeric materials: High temperatures and strong acid catalysts can sometimes lead to the formation of polymeric by-products, which can contribute to color.

Purification Troubleshooting:

ProblemRecommended Solutions
Presence of Unreacted Acetic Acid - Aqueous Work-up: After the reaction, quench the mixture and wash with a dilute base solution (e.g., sodium bicarbonate or sodium carbonate) to neutralize and remove the acidic catalyst and unreacted acetic acid.
Presence of Unreacted 4-Methoxybenzyl Alcohol - Aqueous Washes: Multiple washes with water or brine can help remove the more polar alcohol. - Fractional Distillation: Vacuum distillation is the most effective method for separating the desired ester from the higher-boiling alcohol on a large scale.
By-product and Color Removal - Activated Carbon Treatment: Before distillation, treating the crude product with activated carbon can help remove colored impurities. - Optimized Distillation: Conduct fractional distillation under reduced pressure to avoid thermal degradation of the product. Ensure the distillation column has sufficient theoretical plates for efficient separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial synthesis routes for this compound?

A1: The most common industrial synthesis route is the Fischer esterification of 4-methoxybenzyl alcohol with acetic acid, using an acid catalyst.[1] An alternative, though often less economical on a large scale, is the reaction of 4-methoxybenzyl alcohol with acetyl chloride or acetic anhydride.[1]

Q2: How can the reversible nature of the Fischer esterification be effectively managed in a large-scale reactor?

A2: Managing the reaction equilibrium is critical for maximizing yield.[2][3] Key strategies include:

  • Using an excess of one reactant: Typically, the less expensive reactant (acetic acid) is used in excess.

  • Continuous removal of water: This is the most effective method. On a pilot or industrial scale, this is often achieved through azeotropic distillation where the reaction is carried out in a solvent like toluene (B28343) that forms an azeotrope with water. The condensed azeotrope is collected in a Dean-Stark trap, where the water separates and is removed, while the solvent is returned to the reactor.[3]

Q3: What are the major safety concerns when scaling up the synthesis of this compound?

A3: Key safety considerations include:

  • Handling of Corrosive Acids: Strong acid catalysts like sulfuric acid are corrosive. Appropriate personal protective equipment (PPE) and materials of construction for the reactor are necessary.

  • Flammable Solvents: If a solvent like toluene is used for azeotropic distillation, proper grounding and inert atmosphere (e.g., nitrogen blanket) are required to prevent ignition sources.

  • Exothermic Reactions: While esterification is generally not highly exothermic, the initial mixing of a strong acid catalyst can generate heat. Controlled addition and adequate cooling capacity are important.

  • Thermal Stability: At high temperatures, organic materials can decompose. Operating the distillation under vacuum allows for lower temperatures, reducing the risk of thermal degradation.

Q4: What are the typical by-products, and how do they impact the final product quality?

A4: The primary by-product of concern is di-4-methoxybenzyl ether, which can form from the self-condensation of 4-methoxybenzyl alcohol under acidic conditions at elevated temperatures. This impurity can be difficult to separate due to its similar properties to the product and can impact the odor and purity profile of the final this compound.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis (Illustrative Data)
CatalystCatalyst Loading (mol%)Reaction Temp. (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Sulfuric Acid1.011069295
p-Toluenesulfonic Acid2.011089096
Amberlyst-1510 (w/w%)120108898
Sulfated Zirconia5 (w/w%)130128599

Note: This data is illustrative and serves to provide a general comparison. Optimal conditions should be determined experimentally for a specific process.

Experimental Protocols

Key Experiment: Pilot-Scale Synthesis of this compound via Azeotropic Esterification

Materials:

  • 4-Methoxybenzyl alcohol (1.0 kg, 7.24 mol)

  • Acetic acid (0.65 kg, 10.86 mol)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.14 kg, 0.72 mol)

  • Toluene (5 L)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, thermocouple, and condenser

  • Dean-Stark trap

  • Heating/cooling circulator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Charge the 20 L reactor with 4-methoxybenzyl alcohol, acetic acid, p-TSA, and toluene.

  • Azeotropic Distillation: Heat the reaction mixture to reflux (approx. 110-115 °C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction progress by tracking the amount of water collected and by periodic sampling for GC analysis. The reaction is considered complete when water evolution ceases and the concentration of 4-methoxybenzyl alcohol is below the target threshold.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up: Transfer the reaction mixture to a suitable vessel and wash sequentially with 5% sodium bicarbonate solution until the aqueous layer is basic, followed by a wash with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional vacuum distillation.

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound Reactants 4-Methoxybenzyl Alcohol Acetic Acid Catalyst (e.g., p-TSA) Toluene Reaction Azeotropic Esterification (Reflux with Dean-Stark Trap) Reactants->Reaction Workup Aqueous Work-up (NaHCO3 & Brine Washes) Reaction->Workup Drying Drying (e.g., MgSO4) & Solvent Removal Workup->Drying Purification Fractional Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: Synthesis workflow for this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst active and at the correct concentration? Check_Equilibrium->Check_Catalyst Yes Solution_Water Optimize Dean-Stark setup or consider alternative water removal methods. Check_Equilibrium->Solution_Water No Check_Reactants Are reactants anhydrous? Check_Catalyst->Check_Reactants Yes Solution_Catalyst Verify catalyst quality and optimize loading. Check_Catalyst->Solution_Catalyst No Check_Temp Is the reaction temperature optimal? Check_Reactants->Check_Temp Yes Solution_Reactants Use anhydrous grade reactants and solvents. Check_Reactants->Solution_Reactants No Solution_Temp Adjust temperature to balance reaction rate and by-product formation. Check_Temp->Solution_Temp

Caption: Troubleshooting logic for low yield issues.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Methoxybenzyl acetate (B1210297). The information presented is intended to aid in the structural elucidation and purity assessment of this compound, with comparative data provided for context against related chemical structures.

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-Methoxybenzyl acetate provides key information about the proton environment in the molecule. The data, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.30d8.62HAr-H (ortho to OCH₂)
6.89d8.62HAr-H (ortho to OCH₃)
5.04s-2H-CH₂-
3.81s-3H-OCH₃
2.08s-3H-C(O)CH₃

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.[1]

The spectrum is characterized by two doublets in the aromatic region, corresponding to the protons on the benzene (B151609) ring. The two protons ortho to the electron-donating methoxy (B1213986) group are shielded and appear upfield at 6.89 ppm, while the two protons ortho to the acetate group are deshielded and appear downfield at 7.30 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group appear as a singlet at 5.04 ppm. The methoxy and acetyl methyl protons also appear as sharp singlets at 3.81 and 2.08 ppm, respectively.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Chemical Shift (δ) ppmAssignment
171.14C =O
159.78Ar-C -OCH₃
130.27Ar-C H (ortho to OCH₂)
128.18Ar-C -CH₂
114.08Ar-C H (ortho to OCH₃)
66.26-C H₂-
55.41-OC H₃
21.21-C(O)C H₃

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.[1]

The carbonyl carbon of the acetate group is the most deshielded, appearing at 171.14 ppm. The aromatic carbons show distinct signals, with the carbon attached to the methoxy group appearing at 159.78 ppm. The methylene carbon and the two methyl carbons are found in the upfield region of the spectrum.

Experimental Protocol

NMR Spectroscopy

  • Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.

  • Sample Preparation : The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

  • Internal Standard : Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition :

    • ¹H NMR spectra were acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence.

  • Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Structural Representation and NMR Correlations

The following diagram illustrates the chemical structure of this compound and the assignment of the key proton and carbon signals observed in the NMR spectra.

Figure 1. Structure and NMR assignments of this compound.

Comparative Analysis

For a comparative perspective, the NMR data of this compound can be contrasted with its precursors, such as 4-methoxybenzyl alcohol and acetic anhydride (B1165640). In 4-methoxybenzyl alcohol, the benzylic protons would show a different chemical shift and coupling if adjacent to a hydroxyl proton (which is exchangeable). The absence of the acetyl methyl singlet at ~2.1 ppm and the carbonyl carbon signal at ~171 ppm would be evident. Acetic anhydride would display a single proton signal for the two equivalent methyl groups and a carbonyl signal at a different chemical shift compared to the ester.

Furthermore, comparison with isomers like 2-methoxybenzyl acetate or 3-methoxybenzyl acetate would reveal distinct differences in the aromatic region of the ¹H NMR spectrum due to changes in the substitution pattern and the resulting coupling constants.

This guide provides a foundational understanding of the NMR characteristics of this compound, essential for its unambiguous identification and quality control in a research and development setting.

References

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing a molecular fingerprint through fragmentation patterns. This guide offers a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation of 4-methoxybenzyl acetate (B1210297) against its structurally related analogs, benzyl (B1604629) acetate and 4-methoxybenzyl alcohol. By presenting quantitative data, detailed experimental protocols, and a visualized fragmentation pathway, this document serves as a practical resource for compound identification and structural elucidation.

Comparative Fragmentation Analysis

The mass spectra of 4-methoxybenzyl acetate and its analogs reveal distinct fragmentation patterns that are diagnostic of their chemical structures. Under electron ionization, these molecules undergo characteristic bond cleavages, leading to a series of fragment ions. The relative abundances of these ions provide a quantitative basis for comparison.

A key fragmentation pathway for compounds containing a benzyl group is the formation of a stable tropylium (B1234903) ion. In the case of benzyl acetate, this results in a prominent peak at m/z 91. For this compound, the methoxy (B1213986) substitution on the benzene (B151609) ring shifts this characteristic fragment to m/z 121, corresponding to the 4-methoxybenzyl cation. The subsequent loss of formaldehyde (B43269) from this ion is also a notable fragmentation step.

The table below summarizes the major fragment ions and their relative intensities for this compound, benzyl acetate, and 4-methoxybenzyl alcohol, facilitating a direct comparison of their mass spectral behavior.

m/z This compound (Relative Intensity, %) Benzyl Acetate (Relative Intensity, %) 4-Methoxybenzyl Alcohol (Relative Intensity, %) Proposed Fragment Ion/Structure
18025--[C10H12O3]+• (Molecular Ion)
150-20-[C9H10O2]+• (Molecular Ion)
138--100[C8H10O2]+• (Molecular Ion)
121100-55[C8H9O]+ (4-Methoxybenzyl cation)
1081592-[C7H8O]+•
911010010[C7H7]+ (Tropylium ion)
77153025[C6H5]+ (Phenyl ion)
434045-[C2H3O]+ (Acetyl cation)

Visualizing the Fragmentation Pathway

To further elucidate the fragmentation process, a detailed pathway for this compound is visualized below using a directed graph. This diagram illustrates the key bond cleavages and the resulting fragment ions, providing a clear and logical representation of the molecule's behavior in the mass spectrometer.

Fragmentation_Pathway M This compound [M]+• m/z = 180 F1 [M - •CH3CO]+ m/z = 137 M->F1 - •CH3CO F2 [M - CH3COOH]+• m/z = 120 M->F2 - CH3COOH F3 4-Methoxybenzyl cation [C8H9O]+ m/z = 121 M->F3 - •OCOCH3 F6 Acetyl cation [C2H3O]+ m/z = 43 M->F6 F4 [F3 - CH2O]+ m/z = 91 F3->F4 - CH2O F5 [F4 - C2H2]+ m/z = 65 F4->F5 - C2H2

Fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following provides a representative protocol for the analysis of this compound and its analogs using GC-MS, a common technique for the analysis of volatile and semi-volatile small molecules.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte (this compound, benzyl acetate, or 4-methoxybenzyl alcohol) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Perform serial dilutions to a final concentration of approximately 10 µg/mL for injection.

2. Instrumentation:

  • Gas Chromatograph (GC): Equipped with a capillary column suitable for the separation of aromatic esters, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-400

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum corresponding to the chromatographic peak of the analyte.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

This comprehensive guide provides a detailed analysis of the mass spectrometric fragmentation of this compound, offering valuable insights for researchers in the field. The comparative data, visualized fragmentation pathway, and standardized experimental protocol serve as a robust resource for the identification and structural characterization of this and related compounds.

Validation of 4-Methoxybenzyl Acetate Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the synthesis and spectroscopic validation of 4-methoxybenzyl acetate (B1210297), a common fragrance and flavoring agent. The document is intended for researchers, scientists, and professionals in drug development, offering objective analysis and supporting experimental data to facilitate informed decisions in synthetic chemistry.

Synthesis of 4-Methoxybenzyl Acetate

This compound is commonly synthesized via the esterification of 4-methoxybenzyl alcohol. This can be achieved using several methods, with two of the most prevalent being reaction with acetic anhydride (B1165640) or acetyl chloride. For the purpose of this guide, we will focus on the widely used and efficient method involving acetic anhydride with a catalyst. As a comparative alternative, the synthesis of 4-methylbenzyl acetate from 4-methylbenzyl alcohol using a similar procedure is also presented.

Experimental Protocol: General Procedure for the Synthesis of Benzyl (B1604629) Acetates

The following is a general and adaptable protocol for the synthesis of this compound and its analogue, 4-methylbenzyl acetate, through the esterification of the corresponding benzyl alcohol with acetic anhydride, often facilitated by a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine).

Materials:

  • 4-Methoxybenzyl alcohol or 4-Methylbenzyl alcohol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Catalyst (e.g., a few drops of concentrated H₂SO₄ or 0.1 eq of DMAP/pyridine)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the respective benzyl alcohol in a suitable solvent such as diethyl ether or dichloromethane.

  • Slowly add acetic anhydride to the solution, followed by the catalyst.

  • The reaction mixture is typically stirred at room temperature or gently heated to reflux for a period ranging from 1 to 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water or a saturated solution of sodium bicarbonate to neutralize the excess acid and any remaining acetic anhydride.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine.

  • The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford the pure benzyl acetate derivative.

Spectroscopic Validation

The successful synthesis of this compound and its analogue is confirmed through various spectroscopic methods. The data presented below has been compiled from various spectroscopic databases and literature sources.

This compound

Table 1: Spectroscopic Data for this compound [2]

Spectroscopic MethodCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.32 (d, J=8.4 Hz, 2H, Ar-H), 6.90 (d, J=8.4 Hz, 2H, Ar-H), 5.07 (s, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 2.10 (s, 3H, -COCH₃)
¹³C NMR (CDCl₃, 100 MHz)δ 170.9, 159.6, 130.2, 128.3, 114.0, 66.3, 55.3, 21.1
IR (Neat, cm⁻¹)~2950 (C-H), 1735 (C=O, ester), 1610, 1510 (C=C, aromatic), 1240 (C-O, ester), 1030 (C-O, ether)
Mass Spectrometry (EI)m/z (%): 180 (M⁺), 121 (100), 91, 77, 43
Alternative Product: 4-Methylbenzyl Acetate

For comparison, the spectroscopic data for 4-methylbenzyl acetate, synthesized from 4-methylbenzyl alcohol, is presented below.

Table 2: Spectroscopic Data for 4-Methylbenzyl Acetate [3][4]

Spectroscopic MethodCharacteristic Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ 7.26 (d, J=8.0 Hz, 2H, Ar-H), 7.18 (d, J=8.0 Hz, 2H, Ar-H), 5.07 (s, 2H, -CH₂-), 2.36 (s, 3H, Ar-CH₃), 2.09 (s, 3H, -COCH₃)[3]
¹³C NMR (CDCl₃, 100 MHz)δ 171.1, 138.2, 133.0, 129.4, 128.6, 66.4, 21.3, 21.2[3]
IR (Neat, cm⁻¹)~2920 (C-H), 1738 (C=O, ester), 1515 (C=C, aromatic), 1230 (C-O, ester)
Mass Spectrometry (EI)m/z (%): 164 (M⁺), 122, 105 (100), 91, 77, 43[4]
Starting Materials

For completeness, the characteristic spectroscopic data for the starting materials are provided in the tables below.

Table 3: Spectroscopic Data for 4-Methoxybenzyl Alcohol [5][6]

Spectroscopic MethodCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ 7.28 (d, 2H), 6.88 (d, 2H), 4.61 (s, 2H), 3.80 (s, 3H), 1.95 (s, 1H, -OH)
¹³C NMR (CDCl₃)δ 159.1, 133.1, 128.7, 113.9, 64.9, 55.3
IR (Neat, cm⁻¹)~3350 (O-H, broad), 2950, 2870 (C-H), 1610, 1510 (C=C, aromatic), 1245 (C-O, ether), 1030 (C-O, alcohol)
Mass Spectrometry (EI)m/z (%): 138 (M⁺), 121, 109, 94, 77

Table 4: Spectroscopic Data for 4-Methylbenzyl Alcohol [7][8]

Spectroscopic MethodCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ 7.25 (d, 2H), 7.16 (d, 2H), 4.63 (s, 2H), 2.35 (s, 3H), 1.65 (s, 1H, -OH)
¹³C NMR (CDCl₃)δ 138.0, 137.5, 129.3, 127.2, 65.3, 21.2
IR (Neat, cm⁻¹)~3330 (O-H, broad), 2920, 2860 (C-H), 1515 (C=C, aromatic), 1015 (C-O, alcohol)
Mass Spectrometry (EI)m/z (%): 122 (M⁺), 107, 91, 79, 77

Table 5: Spectroscopic Data for Acetic Anhydride [9][10][11]

Spectroscopic MethodCharacteristic Peaks/Signals
¹H NMR (CDCl₃)δ 2.22 (s, 6H)
¹³C NMR (CDCl₃)δ 169.5, 22.3
IR (Neat, cm⁻¹)~1820 and 1750 (C=O, anhydride, two bands), 1015 (C-O)
Mass Spectrometry (EI)m/z (%): 102 (M⁺), 60, 43 (100)

Workflow and Pathway Diagrams

To visually represent the process, the following diagrams illustrate the synthesis workflow and the general esterification reaction.

SynthesisWorkflow cluster_start Starting Materials cluster_process Reaction & Workup cluster_end Product & Analysis 4_Methoxybenzyl_Alcohol 4-Methoxybenzyl Alcohol Reaction Esterification Reaction 4_Methoxybenzyl_Alcohol->Reaction Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction Catalyst Catalyst (e.g., H₂SO₄) Catalyst->Reaction Quenching Quenching (NaHCO₃ soln) Reaction->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude 4-Methoxybenzyl Acetate Evaporation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Product Pure 4-Methoxybenzyl Acetate Purification->Pure_Product Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Pure_Product->Spectroscopic_Analysis EsterificationReaction Reactants R-OH + (CH₃CO)₂O Catalyst Catalyst Reactants->Catalyst Products R-OCOCH₃ + CH₃COOH Reactants->Products Esterification Catalyst->Products

References

A Comparative Analysis of the Reactivity of Anisyl Acetate and Benzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity is paramount for optimizing reaction conditions and predicting product outcomes. This guide provides a detailed comparison of the reactivity of anisyl acetate (B1210297) and benzyl (B1604629) acetate, supported by experimental data and protocols.

The reactivity of an ester is largely governed by the electronic environment of the carbonyl group. In the case of benzyl acetate and anisyl acetate (p-methoxybenzyl acetate), the key difference lies in the substituent on the phenyl ring of the benzyl group. Anisyl acetate possesses a methoxy (B1213986) (-OCH₃) group at the para position, which significantly influences its reactivity compared to the unsubstituted benzyl acetate.

Electronic Effects on Reactivity

The methoxy group in anisyl acetate exerts two opposing electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring through resonance. This effect increases the electron density of the ring and, by extension, can influence the reactivity of the side chain.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond.

In the para position, the resonance effect of the methoxy group is dominant, making it an overall electron-donating group. This increased electron density can affect the stability of intermediates and transition states in chemical reactions, thereby altering the reaction rate.

Comparative Reactivity in Hydrolysis

The hydrolysis of esters, particularly under alkaline conditions (saponification), is a well-studied reaction that provides insight into the electrophilicity of the carbonyl carbon. The reaction proceeds via a nucleophilic acyl substitution mechanism.

A negative ρ (rho) value for a reaction indicates that the reaction is accelerated by electron-donating groups. The alkaline hydrolysis of benzyl esters typically has a positive ρ value, meaning the reaction is facilitated by electron-withdrawing groups that increase the electrophilicity of the carbonyl carbon. Therefore, the electron-donating methoxy group in anisyl acetate is expected to decrease the rate of alkaline hydrolysis compared to benzyl acetate.

Table 1: Hammett Substituent Constants (σ)

Substituent (para)Hammett Constant (σₚ)
-H0.00
-OCH₃-0.27

Comparative Reactivity in Other Reactions

The relative reactivity of anisyl acetate and benzyl acetate can also be observed in other reactions such as transesterification and reduction. In reactions where the formation of a carbocation-like transition state is involved, the electron-donating methoxy group in anisyl acetate can stabilize this transition state, potentially leading to an increased reaction rate compared to benzyl acetate.

Experimental Protocols

To experimentally determine and compare the reactivity of anisyl acetate and benzyl acetate, the following detailed protocols for alkaline hydrolysis can be employed.

Experimental Protocol: Determination of Saponification Rate Constants

Objective: To determine the second-order rate constants for the alkaline hydrolysis of anisyl acetate and benzyl acetate at a constant temperature.

Materials:

  • Anisyl acetate

  • Benzyl acetate

  • Sodium hydroxide (B78521) (NaOH), standardized solution (e.g., 0.1 M)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl), standardized solution (for titration)

  • Phenolphthalein (B1677637) indicator

  • Constant temperature water bath

  • Reaction flasks

  • Pipettes and burettes

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of the ester (anisyl acetate or benzyl acetate) of known concentration in ethanol.

    • Prepare a solution of sodium hydroxide of known concentration in water or an ethanol-water mixture.

  • Reaction Initiation:

    • Place separate flasks containing the ester solution and the NaOH solution in a constant temperature water bath and allow them to reach thermal equilibrium.

    • To initiate the reaction, rapidly mix equal volumes of the pre-heated ester and NaOH solutions in a reaction flask. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a known excess of standardized HCl solution to neutralize the unreacted NaOH.

  • Titration:

    • Back-titrate the unreacted HCl in the quenched aliquot with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Use the integrated rate law for a second-order reaction to determine the rate constant (k).

Diagram 1: Experimental Workflow for Saponification Kinetics

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_ester Prepare Ester Solution equilibrate Equilibrate Reactants in Water Bath prep_ester->equilibrate prep_naoh Prepare NaOH Solution prep_naoh->equilibrate mix Mix Solutions & Start Timer equilibrate->mix aliquot Withdraw Aliquots at Intervals mix->aliquot quench Quench with HCl aliquot->quench titrate Back-titrate with NaOH quench->titrate calculate Calculate Rate Constant titrate->calculate

Workflow for determining the rate of saponification.

Signaling Pathways and Reaction Mechanisms

The mechanism for the base-catalyzed hydrolysis of both anisyl acetate and benzyl acetate follows a well-established nucleophilic acyl substitution pathway.

Diagram 2: Mechanism of Base-Catalyzed Ester Hydrolysis

G Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate + OH⁻ (Nucleophilic Attack) Carboxylate Carboxylate Tetrahedral Intermediate->Carboxylate - OR' (Loss of Leaving Group) Alcohol Alcohol Tetrahedral Intermediate->Alcohol

Generalized mechanism for the saponification of an ester.

In this mechanism, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the alkoxide (benzyloxide or p-methoxybenzyloxide) as the leaving group to form a carboxylic acid, which is then deprotonated by the alkoxide to yield the final carboxylate salt and alcohol. The electronic nature of the 'R' group (benzyl or p-methoxybenzyl) influences the stability of the transition state leading to the tetrahedral intermediate, thereby affecting the rate of the reaction.

Conclusion

A Comparative Guide to the Selective Deprotection of p-Methoxybenzyl (PMB) Ethers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. The p-methoxybenzyl (PMB) ether stands out as a versatile protecting group for hydroxyl functionalities due to its relative stability and, most importantly, its susceptibility to selective cleavage under specific oxidative or acidic conditions. This guide provides a detailed comparison of the deprotection of PMB ethers versus other common protecting groups, supported by experimental data, to aid researchers in designing robust synthetic strategies.

The orthogonality of a protecting group is its most valuable attribute, allowing for its removal without affecting other protecting groups within the same molecule. The PMB group offers excellent orthogonality, primarily exploited through oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN), or through controlled acidic hydrolysis.[1][2]

Orthogonal Deprotection: A Quantitative Comparison

The selective removal of the PMB group is highly effective in the presence of various other protecting groups. The electron-donating p-methoxy substituent makes the benzylic position of the PMB ether particularly susceptible to oxidation, a property not shared by the unsubstituted benzyl (B1604629) (Bn) group or electron-withdrawing substituted benzyl groups.[1][3] This electronic difference is the cornerstone of its selective deprotection.

Oxidative Deprotection with DDQ

DDQ is a mild and highly effective reagent for the cleavage of PMB ethers. The reaction proceeds via a single electron transfer mechanism, favored by the electron-rich nature of the PMB group.[1] This method is exceptionally chemoselective, leaving many other common protecting groups intact.

Table 1: Selective Deprotection of PMB Ethers with DDQ

Substrate ContainingOther Protecting Group(s)Reagent/ConditionsYield of PMB DeprotectionRef.
Secondary PMB EtherBenzyl (Bn) EtherDDQ, CH₂Cl₂/H₂O (18:1), rt, 1h97%[1]
Primary PMB Ethertert-Butyldiphenylsilyl (TBDPS) EtherDDQ, CH₂Cl₂/H₂O, rtHigh Yield[4]
Secondary PMB Ethertert-Butyldimethylsilyl (TBS) EtherDDQ, CH₂Cl₂/H₂OHigh Yield[1]
Primary PMB EtherAcetonide, Allyl Ether, AcetateDDQ, CH₂Cl₂/H₂OHigh Yield[2]
Oxidative Deprotection with CAN

Ceric ammonium nitrate (CAN) is another powerful one-electron oxidant for PMB ether cleavage.[2] It is often used when DDQ is ineffective, though it can sometimes be less chemoselective.

Table 2: Selective Deprotection of PMB Ethers with CAN

Substrate ContainingOther Protecting Group(s)Reagent/ConditionsYield of PMB DeprotectionRef.
Primary PMB Ether2-Naphthylmethyl (NAP) EtherCAN, CH₃CN/H₂O, 0°C to rtGood Yield[5]
Secondary PMB EtherBenzyl (Bn) EtherCAN, CH₃CN/H₂O, 0°CHigh Yield[6]
Acidic Deprotection

The PMB ether can also be cleaved under acidic conditions that leave more robust protecting groups like benzyl ethers untouched. The reaction proceeds through the formation of a stabilized benzylic cation. The use of a cation scavenger, such as anisole (B1667542) or 1,3-dimethoxybenzene (B93181), is often crucial to prevent side reactions.[2]

Table 3: Selective Deprotection of PMB Ethers under Acidic Conditions

Substrate ContainingOther Protecting Group(s)Reagent/ConditionsYield of PMB DeprotectionRef.
Primary PMB EtherBenzyl (Bn) EtherTfOH, CH₂Cl₂, 21°C, 15 min86%[2]
Secondary PMB Ethertert-Butyldiphenylsilyl (TBDPS) EtherHCl/HFIP, rt89%[4]
Primary PMB EtherBenzyl (Bn) Ether, AcetonideTFA, CH₂Cl₂High Yield

Experimental Protocols

Detailed methodologies are crucial for reproducible results in the laboratory. The following are representative protocols for the selective deprotection of PMB ethers.

Protocol 1: Selective Deprotection of a PMB Ether using DDQ

This protocol describes the oxidative cleavage of a PMB ether in the presence of a benzyl ether.

  • Materials:

    • Substrate with PMB and Bn ethers (1.0 equiv)

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 - 1.5 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Water (or a pH 7 phosphate (B84403) buffer)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Dissolve the substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 ratio).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DDQ (1.1 - 1.5 equiv) to the stirred solution. The reaction mixture will typically turn dark green or brown.

    • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.[1]

Protocol 2: Selective Deprotection of a PMB Ether using Trifluoroacetic Acid (TFA)

This protocol outlines the acidic cleavage of a PMB ether in the presence of a benzyl ether using TFA with a scavenger.

  • Materials:

    • Substrate with PMB and Bn ethers (1.0 equiv)

    • Trifluoroacetic acid (TFA)

    • Anisole or 1,3-dimethoxybenzene (scavenger, 3.0 - 5.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve the substrate (1.0 equiv) and the scavenger (3.0 - 5.0 equiv) in CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add TFA (typically 10-20% v/v) dropwise to the solution.

    • Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reaction times can vary from 30 minutes to several hours.

    • Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Extract the mixture with CH₂Cl₂, wash the combined organic layers with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography to yield the deprotected alcohol.[2]

Visualizing the Selectivity

The selectivity in the deprotection of PMB ethers can be visualized through logical workflows.

G Logical Flow for PMB Deprotection Selectivity cluster_oxidative Oxidative Conditions cluster_acidic Acidic Conditions cluster_groups Protecting Groups on Substrate DDQ DDQ PMB PMB Ether DDQ->PMB Cleaved Bn Benzyl Ether DDQ->Bn Stable TBDPS TBDPS Ether DDQ->TBDPS Stable TBS TBS Ether DDQ->TBS Stable CAN CAN CAN->PMB Cleaved CAN->Bn Stable TFA TFA TFA->PMB Cleaved TFA->Bn Stable TFA->TBDPS Stable TfOH TfOH TfOH->PMB Cleaved TfOH->Bn Stable TfOH->TBDPS Stable

Caption: Reagent selectivity for PMB deprotection.

The following diagram illustrates a typical experimental workflow for the selective deprotection of a PMB ether.

G General Workflow for Selective PMB Deprotection Start Start with multi-protected substrate (e.g., R-OPMB, R'-OBn) Reaction Add selective deprotection reagent (e.g., DDQ in CH₂Cl₂/H₂O) Start->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Reaction complete Purification Column chromatography Workup->Purification Product Isolated product (R-OH, R'-OBn) Purification->Product

Caption: Experimental workflow for selective PMB deprotection.

References

A Comparative Analysis of Impurities in Commercial 4-Methoxybenzyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of potential impurities in commercial grades of 4-Methoxybenzyl acetate (B1210297), a widely used fragrance, flavor, and synthetic intermediate. Understanding the impurity profile of this chemical is critical for ensuring product quality, consistency, and safety in research and development applications. This document outlines potential impurities, presents hypothetical comparative data for different commercial grades, and provides detailed analytical methodologies for their detection and quantification.

Introduction to 4-Methoxybenzyl Acetate and Potential Impurities

This compound, also known as anisyl acetate, is synthesized primarily through the esterification of 4-methoxybenzyl alcohol with acetic anhydride (B1165640) or acetic acid.[1] Impurities in the final product can arise from unreacted starting materials, byproducts of the synthesis, or degradation. The presence of these impurities can impact the chemical's aroma profile, reactivity in subsequent synthetic steps, and potentially introduce unforeseen biological activity in drug development research.

The most probable impurities in commercial this compound include:

  • 4-Methoxybenzyl alcohol: Unreacted starting material.

  • 4-Methoxybenzaldehyde: An oxidation byproduct of 4-methoxybenzyl alcohol.[2][3]

  • Acetic Acid: Unreacted starting material or a product of hydrolysis.

  • Isomeric Impurities (e.g., o- and m-Methoxybenzyl acetate): Arising from impurities in the 4-methoxybenzyl alcohol starting material.

Comparative Analysis of Commercial Grades

While specific impurity profiles are proprietary to manufacturers, this section presents a hypothetical comparison of three representative commercial grades of this compound based on typical purity levels found in the market (e.g., >98%).[4][5] This data is for illustrative purposes to highlight the potential variability between different grades.

Table 1: Hypothetical Impurity Profile of Commercial this compound Grades

ImpurityStandard Grade (98.5% Purity)High-Purity Grade (99.5% Purity)Economy Grade (97.0% Purity)
4-Methoxybenzyl alcohol0.8%0.2%1.5%
4-Methoxybenzaldehyde0.3%0.1%0.7%
Acetic Acid0.2%0.1%0.5%
Other Impurities0.2%0.1%0.3%
Total Impurities 1.5% 0.5% 3.0%
Assay (this compound) 98.5% 99.5% 97.0%

Analytical Methodologies for Impurity Profiling

Accurate determination of the impurity profile of this compound can be achieved using standard chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.

Table 2: GC-MS Experimental Protocol

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temperature 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 35 - 350 amu
Sample Preparation Dilute 10 µL of this compound in 990 µL of dichloromethane.

Reverse-phase HPLC with UV detection is a robust method for the quantification of this compound and its polar impurities.[6]

Table 3: HPLC-UV Experimental Protocol

ParameterSetting
HPLC System Waters Alliance e2695 or equivalent
Detector Waters 2489 UV/Visible Detector or equivalent
Column Waters SunFire C18 (4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 225 nm
Sample Preparation Dilute 10 mg of this compound in 10 mL of acetonitrile/water (50:50).

Visualizing Experimental Workflows and Potential Biological Interactions

The following diagrams illustrate the general workflow for impurity analysis and a hypothetical signaling pathway that could be affected by an aldehyde impurity.

G Figure 1: General Workflow for Impurity Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Identification cluster_3 Data Analysis Sample Commercial 4-Methoxybenzyl Acetate Sample Dilution Dilution in Appropriate Solvent Sample->Dilution GC Gas Chromatography (GC) Dilution->GC HPLC High-Performance Liquid Chromatography (HPLC) Dilution->HPLC MS Mass Spectrometry (MS) GC->MS UV UV-Vis Spectroscopy HPLC->UV Quant Quantification of Impurities MS->Quant UV->Quant Report Impurity Profile Report Quant->Report

Caption: General Workflow for Impurity Analysis

G Figure 2: Hypothetical Signaling Pathway Interaction Impurity 4-Methoxybenzaldehyde (Aldehyde Impurity) Receptor Cell Surface Receptor (e.g., GPCR) Impurity->Receptor Unintended Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cell_Response Altered Cellular Response Second_Messenger->Cell_Response

References

Cross-reactivity of deprotection reagents with other functional groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate process of multi-step organic synthesis, particularly in the development of complex molecules like peptides and pharmaceuticals, the selective removal of protecting groups is a critical step. The ideal deprotection reagent should exhibit high efficiency in cleaving the target protecting group while leaving other functional groups intact. However, in practice, the reactivity of these reagents can lead to undesired side reactions, compromising the yield and purity of the final product. This guide provides an objective comparison of common deprotection reagents, their cross-reactivity with various functional groups, and supporting experimental data to aid in the selection of the most appropriate deprotection strategy.

Orthogonal Protection Strategies: A Brief Overview

To minimize side reactions, chemists often employ orthogonal protecting group strategies. This approach utilizes protecting groups that can be removed under distinct conditions (e.g., acidic, basic, or hydrogenolysis), allowing for the selective deprotection of one group without affecting others.[1] This precise control is paramount in the synthesis of complex molecules with multiple reactive sites.[1]

Comparison of Common Deprotection Reagents and Their Cross-Reactivity

The choice of deprotection reagent is dictated by the protecting group to be removed. This section compares the most frequently used reagents and their known cross-reactivities.

Acid-Labile Deprotection: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid is a strong acid commonly used for the removal of acid-labile protecting groups such as tert-butoxycarbonyl (Boc), tert-butyl (tBu) ethers and esters, and trityl (Trt) groups.[2] The primary cause of side reactions during TFA deprotection is the formation of highly reactive carbocations, most notably the tert-butyl cation, which can electrophilically attack nucleophilic functional groups.[3]

Table 1: Cross-Reactivity of Trifluoroacetic Acid (TFA) with Various Functional Groups

Functional GroupProtecting Group(s)Side Reaction(s)Mitigation Strategies
Amines Boc, Trt, Mmt, MttAlkylation (t-Butylation) of Trp, Met, Cys; Dehydration of Asn, Gln to nitriles.[3]Use of scavenger cocktails containing nucleophilic reagents like triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) to trap carbocations.[4]
Alcohols tBu ethers, Trt, Mmt, MttAlkylation of Tyr.[3]Scavengers such as phenol (B47542) and TIS.[5]
Carboxylic Acids tBu estersStableNot applicable
Thiols Trt, Mmt, MttS-alkylation (S-tert-butylation) of Cys.[6]Scavengers with reducing properties like EDT and thioanisole.[4]
Thioethers -Alkylation of Met to form a sulfonium (B1226848) salt; Oxidation to methionine sulfoxide.[3]Reducing scavengers like EDT and thioanisole.[4]
Amides -Dehydration of Asn and Gln side chains to nitriles under strong acidic conditions.[3]Use of milder deprotection conditions or alternative protecting groups.
Indoles -t-Butylation of the Trp indole (B1671886) ring.[3]Scavengers like TIS and water.[5]
Base-Labile Deprotection: Piperidine (B6355638)

Piperidine, a secondary amine, is the reagent of choice for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, a cornerstone of solid-phase peptide synthesis (SPPS).[6] The deprotection proceeds via a β-elimination mechanism.[1] While generally mild, piperidine can induce side reactions, particularly with sensitive amino acid residues.

Table 2: Cross-Reactivity of Piperidine with Various Functional Groups

Functional GroupProtecting Group(s)Side Reaction(s)Mitigation Strategies
Amines FmocRacemization of C-terminal amino acids; Aspartimide formation with Asp residues; Diketopiperazine formation at the dipeptide stage.[7][8]Use of stronger, non-nucleophilic bases like DBU in combination with piperazine; optimization of reaction time and temperature.[7]
Esters Acetyl (Ac), Benzoyl (Bz)Generally stable, though prolonged exposure can lead to hydrolysis.Use of milder basic conditions or shorter reaction times.
Alcohols -StableNot applicable
Carboxylic Acids -StableNot applicable
Thiols -StableNot applicable
Amides -StableNot applicable
Deprotection by Hydrogenolysis: Palladium on Carbon (Pd/C) and H₂

Catalytic hydrogenation is a mild and efficient method for the removal of protecting groups such as benzyloxycarbonyl (Cbz) and benzyl (B1604629) (Bn) ethers and esters.[9] This method is generally very selective, with few side reactions.

Table 3: Cross-Reactivity of Hydrogenolysis (Pd/C, H₂) with Various Functional Groups

Functional GroupProtecting Group(s)Side Reaction(s)Mitigation Strategies
Amines CbzGenerally clean deprotection.Ensure complete reaction to avoid partial deprotection.
Alcohols Bn ethersGenerally clean deprotection.Not applicable
Carboxylic Acids Bn estersGenerally clean deprotection.Not applicable
Thiols -Catalyst poisoning by sulfur-containing compounds.Use of sulfur-resistant catalysts or alternative deprotection methods.
Alkynes/Alkenes -Reduction of double and triple bonds.Use of selective catalysts or alternative protecting groups.

Experimental Protocols

Protocol 1: Monitoring Fmoc Deprotection via UV-Vis Spectrophotometry

This protocol allows for the quantitative monitoring of Fmoc group removal, ensuring complete deprotection before the next coupling step in SPPS.[10]

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.[1]

  • Drain the DMF.

  • Add the deprotection solution to the resin and agitate for an initial 3 minutes.[10]

  • Drain the solution into a collection vessel.

  • Add a second portion of the deprotection solution and agitate for 10-15 minutes.

  • Combine the filtrates from both deprotection steps in a volumetric flask of known volume.

  • Dilute the collected filtrate to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.

  • Blank the spectrophotometer with the deprotection solution.

  • Measure the absorbance of the diluted filtrate at approximately 301 nm.[1]

  • The concentration of the dibenzofulvene-piperidine adduct, and thus the amount of Fmoc group removed, can be calculated using the Beer-Lambert law.

Protocol 2: Standard Boc Deprotection with TFA and Scavengers

This protocol describes a standard procedure for the removal of a Boc group and other acid-labile side-chain protecting groups.[2]

Materials:

  • Boc-protected peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Add the freshly prepared cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1-4 hours. The optimal time depends on the protecting groups and the peptide sequence.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • In a centrifuge tube, add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Visualizing Experimental Workflows

Visualizing experimental workflows can aid in understanding the sequence of steps and the logic behind them. The following diagrams are generated using the Graphviz (DOT language).

sp_peptide_synthesis Resin Resin Support AA1 Couple Fmoc-AA-OH Resin->AA1 Wash1 Wash AA1->Wash1 Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 AA2 Couple Next Fmoc-AA-OH Wash2->AA2 Repeat Repeat Cycle AA2->Repeat Repeat->Deprotect1 Cleavage Cleavage & Global Deprotection (TFA/Scavengers) Repeat->Cleavage Final Cycle Purify Purification (HPLC) Cleavage->Purify Peptide Pure Peptide Purify->Peptide

Figure 1. General workflow for Solid-Phase Peptide Synthesis (SPPS).

fmoc_deprotection_monitoring start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell add_piperidine1 Add 20% Piperidine/DMF (3 min) swell->add_piperidine1 add_piperidine2 Add 20% Piperidine/DMF (10-15 min) swell->add_piperidine2 collect1 Collect Filtrate 1 add_piperidine1->collect1 combine Combine Filtrates in Volumetric Flask collect1->combine collect2 Collect Filtrate 2 add_piperidine2->collect2 collect2->combine dilute Dilute with DMF combine->dilute measure Measure Absorbance at 301 nm dilute->measure calculate Calculate Fmoc Removal measure->calculate end End: Deprotected Peptide-Resin calculate->end

Figure 2. Workflow for monitoring Fmoc deprotection.

tfa_cleavage_workflow start Start: Peptide-Resin wash_dcm Wash with DCM and Dry start->wash_dcm add_cocktail Add TFA Cleavage Cocktail wash_dcm->add_cocktail agitate Agitate at Room Temperature (1-4h) add_cocktail->agitate filter_resin Filter to Separate Resin agitate->filter_resin collect_filtrate Collect TFA Filtrate filter_resin->collect_filtrate precipitate Precipitate Peptide in Cold Ether collect_filtrate->precipitate centrifuge Centrifuge to Pellet Peptide precipitate->centrifuge wash_ether Wash Pellet with Cold Ether centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end End: Crude Peptide dry_peptide->end

Figure 3. Workflow for TFA-mediated cleavage and deprotection.

Conclusion

The selection of a deprotection reagent and strategy is a critical decision in chemical synthesis that directly impacts the success of the overall process. A thorough understanding of the potential for cross-reactivity and the implementation of appropriate mitigation strategies, such as the use of scavengers and orthogonal protecting groups, are essential for maximizing product yield and purity. This guide provides a foundational comparison to aid researchers in making informed decisions for their specific synthetic challenges. It is always recommended to perform small-scale trial reactions to optimize deprotection conditions for a new substrate.

References

Safety Operating Guide

Proper Disposal of 4-Methoxybenzyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 4-Methoxybenzyl acetate (B1210297) are critical for ensuring personnel safety and environmental compliance. This document provides a comprehensive, step-by-step operational plan for researchers, scientists, and drug development professionals.

4-Methoxybenzyl acetate, also known as anisyl acetate, must be treated as hazardous chemical waste.[1][2][3][4][5][6] Adherence to proper disposal protocols is mandatory to prevent potential harm to human health and the environment. Disposal procedures must always comply with local, regional, and national regulations.[7][8]

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves and safety goggles.[3][7][9] All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][9][10]

In the event of a spill, the area should be evacuated and ventilated. All ignition sources must be removed. The spill should be absorbed using an inert material like vermiculite, sand, or earth.[1][7][10] The resulting mixture must be collected and placed into a suitable, sealed container for hazardous waste.[1][5][10] It is imperative to prevent the chemical from entering drains, sewers, or waterways.[1][7][10]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of identification, segregation, containerization, and professional removal.

  • Waste Identification and Segregation: All waste containing this compound must be clearly identified as hazardous. It should not be mixed with other waste streams.[8]

  • Containerization: Use a dedicated, chemically-resistant, and leak-proof container for the waste.[2][9] The original chemical container is often the most suitable choice.[2] The container must be in good condition, kept tightly closed, and clearly labeled as "Hazardous Waste: this compound".[1][2][10]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][10] The storage area should be a designated hazardous waste accumulation site.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6][8][11] Never attempt to dispose of this compound down the drain or with general laboratory trash.[2]

  • Empty Containers: Empty containers that previously held this compound must be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3][6][8]

Disposal and Safety Parameters

The following table summarizes key logistical and safety information for the proper disposal of this compound. As this chemical is not specifically listed under major regulations like RCRA or CERCLA, disposal is governed by its hazardous characteristics.[1]

ParameterGuidelineCitations
Waste Classification Hazardous Chemical Waste[1][2][3][4][5][6]
Disposal Method Via an approved/licensed waste disposal service.[6][8][11]
Mixing of Waste Prohibited. Keep segregated from other waste streams.[8]
Drain Disposal Strictly prohibited.[2]
Spill Cleanup Absorb with inert material (sand, vermiculite) and containerize as hazardous waste.[1][5][7][10]
PPE Requirement Chemical-resistant gloves, safety goggles.[3][7][9]
Handling Area Well-ventilated area, preferably a chemical fume hood.[1][9][10]
Container Type Original container or a suitable, sealed, and clearly labeled chemical waste container.[1][2][5][9]
Empty Container Disposal Treat as unused product; dispose of as hazardous waste.[3][6][8]

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated below, from initial handling to final disposal.

G cluster_spill Spill Contingency A Step 1: Identify & Segregate Treat this compound as hazardous waste. Do not mix with other chemicals. B Step 2: Wear Appropriate PPE Chemical-resistant gloves and safety goggles are mandatory. A->B C Step 3: Containerize Waste Use a labeled, sealed, and leak-proof container. The original container is preferred. B->C D Step 4: Store Safely Store in a designated, cool, dry, and well-ventilated hazardous waste area. C->D F Step 6: Arrange for Professional Disposal Contact institutional EHS or a licensed waste contractor. D->F E Step 5: Handle Spills Immediately Absorb with inert material and place in a hazardous waste container. G Step 7: Final Disposal Waste is removed and processed at an approved facility. F->G

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxybenzyl acetate
Reactant of Route 2
Reactant of Route 2
4-Methoxybenzyl acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.